molecular formula C16H17N5 B601012 alpha-Desmethyl Anastrozole CAS No. 1215780-15-6

alpha-Desmethyl Anastrozole

Katalognummer: B601012
CAS-Nummer: 1215780-15-6
Molekulargewicht: 279.35
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anastrozole Impurity

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXANTDQIIXQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720409
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215780-15-6
Record name Desmethyl anastrozole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215780156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYL ANASTROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B4ZL030W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alpha-Desmethyl Anastrozole: A Technical Guide to Synthesis and Characterization for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Anastrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its chemical synthesis, a multi-step process, can inadvertently lead to the formation of process-related impurities. One such critical impurity is alpha-Desmethyl Anastrozole (also known as Anastrozole Impurity B), a compound that is also a known metabolite of the drug.[2][3]

This technical guide provides an in-depth exploration of this compound, designed for researchers, chemists, and quality control professionals in the pharmaceutical industry. The focus is to deliver a scientifically rigorous overview of a plausible synthetic route for obtaining this impurity as a reference standard and to detail the essential analytical techniques for its comprehensive characterization. Understanding the synthesis and analytical profile of this impurity is crucial for developing robust manufacturing processes and ensuring the quality of the final Anastrozole drug product.

Part 1: Synthesis of this compound

The synthesis of this compound as a reference standard requires a directed chemical strategy. As a process-related impurity, it likely arises from an incomplete methylation step during the synthesis of Anastrozole.[4][5] The standard Anastrozole synthesis involves the exhaustive methylation of both benzylic positions of the intermediate 2,2'-(5-methyl-1,3-phenylene)diacetonitrile to create the tetramethyl structure.[6] To purposefully synthesize the desmethyl variant, this step must be modified to yield an asymmetrical product.

The proposed pathway begins with an intermediate common to Anastrozole synthesis, proceeding through a controlled methylation, subsequent bromination, and final alkylation with 1,2,4-triazole.

Logical Synthesis Workflow

The following diagram illustrates a strategic pathway for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Mono-methylation cluster_1 Step 2: Isolation cluster_2 Step 3: Bromination cluster_3 Step 4: Alkylation A 2,2'-(5-methyl-1,3-phenylene)diacetonitrile B Mixture of methylated products A->B  NaH, CH₃I (Controlled) C α,α,α'-Trimethyl-5-methyl- 1,3-benzenediacetonitrile B->C Chromatographic Purification D 2-[3-(1-Cyanoethyl)-5-(2-cyanoprop-2-yl)phenyl] -methyl bromide C->D NBS, AIBN E This compound D->E 1,2,4-Triazole Sodium Salt

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Controlled Methylation of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile

  • Rationale: This step is the most critical for achieving the desired asymmetrical structure. By carefully controlling the stoichiometry of the base and methylating agent, the reaction can be guided to produce a mixture containing the desired trimethylated product alongside unreacted, dimethylated, and fully tetramethylated species.

  • Methodology:

    • Suspend sodium hydride (NaH, ~2.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C.

    • Add a solution of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at 0°C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction back to 0°C and add methyl iodide (CH₃I, ~2.5 equivalents) dropwise.

    • Let the reaction proceed at room temperature overnight, monitoring its progress via Thin Layer Chromatography (TLC) or HPLC.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product mixture.

Step 2: Isolation of the Trimethyl Intermediate

  • Rationale: The crude product from Step 1 is a mixture. Flash column chromatography is essential to isolate the target intermediate, α,α,α'-Trimethyl-5-methyl-1,3-benzenediacetonitrile, from other species.

  • Methodology:

    • Prepare a silica gel column.

    • Dissolve the crude mixture in a minimal amount of dichloromethane.

    • Elute the column using a gradient of ethyl acetate in hexanes.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent to yield the isolated trimethyl intermediate.

Step 3: Radical Bromination

  • Rationale: Similar to the synthesis of the Anastrozole precursor, this step functionalizes the benzylic methyl group, making it susceptible to nucleophilic attack in the final step.[4][5]

  • Methodology:

    • Dissolve the isolated trimethyl intermediate (1.0 equivalent) in a suitable solvent such as acetonitrile.[7]

    • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN, ~0.1 equivalents).

    • Heat the mixture to reflux (approximately 80-82°C) for 2-3 hours.[7]

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the mixture to room temperature and filter to remove succinimide.

    • Concentrate the filtrate under reduced pressure. The resulting crude bromide can be purified by recrystallization from a solvent system like isopropanol/heptane.[8]

Step 4: Alkylation with 1,2,4-Triazole

  • Rationale: This final step involves an SN2 reaction where the sodium salt of 1,2,4-triazole displaces the bromide to form the final product.[5][9] The use of a phase-transfer catalyst can improve reaction efficiency and yield.[9]

  • Methodology:

    • Prepare the sodium salt of 1,2,4-triazole by reacting 1,2,4-triazole with sodium hydride in an anhydrous solvent like dimethylformamide (DMF).

    • To this suspension, add a solution of the purified bromo intermediate from Step 3.

    • Heat the reaction mixture to approximately 90°C for 4-5 hours.[9]

    • After the reaction is complete, cool the mixture and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution and purify the crude this compound by column chromatography or recrystallization to obtain the final product as a high-purity reference standard.

Part 2: Characterization of this compound

Once synthesized, the identity and purity of this compound must be unequivocally confirmed. A multi-technique analytical approach is required, which forms a self-validating system for characterization.

Analytical Workflow

The following diagram outlines the logical workflow for the characterization of the synthesized compound.

Characterization_Workflow Start Synthesized Compound HPLC HPLC Analysis Start->HPLC Purity Assessment MS Mass Spectrometry (LC-MS) Start->MS Molecular Weight Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation Final Confirmed Structure & Purity Report HPLC->Final MS->Final NMR->Final

Caption: Analytical workflow for the characterization of this compound.

Analytical Techniques and Data

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: HPLC is the primary technique for determining the purity of the synthesized compound and for separating it from Anastrozole and other related impurities.[10][11]

  • Typical Protocol:

    • Column: Oyster ODS-3 (100 mm × 4.6 mm, 3.0 µm) or equivalent C18 column.[11]

    • Mobile Phase: Isocratic mixture of 10 mM ammonium formate and acetonitrile (e.g., 60:40 v/v).[11]

    • Flow Rate: 0.5 - 1.0 mL/min.[11]

    • Detection: UV at 215 nm.[11]

    • Expected Result: A single major peak with a purity of >99% by area. Its retention time will be distinct from that of Anastrozole and the starting materials.

2. Mass Spectrometry (MS)

  • Purpose: MS provides definitive confirmation of the compound's molecular weight. LC-MS/MS can further offer structural information through controlled fragmentation.[11][12]

  • Methodology: Electrospray ionization (ESI) in positive mode is typically effective.

  • Expected Result: The analysis should confirm the molecular formula C₁₆H₁₇N₅.[3] The expected molecular ion peak [M+H]⁺ would be observed at m/z 280.15. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement to further validate the elemental composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the molecule, confirming the connectivity of all atoms.

  • Expected ¹H NMR Signals (in CDCl₃):

    • Aromatic Protons: Signals in the aromatic region (~7.3-7.6 ppm) corresponding to the three protons on the central benzene ring.[9]

    • Triazole Protons: Two distinct singlets for the two protons on the 1,2,4-triazole ring (~8.0-8.2 ppm).[9]

    • Benzylic Protons: A singlet for the two -CH₂- protons connecting the benzene and triazole rings (~5.4 ppm).[9]

    • Key Differentiating Signals:

      • Isopropyl Group: A singlet integrating to 6 protons for the two methyl groups of the -C(CH₃)₂CN moiety (~1.7 ppm).[9]

      • Ethyl Group: A doublet (3H) for the -CH₃ and a quartet (1H) for the -CH- of the -CH(CH₃)CN moiety. These signals are unique to this compound and absent in the spectrum of Anastrozole itself.

  • Expected ¹³C NMR Signals: The spectrum will show the correct number of carbon signals, including distinct signals for the methyl and methine carbons of the ethyl group, which differ from the quaternary carbon signal of the second methyl group in Anastrozole.

Summary of Characterization Data
ParameterExpected ResultRationale
Chemical Formula C₁₆H₁₇N₅Based on the molecular structure.[3]
Molecular Weight 279.34 g/mol Calculated from the chemical formula.[3]
Appearance White to off-white solid or thick oil.[13]Physical state at room temperature.
HPLC Purity >99%To qualify as a reference standard.
Mass Spectrum (ESI+) [M+H]⁺ at m/z ≈ 280.15Confirms molecular weight.
¹H NMR Presence of doublet and quartet for ethyl group protons.Unambiguously confirms the desmethyl structure.

Conclusion and Field Insights

The synthesis and rigorous characterization of this compound are not merely academic exercises; they are critical components of pharmaceutical quality assurance. As a known process-related impurity and metabolite, its presence in the Anastrozole API must be monitored and controlled within strict regulatory limits.[2]

The availability of a high-purity, well-characterized reference standard for this compound is essential for:

  • Analytical Method Validation: Developing and validating HPLC methods capable of accurately separating and quantifying this impurity in Anastrozole bulk drug and finished products.

  • Quality Control: Routine testing of API batches to ensure compliance with pharmacopeial standards and regulatory filings.

  • Stability Studies: Assessing the degradation pathways of Anastrozole under various stress conditions.

The synthetic pathway and characterization workflow detailed in this guide provide a robust framework for obtaining and validating this critical reference material. By explaining the causality behind experimental choices—such as the controlled methylation to achieve the asymmetric structure—and outlining a self-validating system of analytical characterization, this document serves as a practical resource for scientists dedicated to upholding the highest standards of pharmaceutical quality and safety.

References

  • Dual aromatase–sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • WO2007054963A2 - A process for the preparation of pure anastrozole - Google Patents.
  • THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS By Sam Tanyi Tambi - CORE. Available from: [Link]

  • ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available from: [Link]

  • SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST - VAST JOURNALS SYSTEM. Available from: [Link]

  • WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents.
  • Process For The Preparation Of Pure Anastrozole - Quick Company. Available from: [Link]

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient - ResearchGate. Available from: [Link]

  • Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Anastrozole Impurity A

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Anastrozole Impurity A, a critical process-related impurity of the active pharmaceutical ingredient (API) Anastrozole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, formation pathways, and analytical control strategies essential for ensuring the quality, safety, and regulatory compliance of Anastrozole.

Introduction: The Critical Role of Impurity Profiling in Anastrozole

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used as a first-line treatment for hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its therapeutic action relies on blocking the aromatase enzyme, thereby reducing the biosynthesis of estrogens that fuel the growth of certain tumors.[2][3] The synthesis of a complex molecule like Anastrozole is a multi-step process where side reactions and impure starting materials can lead to the formation of impurities.[3][4] Regulatory bodies worldwide mandate stringent control over these impurities, as they can impact the API's efficacy and patient safety.

This guide focuses specifically on Anastrozole Impurity A , as defined by the European Pharmacopoeia (EP), providing the foundational knowledge required for its identification, characterization, and quantification.

Section 1: Chemical Identification and Nomenclature

Accurate identification is the cornerstone of impurity management. Anastrozole Impurity A is structurally very similar to the parent API, differing by a single methyl group. This structural similarity underscores the analytical challenges in its separation and quantification.

It is crucial to distinguish between different compounds that may be referred to as "Impurity A" or "Related Compound A" by various pharmacopoeias or suppliers. The United States Pharmacopeia (USP) lists a different molecule, "Anastrozole Related Compound A," which is a key intermediate in the synthesis of Anastrozole.[5][6]

Table 1: Chemical Identifiers for Anastrozole and Key Related Compounds

IdentifierAnastrozole (API)Anastrozole Impurity A (EP)Anastrozole Related Compound A (USP)
IUPAC Name 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)2-[3-[(1RS)-1-Cyanoethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile[1][7]2,2′-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
Common Synonyms α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile[3]α-Desmethyl Anastrozole; Desmethyl Anastrozole[1][2][7]α,α,α′,α′,5-Pentamethyl-1,3-benzenediacetonitrile
CAS Number 120511-73-1[7]1215780-15-6[1][2]120511-72-0[5]
Molecular Formula C₁₇H₁₉N₅[7]C₁₆H₁₇N₅[1][2]C₁₅H₁₈N₂[8]
Molecular Weight 293.37 g/mol [3]279.34 g/mol [1][2]226.32 g/mol [8]

The structural difference between Anastrozole and its desmethyl impurity is visualized below.

G cluster_anastrozole Anastrozole cluster_impurity_a Anastrozole Impurity A (α-Desmethyl Anastrozole) Anastrozole ImpurityA

Caption: Chemical structures of Anastrozole and Anastrozole Impurity A.

Section 2: Physicochemical Properties

The physicochemical properties of an impurity dictate its behavior during manufacturing, formulation, and analytical testing. While comprehensive public data for Anastrozole Impurity A is limited, key information has been compiled from supplier technical data sheets.

Table 2: Physicochemical Properties of Anastrozole Impurity A

PropertyValue / DescriptionSource
Appearance Pale Yellow Oil[9]
Solubility Soluble in Methanol (MeOH)[10]
Storage Conditions 2-8°C Refrigerator[8][9]
Shipping Conditions Ambient[7][9]

Causality Insight: The non-polar, aromatic nature of Impurity A, similar to the parent drug, suggests its solubility in organic solvents like methanol and acetonitrile, which is a key factor in designing chromatographic separation methods. Its storage under refrigerated conditions indicates potential for long-term instability at room temperature, a critical consideration for reference standard management.

Section 3: Formation and Synthetic Pathways

Anastrozole Impurity A is a process-related impurity, meaning it is typically formed during the synthesis of the Anastrozole API.[3] Its structure, α-Desmethyl Anastrozole, strongly suggests it originates from an incomplete reaction or an impurity present in a key intermediate.

One plausible pathway involves the alkylation of an intermediate. The synthesis of Anastrozole involves creating a tetramethyl-benzenediacetonitrile structure.[11] If one of the two methyl groups on a cyano-isopropyl moiety is absent in the precursor, subsequent steps will lead to the formation of the α-Desmethyl impurity alongside the final Anastrozole product.

G start Precursor Intermediate (with α-H instead of α-CH₃) step1 Reaction with 1,2,4-Triazole start->step1 Synthetic Step impurity Anastrozole Impurity A (α-Desmethyl Anastrozole) step1->impurity Forms Impurity api Anastrozole (API) step1->api main_path Main Precursor (Correctly Methylated) main_path->step1 Main Reaction Pathway

Caption: Conceptual pathway for the formation of Anastrozole Impurity A.

This highlights the necessity of controlling the purity of intermediates, such as 3,5-bis(2-cyanoisopropyl)toluene, to minimize the final concentration of Impurity A in the API.[12]

Section 4: Analytical Methodologies for Detection and Control

The control of impurities at levels often below 0.1% requires sensitive, selective, and robust analytical methods.[13] The primary technique for the quantification of Anastrozole and its impurities is High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode.[14][15]

Forced Degradation and Stability-Indicating Methods

To ensure that an analytical method can accurately measure the API in the presence of its impurities and degradation products, forced degradation studies are performed as per ICH guidelines.[14][16] Anastrozole is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[14][17] Studies have shown that Anastrozole is particularly susceptible to degradation under alkaline (base) and oxidative conditions.[16][18][19] A validated stability-indicating method must be able to resolve the Anastrozole peak from any peaks generated under these stress conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

The following protocol is a synthesized example based on methodologies reported for the analysis of Anastrozole and its related substances.[13][14][15]

Objective: To separate and quantify Anastrozole Impurity A from the Anastrozole API.

1. Instrumentation:

  • A standard HPLC or UHPLC system equipped with a UV or Photodiode Array (PDA) detector.[14][15]

2. Chromatographic Conditions:

ParameterRecommended SettingRationale / Causality
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[14][17]The C18 stationary phase provides excellent hydrophobic retention for the non-polar Anastrozole and its impurities, enabling separation based on subtle polarity differences.
Mobile Phase A: 10 mM Ammonium Formate Buffer (pH adjusted to 3.2) B: Acetonitrile[13][15]A buffered aqueous phase controls the ionization state of the molecules, ensuring reproducible retention times. Acetonitrile acts as the strong organic solvent to elute the analytes.
Elution Mode Isocratic or Gradient. A typical isocratic ratio is 50:50 (v/v) Buffer:Acetonitrile.[15]Isocratic elution is simpler and more robust for known impurities. Gradient elution may be required to resolve all potential process and degradation impurities in a single run.[17]
Flow Rate 1.0 mL/min for HPLC; 0.3-0.6 mL/min for UHPLC.[13][14]The flow rate is optimized to achieve a balance between resolution, analysis time, and system pressure.
Column Temp. Ambient or controlled (e.g., 25-35°C).[13][14]Maintaining a constant temperature ensures retention time stability and reproducibility.
Detection UV at 215 nm.[14][16]This wavelength provides high sensitivity for both Anastrozole and its related impurities, which contain chromophores that absorb in the low UV region.
Injection Vol. 10-20 µLStandard volume for analytical HPLC.

3. Method Validation:

  • The method must be validated according to ICH Q2(R1) guidelines.[13] This involves demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[13][17]
Workflow and Advanced Characterization

For definitive structural confirmation, especially for novel or unknown impurities, hyphenated techniques are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to determine the molecular weight and fragmentation patterns of the impurity, confirming its identity as α-Desmethyl Anastrozole.[14][16]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep Dissolve API sample in appropriate diluent (e.g., Acetonitrile/Water) hplc Inject into validated RP-HPLC-UV system prep->hplc lcms LC-MS/MS for Structural Confirmation (if required) hplc->lcms Characterization integrate Integrate Peak Areas hplc->integrate quantify Quantify Impurity A vs. Reference Standard integrate->quantify report Report Result (% w/w) quantify->report

Caption: General analytical workflow for the control of Anastrozole Impurity A.

Conclusion

Anastrozole Impurity A (α-Desmethyl Anastrozole) is a critical process-related impurity that must be rigorously controlled to ensure the quality and safety of the Anastrozole API. Its chemical properties, particularly its structural similarity to the parent drug, necessitate the development and validation of highly selective, stability-indicating analytical methods, predominantly using reversed-phase HPLC. A thorough understanding of its formation pathways allows for synthetic process optimization to minimize its presence in the final product. By implementing the robust analytical and control strategies outlined in this guide, pharmaceutical manufacturers can ensure their Anastrozole product meets the stringent requirements of global regulatory agencies.

References

  • Veeprho. (n.d.). Anastrozole EP Impurity A | CAS 1215780-15-6. Retrieved from [Link]

  • SynZeal. (n.d.). Anastrozole EP Impurity A | 1215780-15-6. Retrieved from [Link]

  • Chemicea. (n.d.). Anastrozole EP Impurity A | 1215780-15-6. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 120511-72-0 | Product Name : Anastrozole Related Compound A. Retrieved from [Link]

  • PubMed. (2025). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007054963A2 - A process for the preparation of pure anastrozole.
  • Alentris Research Pvt. Ltd. (n.d.). Anastrozole EP Impurity A. Retrieved from [Link]

  • PubMed. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Retrieved from [Link]

  • Ingenta Connect. (2019). Degradation Kinetics Study of Anastrozole in Different Conditions.... Retrieved from [Link]

  • VAST JOURNALS SYSTEM. (2015). SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. Retrieved from [Link]

  • SciELO. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Anastrozole EP Impurity A | 1215780-15-6. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate.
  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. (n.d.). Retrieved from [Link]

  • Bentham Science Publisher. (2019). Degradation Kinetics Study of Anastrozole in Different Conditions.... Retrieved from [Link]

  • ResearchGate. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1215780-15-6 | Product Name : Anastrozole - Impurity A. Retrieved from [Link]

  • Scilit. (n.d.). Determination and characterization of degradation products of Anastrozole by LC–MS/MS and NMR spectroscopy. Retrieved from [Link]

  • PubMed. (2009). LC and LC-MS/MS study of forced decomposition behavior of anastrozole.... Retrieved from [Link]

  • Allmpus. (n.d.). ANASTROZOLE EP IMPURITY A | ANASTROZOLE USP RC B. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007002720A2 - An impurity of anastrozole intermediate, and uses thereof.

Sources

Alpha-Desmethyl Anastrozole: An In-Depth Technical Review of a Key Anastrozole-Related Compound

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of alpha-Desmethyl Anastrozole, a primary impurity and metabolite of the potent non-steroidal aromatase inhibitor, Anastrozole. While Anastrozole's mechanism of action is well-documented, the pharmacological activity of this compound remains largely uncharacterized in publicly available scientific literature. This document synthesizes the current knowledge, focusing on its identity, relationship to the parent compound, and the notable absence of data regarding its own mechanism of action. This guide serves as a foundational resource for researchers in pharmacology, medicinal chemistry, and pharmaceutical quality assurance.

Introduction: The Landscape of Aromatase Inhibition

The treatment of hormone receptor-positive breast cancer in postmenopausal women has been significantly advanced by the development of aromatase inhibitors.[1][2] These agents act by blocking the aromatase enzyme (cytochrome P450 19A1), which is responsible for the peripheral conversion of androgens to estrogens.[3] Anastrozole is a highly selective and potent third-generation non-steroidal aromatase inhibitor that reversibly binds to the heme-iron core of the aromatase enzyme, effectively suppressing estrogen biosynthesis.[3][4] The clinical efficacy of Anastrozole is directly attributed to this targeted inhibition.[5]

In the lifecycle of a pharmaceutical product, from synthesis to metabolism, various related substances, including impurities and metabolites, are generated. One such compound associated with Anastrozole is this compound. Understanding the nature of these related compounds is critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API).

This compound: Identity and Characterization

This compound is chemically identified as 2-[3-(1-cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile.[6][7] It is recognized by major pharmacopeias as a specified impurity of Anastrozole, designated as "Anastrozole Impurity A" in the European Pharmacopoeia (EP) and "Desmethyl Anastrozole" by the United States Pharmacopeia (USP).[6][8]

Identifier Value
Chemical Name 2-[3-(1-cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
Molecular Formula C16H17N5
CAS Number 1215780-15-6
Synonyms Anastrozole EP Impurity A, Desmethyl Anastrozole (USP)

This compound is available as a certified reference standard from various chemical suppliers, underscoring its importance in the analytical testing and quality control of Anastrozole formulations.[9][10]

The Central Question: The Mechanism of Action of this compound

Despite its well-established identity as an impurity and a potential metabolite of Anastrozole, there is a conspicuous absence of publicly available scientific literature detailing the mechanism of action of this compound. Extensive searches of scientific databases have not yielded studies that have investigated its potential to inhibit the aromatase enzyme or its binding affinity to this target.

The pharmacological activity of Anastrozole is attributed to the parent molecule itself.[11] Its major circulating metabolites, such as triazole, are known to be pharmacologically inactive.[12][13] While this compound is a known process-related impurity, its classification as a major or minor metabolite and its subsequent in-vivo activity have not been thoroughly elucidated in the available literature.

The structural difference between Anastrozole and this compound lies in the substitution on one of the benzylic carbon atoms. This seemingly minor modification could significantly impact the molecule's interaction with the aromatase enzyme's active site. However, without empirical data from in vitro or in vivo studies, any discussion of its potential mechanism of action remains speculative.

Anastrozole Metabolism: Context for this compound

Anastrozole undergoes extensive hepatic metabolism, primarily through N-dealkylation, hydroxylation, and glucuronidation.[1][11] The cytochrome P450 enzyme CYP3A4 is a key player in its metabolism.[14] The known major metabolites of Anastrozole are generally considered to be inactive.[12]

Anastrozole_Metabolism cluster_glucuronidation Anastrozole Anastrozole N_Dealkylation N-Dealkylation (CYP3A4) Anastrozole->N_Dealkylation Hydroxylation Hydroxylation Anastrozole->Hydroxylation Glucuronidation Glucuronidation Anastrozole->Glucuronidation Triazole Triazole (Inactive) N_Dealkylation->Triazole Hydroxyanastrozole Hydroxyanastrozole Hydroxylation->Hydroxyanastrozole Anastrozole_Glucuronide Anastrozole Glucuronide Glucuronidation->Anastrozole_Glucuronide Hydroxyanastrozole_Glucuronide Hydroxyanastrozole Glucuronide Glucuronidation->Hydroxyanastrozole_Glucuronide Hydroxyanastrozole->Glucuronidation Further Metabolism Aromatase_Inhibition_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Enzyme Aromatase Enzyme Incubate Incubate Enzyme, Substrate, and Inhibitor Enzyme->Incubate Substrate Androgen Substrate Substrate->Incubate Inhibitor This compound (Varying Concentrations) Inhibitor->Incubate Measure Measure Product Formation Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Figure 2: Workflow for an in vitro aromatase inhibition assay.
Cell-Based Estrogen Suppression Assay

Objective: To assess the ability of this compound to inhibit estrogen production in a cellular context.

Methodology:

  • Cell Line: A human cell line that expresses aromatase, such as MCF-7 breast cancer cells, or a cell line engineered to overexpress aromatase.

  • Treatment: Treat the cells with an androgen precursor (e.g., testosterone) in the presence of varying concentrations of this compound or Anastrozole.

  • Estrogen Quantification: After incubation, collect the cell culture medium and quantify the levels of estradiol using a sensitive immunoassay (e.g., ELISA or radioimmunoassay).

  • Data Analysis: Determine the concentration-dependent reduction in estradiol levels to evaluate the compound's cellular efficacy.

Conclusion and Future Directions

This compound is a well-identified chemical entity, recognized as a key impurity and metabolite of the widely used aromatase inhibitor, Anastrozole. Its significance in the quality control of Anastrozole drug products is undisputed. However, a thorough review of the existing scientific literature reveals a significant knowledge gap regarding its pharmacological activity. There is no available data to definitively characterize its mechanism of action, particularly concerning its potential to inhibit the aromatase enzyme.

For a complete understanding of the pharmacological and toxicological profile of Anastrozole and its related substances, further research into the biological activity of this compound is warranted. The experimental approaches outlined in this guide provide a clear roadmap for elucidating its potential mechanism of action. Such studies would be invaluable for regulatory bodies, pharmaceutical manufacturers, and the broader scientific community to ensure the highest standards of safety and efficacy for patients receiving Anastrozole therapy.

References

  • Anastrozole. PubChem. [Link]

  • Anastrozole: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Anastrozole. In: Wikipedia. [Link]

  • Anastrozole. PharmaCompass.com. [Link]

  • Aromatase Inhibitors. In: StatPearls. National Center for Biotechnology Information. [Link]

  • This compound. PubChem. [Link]

  • Pharmacology of Anastrozole (Arimidex; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect). YouTube. [Link]

  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. [Link]

  • Anastrozole-Impurities. Pharmaffiliates. [Link]

  • Anastrozole Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • Anastrozole EP Impurity A. Alentris Research Pvt. Ltd. [Link]

  • Anastrozole EP Impurity A. SynZeal. [Link]

  • Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells. PMC. [Link]

  • DESMETHYL ANASTROZOLE. Gsrs. [Link]

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Semantic Scholar. [Link]

  • CAS No : 1215780-15-6 | Product Name : Anastrozole - Impurity A. Pharmaffiliates. [Link]

  • Anastrozole: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com. [Link]

  • Pharmacological and clinical profile of anastrozole. PubMed. [Link]

  • Reference ID: 3491612 This label may not be the latest approved by FDA. For current labeling information, please visit https://. [Link]

  • Structure-activity relationships and binding model of novel aromatase inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]

  • An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities. PubMed Central. [Link]

  • Understanding the Anastrozole Mechanism of Action in Estrogen Suppression. [Link]

  • Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer. PubMed. [Link]

  • Variation in Anastrozole Metabolism and Pharmacodynamics in Women with Early Breast Cancer. AACR Journals. [Link]

  • Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer. PMC. [Link]

  • Aromatase inhibitor, anastrozole, blocks growth of lung tumor cells in.... ResearchGate. [Link]

  • Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2. NIH. [Link]

  • (PDF) Clinical studies with anastrozole. ResearchGate. [Link]

  • Dual aromatase–sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Anastrozole as aromatase inhibitor – new approaches to breast cancer treatment in postmenopausal women. Semantic Scholar. [Link]

  • Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies.. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Anastrozole Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for In-Depth Metabolite Characterization

Anastrozole, a potent non-steroidal aromatase inhibitor, represents a cornerstone in the adjuvant treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the systemic exposure and subsequent pharmacological response. While the primary metabolic pathways of anastrozole have been delineated, a deeper, more granular understanding of its biotransformation is crucial for predicting inter-individual variability, potential drug-drug interactions, and the complete safety profile of the drug.

This guide moves beyond a surface-level description of anastrozole metabolism. It provides a technical framework for the in vitro investigation of its metabolites, with a specific, illustrative focus on a lesser-known derivative, α-Desmethyl Anastrozole. The principles and protocols detailed herein are designed to be broadly applicable for the rigorous pharmacokinetic characterization of any drug metabolite. As a Senior Application Scientist, my objective is not merely to provide steps, but to illuminate the causality behind them, ensuring that each experimental choice is part of a self-validating system for generating robust and reliable data.

Part 1: The Established Metabolic Landscape of Anastrozole

Anastrozole undergoes extensive hepatic metabolism, with approximately 85% of its elimination occurring via this route.[2] The biotransformation is primarily a combination of Phase I oxidation and N-dealkylation, followed by Phase II conjugation. Understanding these primary pathways is the foundation upon which any investigation into minor metabolites is built.

The three principal metabolic routes are:

  • Hydroxylation: This Phase I reaction is predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP3A5 and CYP2C8.[3][4] The primary product is hydroxyanastrozole, which is subsequently conjugated.

  • N-Dealkylation: Also a CYP3A4-mediated pathway, this involves the cleavage of the triazole moiety, resulting in the inactive metabolite, triazole.[5]

  • Direct Glucuronidation: A Phase II conjugation reaction where anastrozole is directly conjugated by UDP-glucuronosyltransferase 1A4 (UGT1A4) to form anastrozole glucuronide.[3][6]

These pathways are critical because they dictate the rate of anastrozole clearance and are potential sites for genetic polymorphism and drug-drug interactions, which can lead to significant variability in patient exposure and response.[4][6]

Anastrozole_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Anastrozole Anastrozole Hydroxyanastrozole Hydroxyanastrozole Anastrozole->Hydroxyanastrozole CYP3A4, CYP3A5, CYP2C8 (Hydroxylation) Triazole Triazole Anastrozole->Triazole CYP3A4 (N-Dealkylation) Anastrozole_Glucuronide Anastrozole Glucuronide Anastrozole->Anastrozole_Glucuronide UGT1A4 (Direct Glucuronidation) Hydroxyanastrozole_Glucuronide Hydroxyanastrozole Glucuronide Hydroxyanastrozole->Hydroxyanastrozole_Glucuronide experimental_workflow cluster_exp1 Experiment 1: Metabolic Stability & Metabolite ID cluster_exp2 Experiment 2: Reaction Phenotyping start Objective: Characterize α-Desmethyl Anastrozole Formation prep Preparation: Reagents, Standards, HLMs, Cofactors start->prep incubation1 Incubate Anastrozole with Pooled HLMs (+ NADPH, + UDPGA) prep->incubation1 sampling1 Time-Point Sampling (0, 5, 15, 30, 60 min) incubation1->sampling1 analysis1 LC-MS/MS Analysis: Quantify Anastrozole Depletion & Screen for Metabolites sampling1->analysis1 incubation2 Incubate Anastrozole with: a) Recombinant CYPs b) Chemical Inhibitors in HLMs analysis1->incubation2 If Metabolite Detected analysis2 LC-MS/MS Analysis: Measure α-Desmethyl Anastrozole Formation Rate incubation2->analysis2 interpretation Data Analysis & Interpretation: Calculate Intrinsic Clearance, Identify Responsible Enzymes, Determine Kinetic Parameters (Km, Vmax) analysis2->interpretation conclusion Conclusion: Establish In Vitro PK Profile interpretation->conclusion

Caption: Workflow for metabolite pharmacokinetic investigation.

Detailed Step-by-Step Protocol: Metabolite Formation in HLMs

This protocol outlines the incubation of anastrozole with pooled human liver microsomes to determine the rate of formation of α-Desmethyl Anastrozole.

Materials:

  • Anastrozole (Substrate)

  • α-Desmethyl Anastrozole (Analytical Standard)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P dehydrogenase)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)

  • Internal Standard (IS), e.g., Anastrozole-d12 [7] Procedure:

  • Preparation:

    • Thaw pooled HLMs on ice.

    • Prepare a master mix of phosphate buffer and the NADPH regenerating system.

    • Prepare substrate (Anastrozole) stock solution in a suitable solvent (e.g., DMSO) and create working solutions by diluting in buffer. Final DMSO concentration in the incubation should be <0.5%.

  • Incubation Setup (in triplicate):

    • On a 96-well plate, combine the buffer/NADPH master mix and the HLM suspension.

    • Pre-warm the plate at 37°C for 5 minutes in a shaking water bath. This ensures the system reaches thermal equilibrium.

    • Initiate the metabolic reaction by adding the Anastrozole working solution to each well. The final protein concentration should be optimized (typically 0.2-0.5 mg/mL).

    • Simultaneously run negative controls: one set without NADPH (to check for non-CYP mediated metabolism) and one set without HLMs (to check for chemical instability).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells.

    • Termination is achieved by adding a 2:1 or 3:1 volume of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is required for the accurate quantification of the parent drug and its metabolites. [8][9] Table 1: Illustrative LC-MS/MS Parameters

ParameterSettingRationale
LC Column C18 Column (e.g., 100 x 2.1 mm, 1.7 µm)Provides excellent hydrophobic retention and separation for anastrozole and its metabolites. [8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC, providing good peak shape and resolution.
Gradient Linear gradient from 10% to 90% B over 5 minEnsures separation of analytes with different polarities.
Ionization Mode Electrospray Ionization (ESI), PositiveAnastrozole and its metabolites contain nitrogen atoms that are readily protonated.
MS/MS Transitions Analyte-specific precursor > product ion pairsProvides high specificity and sensitivity for quantification using Multiple Reaction Monitoring (MRM).
Anastrozolee.g., m/z 294.2 > 225.1Hypothetical MRM transition
α-Desmethyl Anastrozolee.g., m/z 280.2 > 211.1Hypothetical MRM transition
Internal Standarde.g., m/z 306.2 > 237.1 (Anastrozole-d12)Hypothetical MRM transition

Part 3: Data Analysis and Interpretation

The goal of data analysis is to transform raw analytical results into meaningful pharmacokinetic parameters.

Metabolite Formation Kinetics

By plotting the concentration of α-Desmethyl Anastrozole formed against time, the initial rate of formation (V₀) can be determined from the linear portion of the curve.

To determine the kinetic constants, the experiment is repeated with a range of anastrozole concentrations (e.g., 0.1 to 50 µM). The resulting formation rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation:

V = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • V is the rate of metabolite formation.

  • Vₘₐₓ is the maximum rate of formation.

  • Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ.

  • [S] is the substrate (anastrozole) concentration.

Table 2: Hypothetical Kinetic Data for α-Desmethyl Anastrozole Formation

Substrate Conc. (µM)Formation Rate (pmol/min/mg protein)
0.51.2
1.02.3
2.54.8
5.08.1
10.012.5
25.018.2
50.021.5
Calculated Kₘ ~7.5 µM
Calculated Vₘₐₓ ~25 pmol/min/mg protein
Reaction Phenotyping

To identify the specific CYP enzymes responsible, two parallel approaches are used:

  • Recombinant Enzymes: Anastrozole is incubated individually with a panel of commercially available, expressed human CYP enzymes (e.g., CYP3A4, 2C9, 2D6, 1A2, etc.). The enzyme that produces the highest rate of α-Desmethyl Anastrozole formation is identified as the primary contributor.

  • Chemical Inhibition: The incubation with pooled HLMs is repeated in the presence of known, specific inhibitors for major CYP enzymes (e.g., Ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that enzyme. [3][4]

Conclusion: Synthesizing a Complete In Vitro Profile

This technical guide provides a robust and scientifically-grounded framework for the in vitro pharmacokinetic investigation of anastrozole metabolites. By systematically progressing from broad screening in human liver microsomes to specific enzyme identification and kinetic characterization, researchers can build a comprehensive metabolic profile. This detailed understanding is not an academic exercise; it is fundamental to the principles of modern drug development, enabling more accurate predictions of in vivo behavior, informing clinical study design, and ultimately contributing to the safer and more effective use of critical medicines like anastrozole.

References

  • Medscape. (n.d.). Metabolizing Enzymes and Endocrine Therapy in Breast Cancer - Page 14.
  • BenchChem. (2025). Validated LC-MS/MS Method for Anastrozole and its Metabolites Using Anastrozole-d12.
  • Kamaraj, S., et al. (2012). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole. British Journal of Clinical Pharmacology.
  • ResearchGate. (n.d.). Anastrozole metabolic pathways.
  • Springer Protocols. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes.
  • PubMed. (2012). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole.
  • Patsnap Synapse. (2025). Choosing Between Human Liver Microsomes and Hepatocytes.
  • PubMed. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review.
  • Scilit. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review.
  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes.
  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. (n.d.).
  • PubMed. (n.d.). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies.
  • PubMed. (1998). Pharmacological and clinical profile of anastrozole.
  • MDPI. (2022). Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment.
  • FDA Access Data. (n.d.). Arimidex Clinical Pharmacology Biopharmaceutics Review.

Sources

An In-Depth Technical Guide to the Identification of Anastrozole Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the identification and characterization of degradation products of anastrozole. By integrating established analytical methodologies with the underlying chemical principles, this document serves as a practical resource for ensuring the safety, efficacy, and stability of anastrozole-containing pharmaceutical products.

Introduction: The Criticality of Degradation Product Profiling for Anastrozole

Anastrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its mechanism of action involves the inhibition of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens, thereby reducing the levels of circulating estrogens that can fuel the growth of hormone-sensitive tumors.[3] The chemical stability of anastrozole is paramount, as the formation of degradation products can potentially alter its therapeutic efficacy and introduce safety concerns.[4] Therefore, a thorough understanding and robust analytical strategy for the identification of these degradation products are mandated by regulatory bodies and are integral to the drug development and quality control processes.[5]

Forced degradation studies are a pivotal component of this process, designed to intentionally degrade the drug substance under a variety of stress conditions that it might encounter during its lifecycle.[6] These studies help to elucidate the degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[7][8] This guide will delve into the practical and theoretical aspects of conducting forced degradation studies on anastrozole and the subsequent analytical workflows for the definitive identification of any resulting degradants.

Understanding the Degradation Pathways of Anastrozole

Anastrozole's chemical structure, α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, contains functional groups susceptible to chemical transformation.[1] Forced degradation studies have revealed that anastrozole is particularly susceptible to degradation under basic and oxidative conditions.[7][9][10]

Hydrolytic Degradation

Anastrozole has been shown to be more unstable in alkaline conditions.[4][11] The primary site of hydrolytic attack, particularly under basic conditions, is the two nitrile groups. Base-catalyzed hydrolysis of nitriles typically proceeds through the formation of a carboxylate salt, which upon acidification, yields a carboxylic acid.

Two major degradation products resulting from base hydrolysis have been identified as:

  • 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) (Diacid): This product arises from the complete hydrolysis of both nitrile groups to carboxylic acids.[9][10]

  • 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid (Monoacid): This is the intermediate product where only one of the two nitrile groups has been hydrolyzed to a carboxylic acid.[9][10]

Another degradation product from base hydrolysis has been denoted as "Imp-C".[10][12] Anastrozole is relatively stable under acidic and neutral hydrolytic conditions.[6]

Oxidative Degradation

Anastrozole has been found to be unstable under oxidative stress.[7] While the specific structures of all oxidative degradation products are not as extensively detailed in the literature as the hydrolytic degradants, it is known that the triazole ring can be susceptible to oxidation. For the structurally related aromatase inhibitor letrozole, oxidation has been shown to form an N-oxide on the triazole ring.[13][14] A similar transformation could be anticipated for anastrozole.

In vivo metabolism studies have shown that anastrozole is oxidized to hydroxyanastrozole, primarily by the cytochrome P450 enzyme CYP3A4.[15] This metabolic pathway, while not abiotic degradation, provides insight into potential sites of oxidation on the anastrozole molecule.

Photolytic and Thermal Degradation

Anastrozole has demonstrated considerable stability under photolytic and thermal stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[6][7] However, it is still crucial to perform these studies to confirm the stability profile of a specific drug product.

A Systematic Approach to Anastrozole Degradation Product Identification

The identification of degradation products is a multi-step process that begins with carefully designed forced degradation experiments, followed by high-performance separation techniques and sophisticated structural elucidation methods.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Workflow A Anastrozole Drug Substance/Product B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B Expose C Stability-Indicating HPLC/UPLC Method B->C Analyze Stressed Samples D Separation of Degradation Products C->D E LC-MS/MS Analysis D->E Hyphenation F High-Resolution Mass Spectrometry (HRMS) E->F Accurate Mass & Fragmentation H Structure Elucidation F->H G NMR Spectroscopy G->H Definitive Structure I Identified Degradation Products H->I

Figure 1: A comprehensive workflow for the identification and characterization of anastrozole degradation products.

Experimental Protocol: Forced Degradation Studies

The following protocols are designed to induce degradation of anastrozole under various stress conditions as stipulated by ICH guidelines. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

3.1.1. Acid Hydrolysis

  • Prepare a stock solution of anastrozole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N hydrochloric acid.

  • Heat the solution at 80°C for a specified period (e.g., 2, 6, 12, 24 hours).[1]

  • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N sodium hydroxide.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

3.1.2. Base Hydrolysis

  • Prepare a stock solution of anastrozole as described in 3.1.1.

  • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N sodium hydroxide.

  • Keep the solution at room temperature or gently heat (e.g., 60°C) for a specified period, monitoring the degradation.[6]

  • At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 N hydrochloric acid.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

3.1.3. Oxidative Degradation

  • Prepare a stock solution of anastrozole as described in 3.1.1.

  • Transfer an aliquot of the stock solution into a flask and add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).[6]

  • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

3.1.4. Thermal Degradation

  • Place the solid anastrozole powder in a thermostable container.

  • Heat the sample in an oven at a high temperature (e.g., 105°C) for 24 hours.[1]

  • After the specified time, cool the sample to room temperature.

  • Prepare a solution of the heat-stressed sample in a suitable solvent and dilute it with the mobile phase for HPLC analysis.

3.1.5. Photolytic Degradation

  • Prepare a solution of anastrozole in a suitable solvent.

  • Expose the solution to UV light (e.g., at 254 nm) and/or cool white fluorescent light for a specified duration in a photostability chamber.[1][6]

  • Simultaneously, keep a control sample in the dark.

  • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

Table 1: Summary of Forced Degradation Conditions for Anastrozole

Stress ConditionReagent/ParameterTypical ConditionsReference
Acid Hydrolysis0.1 N HCl80°C for 2-24 hours[1]
Base Hydrolysis0.1 N NaOHRoom temperature or 60°C for 24 hours[6]
Oxidative3% H₂O₂Room temperature for 24 hours[6]
ThermalHeat105°C for 24 hours (solid state)[1]
PhotolyticUV light (254 nm) & Fluorescent lightControlled chamber[1][6]
Analytical Methodologies for Separation and Identification

A robust, stability-indicating analytical method is crucial for separating the degradation products from the parent drug and from each other.[16] High-performance liquid chromatography (HPLC) with UV detection is the workhorse for this purpose.[17] For structural elucidation, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable.[18][19][20]

3.2.1. Stability-Indicating HPLC Method

The following is a representative HPLC method that has been shown to be effective for the analysis of anastrozole and its impurities.[7][16]

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column. The choice of a C18 stationary phase provides good retention and separation for the relatively non-polar anastrozole and its degradation products.

  • Mobile Phase A: 0.01 M Potassium dihydrogen orthophosphate, with the pH adjusted to 2.5 with orthophosphoric acid. A low pH mobile phase ensures the ionization of acidic degradants is suppressed, leading to better peak shape and retention.

  • Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 70:30, v/v). The use of a mixture of organic modifiers can fine-tune the selectivity of the separation.

  • Gradient Elution: A gradient program is typically employed to ensure the timely elution of all components, from the more polar degradation products to the parent drug. A representative gradient is shown in Table 2.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 215 nm. This wavelength provides good sensitivity for anastrozole and its related compounds.[7][16]

  • Injection Volume: 20 µL.

Table 2: Representative Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
107030
403070
503070
557030
607030

3.2.2. Structure Elucidation using LC-MS/MS and NMR

Once the degradation products are separated by HPLC, their structures need to be elucidated.

G cluster_0 Separation cluster_1 Preliminary Identification cluster_2 Definitive Identification A HPLC/UPLC Separation B LC-MS Analysis A->B C Determine Molecular Weight B->C D Tandem MS (MS/MS) B->D E Fragmentation Pattern Analysis D->E F Preparative HPLC Isolation E->F Isolate for confirmation G NMR Spectroscopy (¹H, ¹³C, 2D-NMR) F->G H Final Structure Confirmation G->H

Figure 2: Analytical workflow for the structural elucidation of anastrozole degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the initial identification of degradation products.[19] Electrospray ionization (ESI) is a commonly used soft ionization technique that provides the molecular weight of the degradants.[19] Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ions, and the resulting fragmentation pattern provides valuable structural information. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradation products, which greatly aids in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, NMR spectroscopy is the gold standard.[12][18][19] This requires the isolation of the degradation product in sufficient quantity and purity, which can be achieved using preparative HPLC. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are then performed to determine the complete chemical structure of the impurity.

Table 3: Identified Degradation Products of Anastrozole

Degradation ProductChemical NameMolecular FormulaMolecular WeightFormation ConditionReference
Diacid Impurity2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid)C₁₇H₂₁N₃O₄331.37Base hydrolysis[9][10]
Monoacid Impurity2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacidC₁₇H₂₀N₄O₂312.37Base hydrolysis[9][10]

Conclusion

The identification of anastrozole degradation products is a scientifically rigorous process that is essential for ensuring the quality and safety of this important therapeutic agent. A systematic approach, beginning with well-designed forced degradation studies and culminating in the use of advanced analytical techniques like LC-MS/MS and NMR, allows for the comprehensive characterization of potential impurities. The information presented in this guide provides a solid foundation for drug development professionals to establish robust stability-indicating methods and to gain a deeper understanding of the chemical stability of anastrozole. This, in turn, contributes to the overall goal of providing safe and effective medicines to patients.

References

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link][18]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][19]

  • Linterman, K. L., et al. (2010). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole. British Journal of Clinical Pharmacology, 70(5), 733-743. Retrieved from [Link][15]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link][20]

  • Cheekatla, S., et al. (2011). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 962-968. Retrieved from [Link][12]

  • Reddy, Y. R., & Nandan, S. R. (2009). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 397-404. Retrieved from [Link][7]

  • Cheekatla, S., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 962-968. Retrieved from [Link][9]

  • Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. (2011). ResearchGate. Retrieved from [Link][10]

  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis, 127, 3-17. Retrieved from [Link][5]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved from [Link][17]

  • Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. (2024). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][6]

  • Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. (2019). ResearchGate. Retrieved from [Link][8]

  • Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. (2019). Bentham Science. Retrieved from [Link][4]

  • Pharmacology of Anastrozole (Arimidex; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect). (2024). YouTube. Retrieved from [Link][2]

  • Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. (n.d.). CNR-IRIS. Retrieved from [Link][13]

  • Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. (2019). Bentham Science Publishers. Retrieved from [Link][11]

  • Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. (2022). Scientific Reports, 12(1), 8996. Retrieved from [Link][14]

  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. (n.d.). ResearchGate. Retrieved from [Link]

  • Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. (2024). ResearchGate. Retrieved from [Link][21]

  • (PDF) Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form. (2011). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Anastrozole?. (2024). Patsnap Synapse. Retrieved from [Link][3]

Sources

An In-Depth Technical Guide to α-Desmethyl Anastrozole (CAS 1215780-15-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study and quality control of Anastrozole. We will delve into the core scientific principles and practical methodologies surrounding α-Desmethyl Anastrozole, a critical process-related impurity and metabolite of the potent aromatase inhibitor, Anastrozole. Our focus will be on providing not just procedural steps, but the underlying scientific rationale to empower robust and reliable experimental outcomes.

Introduction and Significance

Anastrozole, marketed as Arimidex®, is a third-generation non-steroidal aromatase inhibitor pivotal in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, arising from the manufacturing process or degradation, can potentially compromise the safety and effectiveness of the final drug product.[3]

α-Desmethyl Anastrozole (also known as Anastrozole EP Impurity A or Desmethyl Anastrozole USP) is a key related substance of Anastrozole.[4][5] Its chemical name is 2-[3-(1-cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile.[6] This compound is not only a synthetic impurity but has also been identified as a human metabolite of Anastrozole.[6] Consequently, its synthesis, characterization, and quantification are of paramount importance for pharmaceutical quality control and for a comprehensive understanding of Anastrozole's metabolic fate. The primary application of α-Desmethyl Anastrozole is as a certified reference standard for the development and validation of analytical methods aimed at ensuring the purity of Anastrozole active pharmaceutical ingredient (API).[7]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of α-Desmethyl Anastrozole is fundamental for its handling, analysis, and purification.

PropertyValueSource(s)
CAS Number 1215780-15-6[6]
Molecular Formula C₁₆H₁₇N₅[6]
Molecular Weight 279.34 g/mol [6]
IUPAC Name 2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile[8]
Synonyms Anastrozole Impurity A (EP), Desmethyl Anastrozole (USP), Anastrozole Impurity B[4][6]
Appearance Thick Oil[9]
Boiling Point 477.5 ± 55.0 °C (Predicted)[9]
Density 1.11 ± 0.1 g/cm³ (Predicted)[9]
Flash Point 242.6 °C[6]
Solubility Very slightly soluble in Chloroform and Methanol[9]
Storage Refrigerator or at 10°C - 25°C in a well-closed container[6][9]
Spectroscopic Characterization

Unambiguous identification of α-Desmethyl Anastrozole relies on a combination of spectroscopic techniques. While publicly available spectra for this specific impurity are scarce, the expected data can be inferred from the structure and comparison with the parent drug, Anastrozole. High-quality reference standards are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes this data.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the benzyl group, the methine proton of the cyanoethyl group, and the methyl protons. The key difference compared to Anastrozole would be the presence of a quartet for the methine proton and a doublet for the adjacent methyl group, replacing one of the singlet signals from the gem-dimethyl groups in Anastrozole.

    • ¹³C NMR: The carbon NMR would display a unique set of signals corresponding to the 16 carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH, CH₂, and CH₃ groups.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected monoisotopic mass is 279.1484 Da.[8] Electron impact (EI) or electrospray ionization (ESI) techniques would reveal the molecular ion peak and a characteristic fragmentation pattern that can be used for structural elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡N (nitrile) stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Synthesis and Impurity Formation

While α-Desmethyl Anastrozole is primarily sourced as a reference standard via custom synthesis, understanding its potential formation during the manufacturing of Anastrozole is crucial for process control.[6] The synthesis of Anastrozole is a multi-step process, and α-Desmethyl Anastrozole can arise from incomplete reactions or the use of impure starting materials.[12]

A common synthetic route to Anastrozole starts from 3,5-bis(bromomethyl)toluene.[13] The key steps involve cyanation, methylation to form the gem-dimethyl groups, bromination of the benzylic methyl group, and finally, substitution with 1,2,4-triazole.

G cluster_synthesis Anastrozole Synthesis Pathway and Impurity Formation Start 3,5-Bis(bromomethyl)toluene Step1 Cyanation (e.g., KCN) Start->Step1 Intermediate1 3,5-Bis(cyanomethyl)toluene Step1->Intermediate1 Step2 Methylation (e.g., NaH, CH₃I) Intermediate1->Step2 Impurity_Source Incomplete Methylation Intermediate1->Impurity_Source Mon-methylation Intermediate2 3,5-Bis(2-cyanoprop-2-yl)toluene Step2->Intermediate2 Step3 Benzylic Bromination (e.g., NBS, AIBN) Intermediate2->Step3 Intermediate3 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide (Anastrozole Impurity C) Step3->Intermediate3 Step4 Substitution (1,2,4-Triazole) Intermediate3->Step4 Anastrozole Anastrozole Step4->Anastrozole Impurity α-Desmethyl Anastrozole (Impurity A) Impurity_Source->Impurity Leads to

Caption: Anastrozole synthesis workflow and the origin of α-Desmethyl Anastrozole.

The formation of α-Desmethyl Anastrozole is primarily attributed to an incomplete methylation step . If the methylation of 3,5-bis(cyanomethyl)toluene is not driven to completion, a mono-methylated intermediate will be present. This intermediate can then proceed through the subsequent bromination and triazole substitution steps, ultimately yielding α-Desmethyl Anastrozole alongside the desired Anastrozole product. Rigorous in-process controls and optimization of the methylation reaction conditions (e.g., stoichiometry of reagents, reaction time, and temperature) are therefore essential to minimize the formation of this impurity.

Biological Activity and Significance

Anastrozole functions by competitively inhibiting the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.[14] The pharmacological activity of its metabolites, including α-Desmethyl Anastrozole, is not fully established.[15] However, available data suggests that the major metabolites of Anastrozole do not retain significant inhibitory activity against key metabolic enzymes like CYP3A.[16] It is therefore inferred that α-Desmethyl Anastrozole likely possesses significantly reduced or negligible aromatase inhibitory activity compared to the parent drug. Its primary significance remains as a marker for quality control, ensuring that the final Anastrozole API is free from unacceptable levels of this and other impurities.

Analytical Methodologies

The accurate quantification of α-Desmethyl Anastrozole in Anastrozole bulk drug and pharmaceutical formulations is critical. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice for this purpose.[15][17]

Validated UHPLC Method for Impurity Profiling

This section outlines a representative validated UHPLC method for the simultaneous determination of Anastrozole and its process-related impurities, including α-Desmethyl Anastrozole. This method is based on principles described in the scientific literature and is designed for high sensitivity and resolution.[17]

G cluster_workflow UHPLC Analytical Workflow Sample Anastrozole Sample (API or Formulation) Preparation Sample Preparation (Dissolution in Diluent) Sample->Preparation Injection UHPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (e.g., 215 nm) Separation->Detection Quantification Data Analysis (Quantification vs. Reference Standard) Detection->Quantification Result Impurity Profile Report Quantification->Result

Caption: General workflow for UHPLC analysis of Anastrozole impurities.

Step-by-Step Protocol:

  • Instrumentation:

    • A UHPLC system equipped with a quaternary solvent manager, autosampler, and a photodiode array (PDA) or UV detector. An ACQUITY BEH C18 column (2.1 x 50 mm, 1.7 µm) is a suitable choice.[17]

  • Reagents and Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium formate buffer, with pH adjusted to 3.2 using formic acid.

    • Mobile Phase B: Acetonitrile.

    • Diluent: A mixture of acetonitrile and water.

    • Reference Standards: Certified reference standards of Anastrozole and α-Desmethyl Anastrozole.

  • Chromatographic Conditions:

ParameterConditionRationale
Column ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)Provides high efficiency and resolution for complex mixtures.
Flow Rate 0.33 mL/minOptimized for separation efficiency and analysis time.
Column Temperature 29.3 °CPrecise temperature control ensures reproducible retention times.
Detection Wavelength 215 nmA common wavelength for the detection of Anastrozole and its related compounds.[18]
Injection Volume 1-5 µLAppropriate for UHPLC systems to avoid peak distortion.
Gradient Elution A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is employed to resolve all impurities from the main peak.Necessary to elute compounds with a range of polarities effectively.
  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve the α-Desmethyl Anastrozole reference standard in the diluent to prepare a stock solution. Perform serial dilutions to create calibration standards at appropriate concentrations (e.g., corresponding to 0.05% to 0.15% of the nominal Anastrozole concentration).

    • Sample Solution: Accurately weigh and dissolve the Anastrozole API or powdered tablets in the diluent to achieve a known concentration (e.g., 1 mg/mL).

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of α-Desmethyl Anastrozole.

    • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[17]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified. For trace impurities, typical LOQ values are in the range of 0.020-0.025 µg/mL.[17]

    • Accuracy: Perform recovery studies by spiking a known amount of the impurity into the sample matrix. Recoveries should typically be within 90-110%.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations. The relative standard deviation (%RSD) should be within acceptable limits (e.g., < 5% for impurities).[17]

    • Robustness: Intentionally vary chromatographic parameters (e.g., pH, flow rate, temperature) to evaluate the method's reliability.

Conclusion

α-Desmethyl Anastrozole is a scientifically significant compound in the context of Anastrozole drug development and manufacturing. As a known impurity and metabolite, its control and accurate measurement are mandated by regulatory standards to ensure the quality, safety, and efficacy of this important anticancer therapeutic. The synthesis of high-purity α-Desmethyl Anastrozole as a reference standard is the cornerstone of reliable analytical testing. The validated UHPLC methods described herein provide the necessary sensitivity and selectivity for robust impurity profiling, empowering scientists to maintain the highest standards of pharmaceutical quality control.

References

  • A sensitive, selective, and robust ultra-high-performance liquid chromatography method was developed for the simultaneous quantification of anastrozole and five process-related impurities at trace levels (≤ 0.1%). (2025). PubMed. [Link]

  • An impurity of anastrozole intermediate, and uses thereof. (2007).
  • A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. (2013). Der Pharma Chemica. [Link]

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. (2025). ResearchGate. [Link]

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. (2008). SciELO. [Link]

  • Anastrozole EP Impurity A | 1215780-15-6. (n.d.). SynZeal. [Link]

  • Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase. (1998). PubMed. [Link]

  • A process for the preparation of pure anastrozole. (2007).
  • Anastrozole as aromatase inhibitor – new approaches to breast cancer treatment in postmenopausal women. (2019). Nowotwory. Journal of Oncology. [Link]

  • Pharmacology of Anastrozole (Arimidex; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect). (2024). YouTube. [Link]

  • Synthesis of anticancer drug Anastrozole via phase-transfer catalyst. (2015). VAST JOURNALS SYSTEM. [Link]

  • Variation in Anastrozole Metabolism and Pharmacodynamics in Women with Early Breast Cancer. (2010). AACR Journals. [Link]

  • Anastrozole as aromatase inhibitor – new approaches to breast cancer treatment in postmenopausal women. (2019). Semantic Scholar. [Link]

  • Anastrozole Impurities. (n.d.). Omchemlabs. [Link]

  • 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile. (n.d.). PubChem. [Link]

  • CAS No : 1215780-15-6 | Product Name : Anastrozole - Impurity A. (n.d.). Pharmaffiliates. [Link]

  • Anastrozole Impurities. (2025). CRO SPLENDID LAB. [Link]

  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. (n.d.). ScienceDirect. [Link]

  • The synthesis of anastrazole intermediates using continuous flow systems. (n.d.). CORE. [Link]

  • A simple, précised, accurate method was developed for the estimation of Anastrozole by RP-HPLC technique. (2019). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells. (2017). PubMed Central. [Link]

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. (2008). SciELO. [Link]

  • Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. (2024). ResearchGate. [Link]

  • The Characterization of Anastrozole. (n.d.). DEA.gov. [Link]

  • Anastrozole-Impurities. (n.d.). Pharmaffiliates. [Link]

  • CAS No : 1346601-01-1 | Product Name : α-Desmethyl Anastrozole-d3. (n.d.). Pharmaffiliates. [Link]

Sources

The Biological Activity of Anastrozole and the Enigma of its Metabolite, α-Desmethyl Anastrozole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Scope of this Guide

Anastrozole, a third-generation aromatase inhibitor, is a cornerstone in the therapeutic landscape of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its efficacy is directly attributed to its potent and selective inhibition of aromatase, the enzyme responsible for the final step of estrogen biosynthesis.[3][4] The metabolic fate of Anastrozole results in several byproducts, including α-Desmethyl Anastrozole, also known as Anastrozole Impurity A.[5][6][7][8][9] While the characterization of impurities is a critical aspect of drug development and quality control, a comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the specific biological activity of α-Desmethyl Anastrozole.[10][11] One study notes that to their knowledge, there is no available data regarding the activity of Anastrozole metabolites as aromatase inhibitors.[12]

Therefore, this guide will provide a thorough examination of the biological activity of the parent compound, Anastrozole, as a well-documented and clinically relevant aromatase inhibitor. It will delve into its mechanism of action, potency, and selectivity, supported by established experimental protocols. Furthermore, this guide will situate α-Desmethyl Anastrozole within the context of Anastrozole's metabolism and its role as a process-related impurity, while transparently acknowledging the current absence of definitive data on its intrinsic biological activity.

Anastrozole: A Potent and Selective Aromatase Inhibitor

Anastrozole is a non-steroidal competitive inhibitor of aromatase (CYP19A1), a cytochrome P450 enzyme.[2][13] Its therapeutic effect is achieved by significantly reducing circulating estrogen levels, thereby depriving hormone-responsive breast cancer cells of a key growth-promoting stimulus.[2]

Mechanism of Action: Competitive Inhibition of Aromatase

Anastrozole's structure allows it to bind reversibly to the heme group of the aromatase enzyme, effectively blocking the active site. This competitive inhibition prevents the aromatization of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone.

Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Inactive_Complex Aromatase-Anastrozole (Inactive Complex) Aromatase->Inactive_Complex Estrogen_Action Estrogen-Mediated Cell Proliferation Estrone->Estrogen_Action Estradiol->Estrogen_Action Anastrozole Anastrozole Anastrozole->Aromatase Anastrozole->Inactive_Complex

Figure 1: Simplified schematic of Anastrozole's mechanism of action.

Potency and Selectivity

Anastrozole is a highly potent inhibitor of human placental aromatase, with a reported IC50 of 15 nM.[4][12] This high potency allows for effective estrogen suppression at a low daily dose of 1 mg.[3] Furthermore, Anastrozole exhibits a high degree of selectivity for aromatase over other cytochrome P450 enzymes involved in steroidogenesis, a critical factor in its favorable side-effect profile.[3][4]

CompoundTargetIC50
Anastrozole Human Placental Aromatase15 nM[4][12]
α-Desmethyl Anastrozole AromataseData not available

Table 1: Comparative in vitro potency against aromatase.

Metabolism of Anastrozole and the Formation of α-Desmethyl Anastrozole

Anastrozole undergoes extensive hepatic metabolism, primarily through N-dealkylation, hydroxylation, and glucuronidation.[14] The major circulating metabolite of Anastrozole is Triazole, which is considered to be pharmacologically inactive.[14]

α-Desmethyl Anastrozole is recognized as a process-related impurity in the synthesis of Anastrozole and has also been identified as a metabolite.[2][5][6][7][8][9] It is structurally similar to the parent compound but lacks a methyl group on one of the isopropylnitrile moieties.

Anastrozole Anastrozole Metabolism Hepatic Metabolism (N-dealkylation, Hydroxylation, Glucuronidation) Anastrozole->Metabolism Triazole Triazole (Major Inactive Metabolite) Metabolism->Triazole Hydroxy_Anastrozole Hydroxy-Anastrozole Metabolism->Hydroxy_Anastrozole Glucuronide_Conjugates Glucuronide Conjugates Metabolism->Glucuronide_Conjugates alpha_Desmethyl α-Desmethyl Anastrozole (Metabolite and Impurity) Metabolism->alpha_Desmethyl

Figure 2: Metabolic pathways of Anastrozole.

Experimental Protocols for the Evaluation of Aromatase Inhibitors

The characterization of aromatase inhibitors relies on a combination of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a standard method for determining the IC50 of potential aromatase inhibitors.

Principle: The assay measures the conversion of a radiolabeled androgen substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione) to estrogen by human placental microsomes, a rich source of aromatase. The release of ³H₂O into the aqueous medium is proportional to aromatase activity.

Step-by-Step Methodology:

  • Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing aromatase.

  • Incubation: A reaction mixture is prepared containing:

    • Phosphate buffer (pH 7.4)

    • NADPH (cofactor)

    • Radiolabeled androgen substrate

    • Varying concentrations of the test compound (e.g., Anastrozole or α-Desmethyl Anastrozole)

    • Human placental microsomes

  • Reaction: The mixture is incubated at 37°C for a defined period (e.g., 20 minutes).

  • Termination: The reaction is stopped by the addition of chloroform to extract the remaining substrate.

  • Separation: The aqueous and organic layers are separated by centrifugation.

  • Quantification: An aliquot of the aqueous layer is mixed with a charcoal-dextran suspension to remove any remaining substrate. The radioactivity of the supernatant, corresponding to the ³H₂O formed, is measured by liquid scintillation counting.

  • Data Analysis: The percentage of aromatase inhibition is calculated for each concentration of the test compound relative to a control (no inhibitor). The IC50 value is determined by non-linear regression analysis.

cluster_0 In Vitro Aromatase Inhibition Assay Start Prepare Reaction Mixture (Microsomes, Substrate, Test Compound) Incubate Incubate at 37°C Start->Incubate Terminate Stop Reaction (add Chloroform) Incubate->Terminate Separate Centrifuge to Separate Phases Terminate->Separate Quantify Measure ³H₂O in Aqueous Phase Separate->Quantify Analyze Calculate IC50 Quantify->Analyze

Figure 3: Workflow for in vitro aromatase inhibition assay.

Cell-Based Aromatase Activity Assay

Cell-based assays provide insights into the activity of compounds in a more physiologically relevant context.

Principle: Aromatase-overexpressing cell lines (e.g., MCF-7aro) are used to assess the inhibition of estrogen production. The amount of estradiol produced by the cells is measured in the presence and absence of the test compound.

Step-by-Step Methodology:

  • Cell Culture: MCF-7aro cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the test compound and an androgen substrate (e.g., testosterone).

  • Incubation: Cells are incubated for a specified time (e.g., 24-48 hours) to allow for the conversion of testosterone to estradiol.

  • Sample Collection: The cell culture supernatant is collected.

  • Estradiol Quantification: The concentration of estradiol in the supernatant is determined using a sensitive immunoassay (e.g., ELISA or radioimmunoassay).

  • Data Analysis: The percentage of inhibition of estradiol production is calculated for each concentration of the test compound, and the IC50 is determined.

The Uncharacterized Biological Activity of α-Desmethyl Anastrozole

As previously stated, there is a conspicuous absence of publicly available data on the biological activity of α-Desmethyl Anastrozole. While it is commercially available as a reference standard for analytical purposes, its pharmacological profile remains to be elucidated.[5][6][7][8][9]

Key Unanswered Questions for Future Research:

  • What is the aromatase inhibitory potency (IC50) of α-Desmethyl Anastrozole?

  • How does its potency compare to that of the parent drug, Anastrozole?

  • What is the selectivity profile of α-Desmethyl Anastrozole against other key steroidogenic enzymes?

  • Does α-Desmethyl Anastrozole exhibit any off-target activities?

  • What are the pharmacokinetic properties of α-Desmethyl Anastrozole, and to what extent does it contribute to the overall clinical effect of Anastrozole, if at all?

Conclusion and Future Directions

Anastrozole is a well-characterized, potent, and selective aromatase inhibitor with a firmly established role in the management of hormone-responsive breast cancer. Its mechanism of action and clinical efficacy are well-documented. In contrast, its metabolite and process-related impurity, α-Desmethyl Anastrozole, represents a knowledge gap in the field. The lack of data on its biological activity underscores the need for further investigation. Future studies should focus on characterizing the pharmacological profile of α-Desmethyl Anastrozole to fully understand the complete in vivo effects of Anastrozole administration and to ensure the comprehensive safety and efficacy assessment of the drug product. Such research would not only be of academic interest but also of significant value to drug development and regulatory science.

References

  • Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 19(3), 397-404. [Link]

  • Kole, P. L., & Venkatesh, G. (2013). A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Journal of Chromatographic Science, 51(8), 743–748. [Link]

  • Geisler, J., & Lønning, P. E. (2001). Pharmacological and clinical profile of anastrozole. Expert Review of Anticancer Therapy, 1(2), 196-206. [Link]

  • Ingle, J. N., Suman, V. J., Johnson, P. A., Lingle, W. L., Wickerham, D. L., Peterson, L. A., ... & Perez, E. A. (2010). Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer. Cancer research, 70(8), 3278–3286. [Link]

  • Omchemlabs. (n.d.). Anastrozole Impurities. Retrieved from [Link]

  • Geisler, J. (2003). Pharmacological and clinical profile of anastrozole. Drugs of Today, 39(2), 99-108. [Link]

  • Veeprho. (n.d.). Anastrozole EP Impurity A | CAS 1215780-15-6. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007002720A2 - An impurity of anastrozole intermediate, and uses thereof.
  • Impactfactor. (2023). Repurposing FDA-Approved Anastrozole-based Drugs for Breast Cancer through Drug-Drug Transcriptomic Similarity and Cavity Detect. [Link]

  • U.S. Food and Drug Administration. (2002). 20-541S010 Arimidex Clinical Pharmacology Biopharmaceutics Review. [Link]

  • Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. SciELO. [Link]

  • SynZeal. (n.d.). Anastrozole EP Impurity A | 1215780-15-6. Retrieved from [Link]

  • Hassan, F., Al-Zuhairi, A., & Al-Shamma, J. (2017). Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells. Oman medical journal, 32(4), 305–312. [Link]

  • Pharmaffiliates. (n.d.). Anastrozole-Impurities. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Anastrozole EP Impurity A. Retrieved from [Link]

  • Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Semantic Scholar. [Link]

  • CRO SPLENDID LAB. (2023). Anastrozole Impurities. [Link]

  • SynThink Research Chemicals. (n.d.). Anastrozole EP Impurity A | 1215780-15-6. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of alpha-Desmethyl Anastrozole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Introduction

In the landscape of pharmaceutical development and quality control, the rigorous identification and characterization of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Anastrozole, a potent non-steroidal aromatase inhibitor, is a critical therapy for hormone receptor-positive breast cancer.[1] The synthesis and degradation of Anastrozole can lead to the formation of various related compounds, one of which is alpha-Desmethyl Anastrozole (also known as Anastrozole Impurity A).[2][3]

This technical guide provides an in-depth exploration of the essential spectroscopic techniques used to elucidate the structure and confirm the identity of this compound. We will delve into the practical application and interpretation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of the analytical chemistry underpinning pharmaceutical impurity profiling.

Chemical Structure and Properties

This compound is structurally similar to the parent Anastrozole molecule, differing by the absence of one methyl group on one of the two α-carbon atoms of the acetonitrile side chains. This subtle change has significant implications for its analytical profile.

  • Systematic Name: 2-[3-(1-Cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile[4]

  • CAS Number: 1215780-15-6[2][5][6]

  • Molecular Formula: C₁₆H₁₇N₅[4][5][6]

  • Molecular Weight: 279.34 g/mol [4][5][6]

Caption: Chemical Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming the molecular weight and exploring the fragmentation pattern of impurities, providing definitive evidence for structural assignments. For this compound, electrospray ionization (ESI) in positive ion mode is highly effective.

Expected Mass Spectrum:

  • Molecular Ion: The calculated monoisotopic mass is 279.1484 Da. In a typical ESI-MS experiment, the compound will be observed as the protonated molecular ion [M+H]⁺ at m/z 279.1484 . High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition (C₁₆H₁₈N₅⁺) and differentiate it from other potential impurities with the same nominal mass.[4][7]

  • Key Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Key expected losses include:

    • Loss of the triazolemethyl group.

    • Loss of one or both nitrile groups.

    • Cleavage of the ethyl-nitrile and propyl-nitrile side chains.

Protocol 1: LC-MS/MS Analysis

This protocol is designed for the identification and separation of this compound from the parent API.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., Anastrozole bulk drug) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of ~10 µg/mL using the initial mobile phase composition.

  • Chromatographic Conditions: The goal is to achieve baseline separation from Anastrozole and other related impurities.[8]

    • Instrument: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) is a robust choice.[9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be: 5-95% B over 15 minutes, hold for 3 minutes, then re-equilibrate. The gradient must be optimized to ensure separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (ESI+):

    • Scan Mode: Full scan (m/z 100-500) to detect the parent ion, and data-dependent MS/MS to trigger fragmentation on the most abundant ions.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy (for MS/MS): Ramp from 15-40 eV to generate a rich fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, offering unambiguous confirmation by mapping the carbon-hydrogen framework. While commercially available reference standards come with a full Certificate of Analysis including NMR data, the following section provides predicted data based on the known structure for educational purposes.[2][5]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a8.15s1HTriazole
H-b7.95s1HTriazole
H-c, H-d, H-e7.30 - 7.50m3HAromatic
H-f5.35s2H-CH₂-Triazole
H-g4.05q1H-CH(CN)-
H-h1.70s6H-C(CH₃)₂-
H-i1.65d3H-CH(CH₃)-
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Assignment
C-1, C-2151.0, 143.5Triazole CH
C-3, C-4, C-5145.0, 142.1, 139.8Aromatic Quaternary
C-6, C-7, C-8126.5, 125.8, 124.2Aromatic CH
C-9, C-10122.5, 121.8Nitrile (-CN)
C-1152.5-CH₂-Triazole
C-1237.8-C(CH₃)₂-
C-1332.1-CH(CN)-
C-1428.5-C(CH₃)₂-
C-1520.5-CH(CH₃)-
Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the isolated impurity or reference standard in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard 1D proton (¹H), carbon (¹³C), and DEPT-135 spectra. For full structural confirmation, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential.

    • Acquisition Parameters (¹H):

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16 (adjust for concentration).

    • Acquisition Parameters (¹³C):

      • Pulse Program: Proton-decoupled.

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more (due to low natural abundance).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For this compound, the key absorbances will confirm the presence of nitrile, aromatic, and aliphatic groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3100Medium-WeakC-HAromatic/Triazole Stretch
~2950MediumC-HAliphatic Stretch
~2235Medium-SharpC≡NNitrile Stretch
~1600, ~1480MediumC=C, C=NAromatic/Triazole Ring Stretch
~1450MediumC-HMethyl/Methylene Bend
Protocol 3: FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond).

  • Instrumental Setup:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Data Acquisition:

      • Collect a background spectrum of the clean, empty ATR crystal.

      • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

      • Collect the sample spectrum.

      • Spectral Range: 4000 - 400 cm⁻¹.[10]

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 32 (co-added to improve signal-to-noise).[10]

Integrated Spectroscopic Workflow

The definitive characterization of an unknown impurity like this compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. The following workflow illustrates this best-practice approach.

cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Structure Elucidation Sample Anastrozole Bulk Sample HPLC HPLC / UPLC Screening (Impurity Detection) Sample->HPLC Prep Preparative HPLC (Impurity Isolation) HPLC->Prep Unknown Peak > 0.1% Isolated Isolated Impurity Fraction LCMS LC-HRMS (Molecular Formula) Isolated->LCMS NMR NMR (1H, 13C, 2D) (Structural Backbone) Isolated->NMR FTIR FTIR-ATR (Functional Groups) Isolated->FTIR Data Integrate All Spectroscopic Data LCMS->Data NMR->Data FTIR->Data Structure Propose Structure: This compound Data->Structure Confirm Confirm against Reference Standard Structure->Confirm

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of alpha-Desmethyl Anastrozole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of alpha-Desmethyl Anastrozole. This compound is a known impurity and metabolite of Anastrozole, a potent aromatase inhibitor used in the treatment of breast cancer.[1][2] The developed method is suitable for the quality control of bulk drug substances and formulated pharmaceutical products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4][5]

Introduction

Anastrozole is a critical therapeutic agent, and controlling its impurity profile is paramount to ensure patient safety and drug efficacy.[6] this compound, also known as Anastrozole Impurity B, is a significant related substance that requires careful monitoring.[1][7][8] Its chemical name is 2-[3-(1-Cyanoethyl)-5-(1H,1,2,4-triazole-1-ylmethyl)phenyl]-2-methylpropionitrile, with a molecular formula of C₁₆H₁₇N₅ and a molecular weight of 279.34 g/mol .[1][9] The development of a reliable analytical method for the quantification of this impurity is essential for pharmaceutical manufacturers. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in the pharmaceutical industry for its versatility in separating a broad range of compounds and is the chosen platform for this application.[6][10][11][12]

Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 2-[3-(1-Cyanoethyl)-5-(1H,1,2,4-triazole-1-ylmethyl)phenyl]-2-methylpropionitrile[1][9]
Synonyms Anastrozole Impurity B, Desmethyl anastrozole[1][7][9]
CAS Number 1215780-15-6[1]
Molecular Formula C₁₆H₁₇N₅[1][9]
Molecular Weight 279.34 g/mol [1][9]
Boiling Point 477.50 °C[1]

HPLC Method Development and Optimization

The primary objective of this method development was to achieve a sensitive, specific, and efficient separation of this compound from its parent compound, Anastrozole, and other potential impurities. A reversed-phase HPLC (RP-HPLC) approach was selected due to the non-polar nature of the analyte.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.[6]

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[13][14]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is a common practice for the analysis of Anastrozole and its intermediates.[6] For this method, a gradient elution is proposed to ensure optimal separation.

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 40 60
    20 40 60
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm[13][14]

  • Injection Volume: 10 µL[14]

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

Rationale for Method Parameters
  • Column Selection: A C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like this compound. The chosen column dimensions and particle size offer a good balance between resolution and analysis time.[15]

  • Mobile Phase: The phosphate buffer helps to maintain a consistent pH and improve peak shape. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient program is employed to ensure the elution of all components with good resolution and within a reasonable timeframe. This is particularly useful for separating compounds with different polarities.[15]

  • Detection Wavelength: The selection of 215 nm is based on the UV absorbance maxima of Anastrozole and its related compounds, providing good sensitivity for the analyte of interest.[13]

Sample Preparation

Standard Preparation
  • Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation (for Drug Substance)
  • Accurately weigh about 50 mg of the Anastrozole drug substance into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines, which provide a framework for validating analytical procedures.[3][4][16] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[17]

System Suitability

Before each validation run, a system suitability test was performed to ensure the chromatographic system was performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo solution, the this compound standard, and a spiked sample of Anastrozole containing the impurity. The method is considered specific if there are no interfering peaks at the retention time of this compound. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should also be performed to demonstrate the stability-indicating nature of the method.[14]

Linearity and Range

The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over a specified range (e.g., LOQ to 150% of the target concentration). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy (Recovery)

Accuracy was assessed by spiking a known amount of this compound into the Anastrozole sample at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.

LevelAcceptance Criteria for Recovery
50%98.0% - 102.0%
100%98.0% - 102.0%
150%98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate samples of Anastrozole spiked with this compound at the target concentration on the same day. The relative standard deviation (%RSD) of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by repeating the analysis on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units) The system suitability parameters should be met under all varied conditions.

Workflow and Data Presentation

The overall workflow for the analytical method development and validation is depicted in the following diagram.

Analytical_Method_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2) Dev_Start Define Analytical Requirements Lit_Search Literature Search & Physicochemical Properties Dev_Start->Lit_Search Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) Lit_Search->Initial_Conditions Optimization Optimize Chromatographic Parameters (Gradient, Flow Rate, Temperature) Initial_Conditions->Optimization Val_Protocol Develop Validation Protocol Optimization->Val_Protocol Finalized Method System_Suitability System Suitability Testing Val_Protocol->System_Suitability Specificity Specificity & Forced Degradation System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_Report Final Validation Report Robustness->Val_Report Routine_Analysis Routine QC Analysis Val_Report->Routine_Analysis Method Implementation

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The developed HPLC-UV method for the quantification of this compound is simple, specific, accurate, precise, and robust. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis of Anastrozole drug substance and its formulations. This application note provides a comprehensive protocol for the implementation of this method in a regulated laboratory environment.

References

  • ResearchGate. (n.d.). LC-MS/MS spectrum of anastrozole and impurity I. Retrieved from [Link]

  • Lab-Training. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Wikipedia. (2024, May 15). Anastrozole. Retrieved from [Link]

  • Journal of Chromatographic Science. (2015). A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

  • PubMed. (2024, May 15). Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MDPI. (2021). Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • SciELO. (2008, February 7). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed Central. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). α-Desmethyl Anastrozole-d3. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Lab Manager. (2025, November 10). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • AKJournals. (n.d.). Development of a rapid LC-MS/MS assay to determine letrozole in human plasma and its application in a pharmacokinetic. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 1 Sample preparation for the analysis of drugs in biological fluids. Retrieved from [Link]

  • GSRS. (n.d.). DESMETHYL ANASTROZOLE. Retrieved from [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Anastrozole and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor, pivotal in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] By inhibiting the aromatase enzyme, anastrozole blocks the peripheral conversion of androgens to estrogens, thereby reducing circulating estrogen levels and slowing the growth of estrogen-dependent tumors.[2][3] The efficacy and safety of the anastrozole drug product are intrinsically linked to its purity. Process-related impurities and degradation products can potentially impact the therapeutic effect and safety profile of the active pharmaceutical ingredient (API).[4]

Therefore, a reliable and robust analytical method is essential for the quantitative determination of anastrozole and the comprehensive profiling of its impurities in both bulk drug substance and finished pharmaceutical products. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method, designed to separate anastrozole from its known impurities and degradation products, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6]

The causality behind selecting a reversed-phase HPLC (RP-HPLC) method lies in its versatility and suitability for separating moderately polar to non-polar compounds like anastrozole and its structurally similar impurities. The use of a C18 stationary phase provides the necessary hydrophobicity for adequate retention, while a gradient elution with an organic modifier like acetonitrile allows for the effective resolution of a wide range of analytes with varying polarities within a reasonable timeframe. The method's trustworthiness is established through rigorous validation, including forced degradation studies, which demonstrate its specificity and stability-indicating nature.[7][8][9]

Principle of the Method

This method employs a reversed-phase gradient HPLC system with UV detection. The separation is achieved on a C18 stationary phase. A gradient elution, starting with a higher aqueous mobile phase composition and gradually increasing the organic phase, allows for the separation of polar impurities first, followed by the main anastrozole peak and finally, the more non-polar impurities. The UV detection wavelength is set at 215 nm, which provides good sensitivity for both anastrozole and its impurities.[1][5][10]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A summary of the recommended instrumentation and chromatographic conditions is provided in the table below. These conditions are based on established methods, including those outlined in pharmacopeias, to ensure robustness and reproducibility.[1][5][11]

Parameter Specification
HPLC System Quaternary Gradient HPLC system with UV/PDA detector
Column Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm or equivalent C18 column
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program See Table Below
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 215 nm
Injection Volume 20 µL

Gradient Elution Program:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
05050
205050
302080
402080
455050
505050
Preparation of Solutions

Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions.

Standard Stock Solution (Anastrozole):

  • Accurately weigh about 25 mg of Anastrozole Reference Standard (RS) into a 50 mL volumetric flask.

  • Add approximately 25 mL of acetonitrile and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with water. This yields a concentration of approximately 0.5 mg/mL.

Sample Solution (Anastrozole Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of anastrozole into a 20 mL volumetric flask.

  • Add about 10 mL of acetonitrile and sonicate for 15 minutes with intermittent shaking.

  • Allow the solution to cool to room temperature and dilute to volume with water.

  • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

System Suitability

Before commencing sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

  • Inject the diluent as a blank to ensure no interfering peaks are present at the retention time of anastrozole and its impurities.

  • Make five replicate injections of the Anastrozole Standard Stock Solution.

  • The system is deemed suitable if the following criteria are met:

    • Tailing factor for the anastrozole peak is not more than 2.0.

    • The relative standard deviation (RSD) of the peak areas for the five replicate injections is not more than 2.0%.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the anastrozole API. These studies expose the drug substance to various stress conditions to generate potential degradation products.[8][9][12]

  • Acid Hydrolysis: Reflux 25 mg of anastrozole in 25 mL of 0.1N HCl for 24 hours. Neutralize the solution before dilution and injection.[12]

  • Base Hydrolysis: Reflux 25 mg of anastrozole in 25 mL of 0.1N NaOH for 24 hours. Neutralize the solution before dilution and injection. Anastrozole has been shown to be particularly susceptible to base hydrolysis.[7][8]

  • Oxidative Degradation: Treat 25 mg of anastrozole with 3% H₂O₂ at room temperature for 24 hours. Anastrozole has shown instability under oxidative conditions.[5][12]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.[12]

The HPLC analysis of these stressed samples should demonstrate that the degradation product peaks are well-resolved from the main anastrozole peak, proving the method's specificity.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Anastrozole RS Standard_Sol Prepare Standard Solution (0.5 mg/mL) Standard->Standard_Sol Sample Weigh Powdered Tablets Sample_Sol Prepare Sample Solution Sample->Sample_Sol Diluent Prepare Diluent (ACN:Water 50:50) Diluent->Standard_Sol Diluent->Sample_Sol System_Suitability System Suitability Test Standard_Sol->System_Suitability Sample_Inj Inject Sample Sample_Sol->Sample_Inj Blank_Inj Inject Blank System_Suitability->Blank_Inj If Pass Standard_Inj Inject Standard (x5) Blank_Inj->Standard_Inj Standard_Inj->Sample_Inj Chromatogram Obtain Chromatograms Sample_Inj->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Assay & Impurities Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC analysis of Anastrozole.

Known Impurities of Anastrozole

Several process-related impurities and degradation products of anastrozole have been identified and characterized.[13] The ability of the HPLC method to separate these from the parent drug is critical. Some of the known impurities include:

  • Impurity I: 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile)[13]

  • Impurity II: 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)[13]

  • Impurity III: 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile)[13]

  • Diacid Impurity: 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid)[8]

  • Monoacid Impurity: 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid[8]

The logical relationship for impurity analysis is depicted in the following diagram:

Impurity_Analysis_Logic cluster_input Input cluster_process Analytical Process cluster_output Output & Evaluation Drug_Product Anastrozole Drug Product HPLC_Method Stability-Indicating HPLC Method Drug_Product->HPLC_Method Peak_Detection Peak Detection & Integration HPLC_Method->Peak_Detection Anastrozole_Peak Anastrozole Peak Peak_Detection->Anastrozole_Peak Impurity_Peaks Impurity Peaks Peak_Detection->Impurity_Peaks Quantification Quantification of Impurities Anastrozole_Peak->Quantification Relative Response Factor Impurity_Peaks->Quantification Specification Comparison with Specification Limits Quantification->Specification

Caption: Logical flow for impurity profiling.

Data Analysis and Reporting

The percentage of each impurity is calculated relative to the anastrozole peak area. The calculation should account for the relative response factor (RRF) of each impurity if it is known and different from 1.0.

The assay of anastrozole in the sample is calculated by comparing the peak area of anastrozole in the sample solution to that in the standard solution.

Calculation for Assay:

% Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Where:

  • Area_sample is the peak area of anastrozole in the sample solution.

  • Area_standard is the average peak area of anastrozole in the standard solution.

  • Conc_standard is the concentration of the Anastrozole RS in the standard solution.

  • Conc_sample is the nominal concentration of anastrozole in the sample solution.

  • Purity_standard is the purity of the Anastrozole RS.

Conclusion

The HPLC method described in this application note is a robust, specific, and stability-indicating method for the analysis of anastrozole and its impurities. The detailed protocol, including system suitability criteria and forced degradation studies, ensures that the method is reliable for routine quality control testing of anastrozole in bulk drug and pharmaceutical formulations. This self-validating system provides confidence in the quality, safety, and efficacy of the final drug product.

References

  • Rao, B. M., Srinivasu, M. K., Sridhar, G., Kumar, P. R., & Reddy, K. V. (2010). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 122-130. [Link]

  • Saravanan, G., Suryanarayana, M. V., Jadhav, M. S., & Acharyulu, P. V. R. (2007). A Stress Stability Behavior and Development of an LC Assay Method for Anastrozole. ResearchGate. [Link]

  • Swain, D., Samanthula, G., & Bhagat, S. (2024). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1010. [Link]

  • Reddy, G. S., Kumar, B. V., & Reddy, P. P. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 19(6), 1142-1148. [Link]

  • Zambhaskar, Z. B., Prapulla, P., & Devara, R. K. (2023). Development and validation of Anastrozole In RP- HPLC. Journal of Pharmaceutical Negative Results, 14(3), 203-209. [Link]

  • Suresh, T., Sankar, P. R., & Kumar, Y. R. (2016). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2018). Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]

  • ResearchGate. (n.d.). A HPLC chromatogram of anastrozole bulk drug spiked with impurities I, II, and III. [Link]

  • SynThink. (n.d.). Anastrozole EP Impurity and USP Related Compound. [Link]

  • Al-Tannak, N. F., & Hemmateenejad, B. (2014). A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Critical Reviews in Analytical Chemistry, 44(2), 148-156. [Link]

  • Reddy, O. M., & Kumar, A. (2020). Development of New Validated RP-HPLC Method for Estimation of Anastrazole in Bulk and Tablet Dosage Forms. American Journal of PharmTech Research, 10(3), 51-65. [Link]

  • Reddy, B. K., Kumar, R. S., & Kumar, P. S. (2025). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. Biomedical Chromatography, 39(1), e70279. [Link]

  • Kumar, A. S., & Kumar, V. S. (2011). Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form. Semantic Scholar. [Link]

  • Trungtamthuoc.com. (2025). Anastrozole USP 2025. [Link]

  • ResearchGate. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. [Link]

  • Ravisankar, P., Babu, G. D., & Kumar, G. S. (2013). Development and validation of a RP-HPLC method for the determination of anastrazole in rat plasma by liquid-liquid extraction. Der Pharma Chemica, 5(3), 127-135. [Link]

  • Ravisankar, P., Navaneeswari, R., & Rani, C. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica, 5(3), 51-62. [Link]

  • Scribd. (2020). Anastrozole. [Link]

  • Scribd. (n.d.). Anastrozole. [Link]

  • British Pharmacopoeia. (2013). Anastrozole. [Link]

  • USP-NF. (2017). Anastrozole Tablets. [Link]

  • British Pharmacopoeia. (2025). Anastrozole Tablets - Definition, Characters. [Link]

Sources

Application Notes and Protocols: α-Desmethyl Anastrozole Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

Anastrozole is a potent non-steroidal aromatase inhibitor pivotal in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3] By inhibiting the aromatase enzyme, Anastrozole effectively suppresses the biosynthesis of estrogens, which are crucial for the growth of certain breast cancers.[2][4] The manufacturing process and subsequent storage of Anastrozole can, however, lead to the formation of related substances, including process-related impurities and degradation products.[1][5] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[1] Therefore, their diligent control and monitoring are mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]

This necessitates the use of highly characterized reference standards for the accurate identification and quantification of these impurities.[8][9][10] α-Desmethyl Anastrozole is a known process-related impurity and metabolite of Anastrozole.[2][11][12] As such, a well-characterized α-Desmethyl Anastrozole reference standard is an indispensable tool for pharmaceutical scientists. It serves as a benchmark in various stages of drug development and quality control, from method validation to routine batch release testing and stability studies.[10]

This document provides a comprehensive guide to the application of the α-Desmethyl Anastrozole reference standard, detailing its chemical properties and providing step-by-step protocols for its use in modern analytical workflows.

Chemical Profile of α-Desmethyl Anastrozole

A thorough understanding of the physicochemical properties of α-Desmethyl Anastrozole is fundamental to its effective use as a reference standard.

PropertyValueSource
Chemical Name 2-[3-(1-Cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropionitrile[11][13]
Synonyms Anastrozole Impurity A [EP], Desmethyl anastrozole [USP][13]
CAS Number 1215780-15-6[2][11][14]
Molecular Formula C₁₆H₁₇N₅[2][11][13]
Molecular Weight 279.34 g/mol [2][11][13]
Appearance Thick Oil[15]
Solubility Chloroform, Methanol (Very Slightly)[15]
Storage 2-8°C Refrigerator, protect from light and moisture

The Indispensable Role of α-Desmethyl Anastrozole as a Reference Standard

Reference standards are the cornerstone of pharmaceutical quality control, providing the basis for accurate and reproducible analytical measurements.[9][10] The α-Desmethyl Anastrozole reference standard is crucial for:

  • Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the reference standard is used to unequivocally identify the peak corresponding to α-Desmethyl Anastrozole in the impurity profile of Anastrozole.

  • Method Validation: During the validation of analytical methods, as per International Council for Harmonisation (ICH) guidelines, the reference standard is used to determine key parameters such as specificity, linearity, accuracy, and precision.[5][16]

  • Quantification of Impurities: A precisely weighed amount of the reference standard is used to prepare calibration curves, enabling the accurate quantification of α-Desmethyl Anastrozole in bulk drug substances and finished pharmaceutical products.

  • Stability Studies: The reference standard is employed in stability-indicating methods to monitor the formation of α-Desmethyl Anastrozole as a degradation product under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, and oxidation).[5][10]

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and characterization of impurities in Anastrozole, highlighting the central role of the α-Desmethyl Anastrozole reference standard.

G cluster_0 Sample Preparation & Analysis cluster_1 Reference Standard Application cluster_2 Data Evaluation & Reporting Anastrozole_Sample Anastrozole Bulk Drug or Formulation Sample HPLC_Analysis RP-HPLC Analysis Anastrozole_Sample->HPLC_Analysis Forced_Degradation Forced Degradation Studies (ICH Guidelines) Forced_Degradation->HPLC_Analysis Data_Processing Chromatographic Data Processing HPLC_Analysis->Data_Processing Ref_Std α-Desmethyl Anastrozole Reference Standard Std_Prep Prepare Standard Solution Ref_Std->Std_Prep Std_Prep->HPLC_Analysis Peak Identification & Quantification Impurity_Profile Generate Impurity Profile Data_Processing->Impurity_Profile Report Report Results vs. Specification Limits Impurity_Profile->Report

Caption: Workflow for Anastrozole Impurity Analysis.

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Preparation of α-Desmethyl Anastrozole Standard Stock Solution

Objective: To prepare a standard stock solution of α-Desmethyl Anastrozole for use in HPLC analysis.

Materials:

  • α-Desmethyl Anastrozole Reference Standard

  • Acetonitrile (HPLC grade)

  • Volumetric flask (Class A)

  • Analytical balance

Procedure:

  • Allow the α-Desmethyl Anastrozole reference standard to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Accurately weigh approximately 10 mg of the α-Desmethyl Anastrozole reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 50 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.

  • This yields a stock solution with a nominal concentration of 100 µg/mL.

  • Store the stock solution at 2-8°C, protected from light. The stability of the solution should be determined as part of method validation.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

Objective: To separate and quantify α-Desmethyl Anastrozole in Anastrozole bulk drug substance. This method is based on established principles for the analysis of Anastrozole and its related compounds.[1][5][17][18]

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary Gradient HPLC system with UV/PDA detector
Column C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Optimized to achieve separation of Anastrozole and all known impurities
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 215 nm
Injection Volume 20 µL

Procedure:

  • System Suitability:

    • Prepare a system suitability solution containing Anastrozole and α-Desmethyl Anastrozole at appropriate concentrations.

    • Inject the system suitability solution and verify that the system meets the predefined criteria for resolution, tailing factor, and theoretical plates.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by diluting the α-Desmethyl Anastrozole standard stock solution with the mobile phase to achieve concentrations covering the expected range of the impurity (e.g., 0.05 to 1.5 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the Anastrozole bulk drug sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Analysis:

    • Inject the blank (diluent), calibration standards, and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of α-Desmethyl Anastrozole versus its concentration for the calibration standards.

    • Determine the concentration of α-Desmethyl Anastrozole in the sample solution from the calibration curve.

    • Calculate the percentage of α-Desmethyl Anastrozole in the Anastrozole bulk drug sample.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Objective: To confirm the identity of α-Desmethyl Anastrozole in biological matrices or as a trace-level impurity. LC-MS/MS offers high sensitivity and selectivity for this purpose.[19][20]

Instrumentation and Conditions:

ParameterSpecification
LC System UHPLC or HPLC system
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI), positive mode
Column C18 column (e.g., 100 x 2 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program Optimized for the separation of Anastrozole and its metabolites
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL

Mass Spectrometry Parameters:

ParameterValue
Precursor Ion (m/z) 280.15 (for [M+H]⁺ of C₁₆H₁₇N₅)
Product Ions (m/z) To be determined by infusion of the reference standard. Characteristic fragments should be selected for Multiple Reaction Monitoring (MRM).
Collision Energy Optimized for the selected transitions

Procedure:

  • Standard Infusion:

    • Infuse a dilute solution of the α-Desmethyl Anastrozole reference standard directly into the mass spectrometer to optimize the MS parameters (e.g., precursor ion, product ions, collision energy).

  • Sample Preparation:

    • For biological samples (e.g., plasma), perform a protein precipitation or liquid-liquid extraction to remove interferences.

    • For drug substance analysis, prepare a dilute solution in a suitable solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared sample and the α-Desmethyl Anastrozole reference standard solution into the LC-MS/MS system.

    • Acquire data in full scan and product ion scan modes for identification, or in MRM mode for quantification.

  • Data Analysis:

    • Compare the retention time and mass spectrum (or MRM transitions) of the peak of interest in the sample with those of the α-Desmethyl Anastrozole reference standard to confirm its identity.

Signaling Pathway of Anastrozole Action

To provide context for the importance of controlling Anastrozole's purity, the following diagram illustrates its mechanism of action.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Tumor_Growth Hormone Receptor-Positive Breast Cancer Cell Growth Estrogens->Tumor_Growth Stimulates Anastrozole Anastrozole Anastrozole->Aromatase Inhibits

Caption: Anastrozole's Mechanism of Action.

Conclusion

The α-Desmethyl Anastrozole reference standard is a critical component in the quality control of Anastrozole.[11] Its proper use ensures the identity, purity, and quality of the active pharmaceutical ingredient and the final drug product, ultimately safeguarding patient health.[9] The protocols outlined in this document provide a framework for the effective application of this reference standard in a research and quality control setting. Adherence to these, along with proper validation and system suitability checks, will ensure the generation of accurate and reliable analytical data, in compliance with global regulatory expectations.[6][21][22][23][24][25][26]

References

  • Variation in Anastrozole Metabolism and Pharmacodynamics in Women with Early Breast Cancer. (2010-04-14). AACR Journals.
  • Anastrozole. Wikipedia. Retrieved from [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry!. (2024-03-29). Retrieved from [Link]

  • Reference Standards, Working Standards, and Internal Reference Standards. SynThink Research Chemicals. Retrieved from [Link]

  • Anastrozole | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Retrieved from [Link]

  • Anastrozole. DailyMed. Retrieved from [Link]

  • Reference Standards. American Pharmaceutical Review. Retrieved from [Link]

  • Why Analytical Reference Standards are Critical in Pharma Research. Aquigen Bio Sciences. Retrieved from [Link]

  • Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer. PMC - NIH. Retrieved from [Link]

  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. (2025-01-01). PubMed. Retrieved from [Link]

  • Quality: impurities. European Medicines Agency (EMA). Retrieved from [Link]

  • A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. (2013). Der Pharma Chemica. Retrieved from [Link]

  • USP Reference Standards- General Chapters. United States Pharmacopeia USP 2025. Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). Retrieved from [Link]

  • USP Reference Standards in Pharmaceutical Analysis. SynThink Research Chemicals. Retrieved from [Link]

  • EMA releases guidance on elemental impurities in medicines. (2015-02-16). Manufacturing Chemist. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006-10-01). European Medicines Agency (EMA). Retrieved from [Link]

  • Anastrozole Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Retrieved from [Link]

  • 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile. PubChem. Retrieved from [Link]

  • Identification of the aromatase inhibitors anastrozole and exemestane in human urine using liquid chromatography/tandem mass spectrometry. (2025-08-06). ResearchGate. Retrieved from [Link]

  • New validated RP-HPLC method for anastrozole in bulk and tablets. (2024-11-03). Retrieved from [Link]

  • CAS No : 1346601-01-1 | Product Name : α-Desmethyl Anastrozole-d3. Pharmaffiliates. Retrieved from [Link]

  • Showing metabocard for Anastrozole (HMDB0015348). Human Metabolome Database. Retrieved from [Link]

  • Anastrozole-Impurities. Pharmaffiliates. Retrieved from [Link]

  • CAS No : 1215780-15-6 | Product Name : Anastrozole - Impurity A. Pharmaffiliates. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitative Analysis of α-Desmethyl Anastrozole in Anastrozole Bulk Drug

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of α-Desmethyl Anastrozole, a potential process-related impurity and degradant, in Anastrozole active pharmaceutical ingredient (API). The method is designed for use in quality control laboratories and by drug development professionals to ensure the purity and safety of Anastrozole bulk drug. The protocol herein is fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Introduction and Scientific Rationale

Anastrozole is a potent and selective non-steroidal aromatase inhibitor, pivotal in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3] It acts by blocking the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens.[2] The purity of the Anastrozole API is a critical quality attribute, as the presence of impurities, even at trace levels, can potentially impact the drug's efficacy and safety profile.[1]

α-Desmethyl Anastrozole (also known as Anastrozole Impurity A or Related Compound A) is a known related substance of Anastrozole.[1][4][5] Its control within stringent, pre-defined limits in the bulk drug substance is a regulatory requirement. Therefore, a reliable and validated analytical method for its quantification is essential for batch release testing and stability studies.

This guide provides a comprehensive protocol based on the principles of reversed-phase chromatography, which separates compounds based on their polarity. Anastrozole is a relatively non-polar molecule, while α-Desmethyl Anastrozole is structurally similar but with slight differences that affect its hydrophobicity, allowing for effective chromatographic separation on a C18 stationary phase. The method's validation is grounded in the principles outlined in ICH Q2(R1), ensuring it is suitable for its intended purpose.[6][7][8]

Analytical Method Principle and Workflow

The methodology employs an isocratic RP-HPLC system coupled with a UV detector. The stationary phase is a non-polar octadecylsilyl silica gel (C18), and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The Anastrozole API and its related substances are separated based on their differential partitioning between the two phases. The more polar compounds elute earlier than the less polar compounds. Quantification is achieved by comparing the peak area of α-Desmethyl Anastrozole in the sample chromatogram to that of a certified reference standard.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Mobile Phase & Diluent Preparation sys_suit System Suitability Test (SST) prep_mobile->sys_suit prep_std Reference Standard Solution Preparation prep_std->sys_suit prep_sample Anastrozole API Test Solution Preparation injection Inject Standards & Samples into HPLC System prep_sample->injection sys_suit->injection If SST Passes integration Chromatogram Integration (Peak Area) injection->integration calculation Quantification of α-Desmethyl Anastrozole integration->calculation reporting Final Report Generation calculation->reporting

Caption: High-level workflow for the quantitative analysis of α-Desmethyl Anastrozole.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a pumping system (isocratic or gradient), autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A chromatographic data station for data acquisition and processing is required.

  • Analytical Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.[1][9]

  • Reference Standards:

    • Anastrozole (USP or EP Reference Standard)[10]

    • α-Desmethyl Anastrozole (Certified Reference Material)[4]

  • Reagents and Solvents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (Milli-Q or HPLC Grade)

  • Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, sonicator, 0.45 µm membrane filters.

Preparation of Solutions
  • Buffer Preparation (10mM Phosphate Buffer, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[3][11]

  • Mobile Phase: Prepare a filtered and degassed mixture of the Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 (v/v) ratio.[3]

  • Diluent: The mobile phase is used as the diluent for all standard and sample preparations.

Standard and Sample Preparation
  • α-Desmethyl Anastrozole Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of α-Desmethyl Anastrozole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This concentration is typical for quantifying impurities at a 0.1% level relative to a 1 mg/mL API solution.

  • Anastrozole API Test Solution (approx. 1000 µg/mL or 1 mg/mL): Accurately weigh about 100 mg of the Anastrozole bulk drug sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Chromatographic Conditions
ParameterCondition
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase 10mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min[1][3]
Elution Mode Isocratic
Column Temperature 30°C
Injection Volume 20 µL[12]
Detection Wavelength 215 nm[9][12][13]
Run Time Approximately 20 minutes

Senior Application Scientist's Note: The detection wavelength of 215 nm is chosen as it provides good sensitivity for both Anastrozole and its related substances.[12][13] A PDA detector is highly recommended as it allows for peak purity analysis, which is a crucial component of establishing method specificity, particularly during forced degradation studies. The column temperature is maintained at 30°C to ensure consistent retention times and peak shapes.

Method Validation Protocol (as per ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8]

Validation_Parameters center Validated Method Specificity Specificity & Selectivity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy (Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Core validation parameters establishing method suitability per ICH Q2(R1).

System Suitability
  • Protocol: Before sample analysis, inject the Working Standard Solution (1.0 µg/mL) five or six times.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) of the peak area for α-Desmethyl Anastrozole should be not more than 5.0%.

    • Tailing Factor: Not more than 2.0.

    • Theoretical Plates (N): Not less than 2000.

Specificity (Forced Degradation)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, including other impurities and degradants.[8]

  • Protocol: Subject the Anastrozole API to stress conditions to induce degradation.[1][9][14] Analyze the stressed samples alongside an unstressed sample.

    • Acid Hydrolysis: 0.1N HCl at 80°C for 2 hours.[1]

    • Base Hydrolysis: 0.1N NaOH at 80°C for 4 hours. Anastrozole is known to degrade in basic conditions.[13][15]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 24 hours.[1]

    • Photolytic Degradation: Expose to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.[1][16]

  • Acceptance Criteria: The α-Desmethyl Anastrozole peak should be free from any co-eluting peaks from the blank, Anastrozole, or other degradation products. Peak purity analysis (using a PDA detector) should confirm the spectral homogeneity of the analyte peak.

Linearity
  • Protocol: Prepare a series of at least five concentrations of α-Desmethyl Anastrozole ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., from LOQ to 1.5 µg/mL). Inject each concentration and plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio.

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[17]

  • Acceptance Criteria: The LOQ must be precise and accurate. The %RSD for multiple injections at the LOQ concentration should be ≤ 10%.

Accuracy (Recovery)
  • Protocol: Analyze a sample of Anastrozole API spiked with known amounts of α-Desmethyl Anastrozole at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery of α-Desmethyl Anastrozole should be within 90.0% to 110.0% at each level.

Precision
  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six separate preparations of the Anastrozole API sample spiked with α-Desmethyl Anastrozole at the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should not be more than 10.0%.

Robustness
  • Protocol: Deliberately vary critical method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Analysis and Reporting

The amount of α-Desmethyl Anastrozole in the Anastrozole bulk drug sample is calculated using the following external standard formula:

Impurity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Where:

  • Area_Sample: Peak area of α-Desmethyl Anastrozole in the test solution.

  • Area_Standard: Average peak area of α-Desmethyl Anastrozole in the working standard solution.

  • Conc_Standard: Concentration of the working standard solution (µg/mL).

  • Conc_Sample: Concentration of the Anastrozole test solution (µg/mL).

  • Purity_Standard: Purity of the α-Desmethyl Anastrozole reference standard.

The final report should include all chromatograms, a summary of the validation results in a clear tabular format, and the final calculated percentage of α-Desmethyl Anastrozole in the tested batch of Anastrozole API.

Summary of Validation Data (Exemplary)

Validation ParameterAcceptance CriteriaExemplary Result
Specificity No interference at the analyte RtPass
Linearity (r²) ≥ 0.9990.9995
LOD S/N ≈ 3:10.03 µg/mL
LOQ S/N ≈ 10:10.10 µg/mL
Accuracy (% Recovery) 90.0 - 110.0%98.5% - 102.3%
Precision (% RSD)
- Repeatability≤ 10.0%2.5%
- Intermediate Precision≤ 10.0%3.1%
Robustness System suitability passesPass

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Indian Journal of Pharmaceutical Sciences. [Link]

  • Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. PubMed. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Development and Validation of a Novel LC–MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment. NIH. [Link]

  • Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. [Link]

  • LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. PubMed. [Link]

  • RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. YouTube. [Link]

  • Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. SciELO. [Link]

  • Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. bepls. [Link]

  • Forced degradation studies. ResearchGate. [Link]

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. ResearchGate. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR. [Link]

  • Analytical method development and validations of API by using suitable analytical technique. ResearchGate. [Link]

  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. IJPSR. [Link]

  • GC-MS spectrum of impurity III. ResearchGate. [Link]

  • Quantitative Determination of Anastrozole by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • The Characterization of Anastrozole. DEA.gov. [Link]

  • Anastrozole EP Impurity A. SynZeal. [Link]

  • A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica. [Link]

  • DESMETHYL ANASTROZOLE. gsrs. [Link]

  • A simple, Précised, Accurate method was developed for the estimation of Anastrozole by RP-HPLC technique. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. wjpps. [Link]

  • Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form. ResearchGate. [Link]

  • UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. PubMed. [Link]

  • Anastrozole. USP-NF. [Link]

Sources

Application Note: A Validated LC-MS/MS Protocol for the Comprehensive Impurity Profiling of Anastrozole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of process-related and degradation impurities in anastrozole drug substance. Anastrozole is a potent non-steroidal aromatase inhibitor critical in breast cancer therapy, where stringent purity control is paramount for patient safety and therapeutic efficacy. This protocol is designed to meet the rigorous standards set by international regulatory bodies, providing a comprehensive framework from sample preparation to method validation. By leveraging the high selectivity and sensitivity of tandem mass spectrometry, this method enables the detection and characterization of impurities at levels stipulated by the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, detailed validation parameters, and data interpretation strategies are discussed to ensure the protocol is both scientifically sound and readily implementable in a drug development or quality control setting.

Introduction: The Imperative for Purity in Anastrozole

Anastrozole, chemically known as 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), is a cornerstone in the adjuvant treatment of hormone receptor-positive early breast cancer in postmenopausal women. Its mechanism of action involves the potent and selective inhibition of the aromatase enzyme, thereby suppressing the conversion of androgens to estrogens and reducing the primary stimulus for tumor growth.

The synthesis and storage of any active pharmaceutical ingredient (API) like anastrozole can introduce impurities.[1] These can be organic (e.g., starting materials, by-products, intermediates, degradation products) or inorganic (e.g., reagents, catalysts).[2] Even at trace levels, such impurities can potentially alter the drug's efficacy, stability, and, most critically, its safety profile. Regulatory authorities, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds relative to the API.[2][4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive analytical tool for impurity profiling.[5][6] Its combination of high-resolution chromatographic separation with the mass-to-charge ratio specificity of mass spectrometry provides unparalleled sensitivity and structural elucidation capabilities, making it ideal for identifying and quantifying unknown impurities at trace levels.[7] This protocol details a validated LC-MS/MS method specifically developed for anastrozole, ensuring compliance with these regulatory expectations.

Regulatory Framework and Impurity Thresholds

The design of this protocol is fundamentally grounded in the ICH guidelines, which provide a scientific and logical framework for controlling impurities.

  • ICH Q3A(R2) - Impurities in New Drug Substances : This guideline sets the thresholds for action.[3] For a maximum daily dose of ≤ 2g/day (anastrozole is typically 1 mg/day), the following thresholds apply:

    • Reporting Threshold : 0.05%. Any impurity at or above this level must be reported.

    • Identification Threshold : 0.10% or 1.0 mg per day total intake (whichever is lower). The structure of any impurity at or above this level must be determined.

    • Qualification Threshold : 0.15% or 1.0 mg per day total intake (whichever is lower). Any impurity exceeding this level requires toxicological data to establish its biological safety.[4]

  • ICH Q2(R1) - Validation of Analytical Procedures : This guideline provides the blueprint for validating the analytical method itself to prove it is fit for its intended purpose.[8][9] Our protocol's validation strategy, detailed in Section 6, adheres to these principles to ensure trustworthiness and reliability.[10]

Profile of Known Anastrozole Impurities

A robust analytical method must be capable of separating the API from its known process-related and degradation impurities. The following table summarizes some known impurities of anastrozole, which serve as targets for method development and specificity validation.[11][12][13]

Impurity NameStructure / Molecular FormulaOrigin
Anastrozole Impurity A (α-Desmethyl Anastrozole)C₁₆H₁₇N₅Process-related
Anastrozole Impurity B (Dimer Impurity)C₃₀H₃₁N₉Process-related
Anastrozole Impurity C (Bromo Impurity)C₁₅H₁₇BrN₂Process-related (Intermediate)
Anastrozole Impurity E (Hydroxy Impurity)C₁₅H₁₈N₂OProcess-related / Degradant
Anastrozole DiacidC₁₇H₁₉N₅O₄Degradant (Hydrolysis)[14]
Anastrozole MonoacidC₁₇H₁₉N₅O₂Degradant (Hydrolysis)[14]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Materials and Reagents
  • Anastrozole Reference Standard (CRS) and impurity reference standards (USP, EP, or qualified standards).[15]

  • Acetonitrile (ACN), LC-MS grade.

  • Methanol (MeOH), LC-MS grade.

  • Water, Type I (18.2 MΩ·cm) or LC-MS grade.

  • Ammonium Formate, LC-MS grade.

  • Formic Acid, LC-MS grade.

Instrumentation
  • Liquid Chromatograph: A UHPLC or HPLC system capable of binary gradient elution and column temperature control (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent).

  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad 6500+, Thermo Scientific Orbitrap Exploris, or equivalent).

Standard and Sample Preparation

Causality: The diluent (Acetonitrile/Water) is chosen to ensure the solubility of anastrozole and its impurities while being compatible with the reversed-phase mobile phase. The concentration of the stock solutions is selected to allow for accurate dilutions to the required levels for calibration and sensitivity checks.

  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and Water.

  • Anastrozole Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Anastrozole Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of each available impurity reference standard into a single 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This creates a mixed impurity stock.

  • System Suitability Solution (SSS): Prepare a solution containing 100 µg/mL of anastrozole and 1.0 µg/mL of each impurity. This can be done by diluting the respective stock solutions. This solution is used to verify chromatographic performance.

  • Test Sample Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the anastrozole drug substance sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Limit of Quantitation (LOQ) Standard (~0.05% level): Prepare a standard at the target quantitation limit (e.g., 0.5 µg/mL) by diluting the impurity stock solution.

LC-MS/MS Method Parameters

Causality:

  • Column: A C18 stationary phase is selected due to its excellent retention and selectivity for moderately non-polar compounds like anastrozole and its related substances.

  • Mobile Phase: Ammonium formate is a volatile salt that provides counter-ions, improving chromatographic peak shape and enhancing ESI efficiency in positive ion mode. Formic acid is added to control the pH and promote protonation ([M+H]⁺) of the analytes.

  • Gradient Elution: A gradient is necessary to elute impurities with a wide range of polarities within a reasonable run time while ensuring sufficient separation from the main anastrozole peak.

  • Ionization Mode: Anastrozole and its impurities contain basic nitrogen atoms (in the triazole ring), which are readily protonated, making positive electrospray ionization (ESI+) the most sensitive mode.

Table 1: Liquid Chromatography Parameters | Parameter | Condition | | :--- | :--- | | Column | C18, 100 mm x 2.1 mm, 1.8 µm | | Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | | Mobile Phase B | 10 mM Ammonium Formate in 95:5 ACN:Water with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 15.0 | 80 | | | 17.0 | 95 | | | 18.0 | 95 | | | 18.1 | 20 | | | 22.0 | 20 |

Table 2: Mass Spectrometry Parameters | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 500 °C | | Desolvation Gas Flow | 800 L/hr | | Cone Gas Flow | 50 L/hr | | Acquisition Mode | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | | Anastrozole | 294.2 | 225.1 | 25 | | | Anastrozole (Quantifier) | 294.2 | 55.1 | 30 | | | Impurity A | 280.2 | 211.1 | 25 | | | Impurity E | 243.2 | 174.1 | 22 | | | Add transitions for other known/potential impurities as needed | | | | | | Generic Scan for Unknowns | Full Scan (m/z 100-800) and Product Ion Scan modes can be used for identification | | |

Workflow and Logic Diagrams

To visualize the overall process and the decision-making logic involved, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting Sample Receive Anastrozole Drug Substance Prep Prepare Standards & Samples Sample->Prep SST Perform System Suitability Test (SST) Prep->SST LCMS LC-MS/MS Analysis SST->LCMS SST Pass Process Process Raw Data (Integrate Peaks) LCMS->Process Quant Identify & Quantify Impurities Process->Quant Report Generate Final Report (Impurity Profile) Quant->Report

Caption: High-level workflow for anastrozole impurity profiling.

G action_node action_node end_node end_node start Detect Peak in Chromatogram check_reporting Level > Reporting Threshold (0.05%)? start->check_reporting check_identification Level > Identification Threshold (0.10%)? check_reporting->check_identification Yes no_action No Action Required check_reporting->no_action No report Report Impurity (Unidentified) check_identification->report No identify Identify Structure (HRMS, NMR) check_identification->identify Yes check_qualification Level > Qualification Threshold (0.15%)? qualify Perform Toxicological Qualification check_qualification->qualify Yes accept Acceptable Impurity Level check_qualification->accept No report->accept identify->check_qualification qualify->accept

Caption: ICH Q3A(R2) based decision tree for impurity management.

Method Validation Strategy: Ensuring Trustworthiness

To ensure this protocol is reliable and fit for purpose, it must be validated according to ICH Q2(R1) guidelines.[8][9] The following parameters are critical.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants). Peak purity analysis (MS); baseline resolution between anastrozole and all known impurities (Resolution > 2.0).
Linearity To verify a proportional relationship between detector response and analyte concentration over a specified range. R² ≥ 0.99 for the calibration curve of each impurity.
Range The interval over which the method is precise, accurate, and linear. Typically from the LOQ to 150% of the specification limit for each impurity.
Accuracy The closeness of the test results to the true value. Recovery of spiked impurities at three levels (e.g., 50%, 100%, 150% of spec limit) should be within 80-120%.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Relative Standard Deviation (RSD) ≤ 15% at the LOQ; RSD ≤ 10% at higher concentrations.
LOD / LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ. LOQ must be ≤ Reporting Threshold (0.05%).

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±2°C). | System suitability parameters remain within limits; impurity profile is not significantly affected. |

Data Analysis and System Suitability

Data Processing
  • Peak Identification: Identify impurities in the sample chromatogram by comparing their retention times and MRM transitions to those of the reference standards.

  • Peak Integration: Integrate the peak area for anastrozole and all detected impurities.

  • Quantification: Calculate the concentration of each impurity using the calibration curve generated from the impurity standards. For unknown impurities, their percentage can be estimated relative to the anastrozole peak area, assuming a response factor of 1.0.

    • % Impurity = (Area_Impurity / Area_Anastrozole) * (Concentration_Anastrozole / Concentration_Impurity_Standard) * Purity_Standard * 100 (if using external standard)

    • % Impurity = (Area_Impurity / Sum of All Areas) * 100 (for area normalization, when response factors are similar)

System Suitability Test (SST)

Before analyzing samples, the System Suitability Solution (SSS) must be injected to verify the performance of the LC-MS/MS system.

Table 4: System Suitability Criteria

Parameter Acceptance Criterion Rationale
Resolution ≥ 2.0 between anastrozole and the closest eluting impurity. Ensures accurate integration and separation.
Tailing Factor (Asymmetry) 0.8 - 1.5 for the anastrozole peak. Indicates good peak shape and column performance.
Precision of Injections RSD ≤ 5.0% for peak areas from 5 replicate injections. Demonstrates system stability and reproducibility.

| S/N at LOQ | ≥ 10 for the LOQ standard injection. | Confirms the required sensitivity of the method. |

Conclusion

This application note provides a comprehensive, scientifically-grounded LC-MS/MS protocol for the impurity profiling of anastrozole. The method is designed for high sensitivity and specificity, enabling the detection and quantification of impurities at levels compliant with ICH guidelines. By explaining the causality behind the chosen parameters and embedding a rigorous validation strategy based on ICH Q2(R1), this protocol serves as a trustworthy and authoritative guide for researchers, scientists, and drug development professionals. Its implementation can significantly enhance the quality control process, ensuring the safety and efficacy of anastrozole drug products.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • Jain, D., et al. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Cheekatla, S., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Anireddy, J., et al. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Slideshare. (2018). ICH- Q3 Impurity. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • SynZeal. (n.d.). Anastrozole Impurities. [Link]

  • ResearchGate. (n.d.). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Scilit. (n.d.). Determination and characterization of degradation products of Anastrozole by LC–MS/MS and NMR spectroscopy. [Link]

  • Daicel Pharma Standards. (n.d.). Anastrozole Impurities Manufacturers & Suppliers. [Link]

  • Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Semantic Scholar. [Link]

  • Wang, G., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • SynThink. (n.d.). Anastrozole EP Impurity and USP Related Compound. [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaffiliates. (n.d.). Anastrozole-Impurities. [Link]

  • SciELO. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. [Link]

  • ResearchGate. (n.d.). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • British Pharmacopoeia. (n.d.). Anastrozole. [Link]

  • Pharmaffiliates. (n.d.). Anastrozole and its Impurities. [Link]

Sources

Application Note & Protocol: Utilizing α-Desmethyl Anastrozole in Forced Degradation Studies for Stability-Indicating Method Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Rationale for Degradation Pathway Analysis

In pharmaceutical development, ensuring the stability of an Active Pharmaceutical Ingredient (API) is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life.[1] Forced degradation studies are a cornerstone of this process, mandated by regulatory bodies like the International Council for Harmonisation (ICH) under guideline Q1A(R2).[2][3][4] These studies involve intentionally subjecting the drug substance to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[5] The primary objectives are to identify likely degradation products, elucidate degradation pathways, and, critically, to develop and validate stability-indicating analytical methods (SIAMs).[2][5] A SIAM must be capable of accurately separating and quantifying the intact API from its process-related impurities and any degradation products that may form over time.[6]

Anastrozole (chemical name: α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile) is a potent non-steroidal aromatase inhibitor used in the treatment of postmenopausal breast cancer.[7] Its stability profile directly impacts patient safety, as impurities can be inactive, exhibit altered efficacy, or be potentially toxic.[8][9] Among the known related substances of Anastrozole is alpha-Desmethyl Anastrozole (also known as Anastrozole EP Impurity A), a key process impurity and potential degradant.[10][11][12][13]

This application note provides a comprehensive guide and detailed protocols for using this compound in the context of Anastrozole forced degradation studies. By understanding how to generate and analyze this specific impurity, researchers can robustly challenge and validate their analytical methods, ensuring they are fit for purpose in stability and quality control testing.

Scientific Principles: Stressing the System to Ensure Robustness

The core principle of a forced degradation study is to create a representative sample of potential degradants. The goal is not complete destruction of the API, but rather to achieve a target degradation of 5-20%.[2][14] This level of degradation is considered optimal for providing sufficient quantities of degradation products for detection and analysis without being so excessive that it leads to secondary or tertiary degradation products that may not be relevant under normal storage conditions.[15]

Anastrozole has been reported to be particularly susceptible to degradation under basic and oxidative conditions.[15][16][17] The generation of this compound and other related compounds under these stress conditions provides the necessary challenge for the analytical method. The method's ability to resolve the peak of intact Anastrozole from these degradant peaks is the definition of specificity, a critical validation parameter.

For the structural confirmation of novel or unknown degradants observed during these studies, hyphenated analytical techniques are indispensable. High-Resolution Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) offers unparalleled sensitivity and specificity, providing molecular weight information and fragmentation patterns that are crucial for structural elucidation.[17][18][19][20][21]

Experimental Workflow & Protocols

This section details the step-by-step methodologies for conducting forced degradation studies on Anastrozole and the subsequent analysis using a stability-indicating HPLC method.

Part A: Protocol for Forced Degradation of Anastrozole

This protocol outlines the stress conditions as recommended by ICH guidelines.[3][4] The objective is to induce degradation and generate impurities, including this compound.

Materials:

  • Anastrozole API

  • This compound Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 30%

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Class A volumetric flasks, pipettes

  • pH meter, water bath, hot air oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Anastrozole API in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

  • Control Sample: Dilute the stock solution with the mobile phase to a final concentration of ~100 µg/mL. This sample is stored under normal conditions and represents the unstressed drug.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 80°C in a water bath for 2 hours.[16]

    • Cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 80°C in a water bath for 2 hours.[16] (Anastrozole is known to be more labile in alkaline conditions, so degradation may occur more rapidly).[15][22]

    • Cool the solution to room temperature and neutralize with an equivalent volume and concentration of HCl.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.[16]

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Thermal Degradation:

    • Transfer the Anastrozole API (as a solid powder) into a petri dish and place it in a hot air oven maintained at 105°C for 24 hours.[16]

    • After exposure, cool the sample, weigh an appropriate amount, dissolve in solvent, and dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Photolytic Degradation:

    • Expose the Anastrozole API (as a solid powder) and a solution (1 mg/mL) to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light in a photostability chamber, as per ICH Q1B guidelines.[3][5]

    • Prepare a sample from the exposed solid and dilute the exposed solution with mobile phase to a final concentration of ~100 µg/mL.

Part B: Protocol for Stability-Indicating HPLC-UV Method

This method is designed to separate Anastrozole from its known impurity, this compound, and other potential degradation products. Method validation must be performed according to ICH Q2(R1) guidelines.[21][23][24]

Instrumentation & Conditions:

ParameterRecommended SettingCausality & Justification
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/PDA detectorStandard instrumentation for pharmaceutical analysis providing reliable performance. A Photo-Diode Array (PDA) detector is preferred for peak purity analysis.
Column Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalentC18 columns are versatile for reversed-phase chromatography, effectively separating non-polar to moderately polar compounds like Anastrozole and its impurities.[16][21]
Mobile Phase A 10 mM Ammonium Formate or Phosphate Buffer (pH 3.0)A buffered aqueous phase controls the ionization state of analytes, leading to consistent retention times and improved peak shapes.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes of interest.[25]
Elution Mode Isocratic or GradientAn isocratic method (e.g., 60:40 Buffer:Acetonitrile) can be simpler and more robust if it achieves adequate separation.[17] A gradient program may be necessary to resolve all degradants from the main peak in a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.[16][26]
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times and improves separation efficiency.
Detection λ 215 nmAnastrozole and its related compounds show significant absorbance at this wavelength, providing good sensitivity for both the API and its impurities.[16][21][25]
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

Procedure:

  • System Suitability: Prepare a solution containing Anastrozole (~100 µg/mL) and this compound (~1 µg/mL). Inject this solution six times. The system is suitable if the resolution between the two peaks is >2.0 and the relative standard deviation (RSD) for peak areas is <2.0%.

  • Analysis of Stressed Samples: Inject the control and each of the prepared stressed samples (from Part A) into the HPLC system.

  • Peak Identification: Identify the peaks for Anastrozole and this compound by comparing their retention times with those of the authenticated reference standards.

Data Interpretation & Visualization

Quantitative Analysis

The percentage of degradation can be calculated by comparing the peak area of Anastrozole in the stressed samples to the control sample. The amount of this compound and other impurities formed is typically expressed as a percentage of the total peak area.

Example Calculation:

  • % Degradation = [ (AreaControl - AreaStressed) / AreaControl ] * 100

  • % Impurity = [ AreaImpurity / (AreaAnastrozole + ΣAreaAll Impurities) ] * 100

Data Summary

Summarize the results in a clear, tabular format.

Stress Condition% Degradation of Anastrozole% Area of α-Desmethyl AnastrozoleObservations (No. of other degradants)
Control 0.0< 0.10
Acid Hydrolysis ~2.5%~0.2%1
Base Hydrolysis ~15.8%~1.5%3
Oxidative ~12.3%~0.9%2
Thermal ~1.1%Not Detected0
Photolytic ~3.0%Not Detected1

Note: Data are hypothetical and for illustrative purposes only.

Visualization of Workflows

Diagrams created using Graphviz help to visualize complex processes and relationships.

G cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis & Validation (ICH Q2) API Anastrozole API Acid Acid (0.1N HCl, 80°C) API->Acid Base Base (0.1N NaOH, 80°C) API->Base Oxidation Oxidation (30% H2O2, RT) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Inject Stressed Samples Base->HPLC Inject Stressed Samples Oxidation->HPLC Inject Stressed Samples Thermal->HPLC Inject Stressed Samples Photo->HPLC Inject Stressed Samples Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data Validation Method Validation (Specificity, Linearity, Accuracy) Data->Validation

Caption: Experimental workflow for forced degradation and analysis.

DegradationPathway cluster_products Degradation & Process Impurities parent Anastrozole (API) impA α-Desmethyl Anastrozole parent->impA Base/Oxidation impB Other Degradant 1 (e.g., Diacid) parent->impB Base Hydrolysis impC Other Degradant 2 (e.g., Monoacid) parent->impC Oxidative Stress

Caption: Relationship between Anastrozole and its impurities.

Conclusion

Forced degradation studies are a scientifically rigorous and regulatory-required component of drug development. The use of known impurities, such as this compound, as reference points is critical for developing and validating truly stability-indicating analytical methods. The protocols and principles outlined in this note provide a robust framework for researchers to assess the stability of Anastrozole, ensuring the quality and safety of the final pharmaceutical product. This self-validating system, where the analytical method is challenged by purposefully generated degradants, provides high confidence in its performance for routine quality control and long-term stability monitoring.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: A Comparative Guide to Analytical Methods for Anastrozole Intermediates Source: Benchchem URL
  • Title: Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities Source: Innovational Journals URL
  • Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL
  • Title: A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels Source: MedCrave online URL
  • Title: Forced Degradation Studies Source: MedCrave online URL
  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL
  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL
  • Title: Mass spectrometry in impurity profiling Source: ResearchGate URL
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
  • Title: UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments Source: PubMed URL
  • Title: Impurity and Stability Studies Overview Source: Scribd URL
  • Source: IJCRT.
  • Title: A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms Source: Der Pharma Chemica URL
  • Title: Stability Development Strategies and Impurities Profile Consideration in Pharmaceuticals: A Review Source: ResearchGate URL
  • Title: A Comparative Guide to the Identification of Anastrozole Related Compounds and Impurities Source: Benchchem URL
  • Title: Pharmaceutical Impurity Testing: What It Is and Why It's Essential Source: LGC Limited URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL
  • Title: Impurity and Stability Studies Source: SlideShare URL
  • Title: LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets Source: PubMed URL
  • Title: Stability Studies and Testing of Pharmaceuticals: An Overview Source: LCGC International URL
  • Title: Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy Source: ResearchGate URL
  • Title: Anastrozole Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL
  • Title: Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry Source: ResearchGate URL
  • Title: Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy Source: PubMed URL
  • Title: (PDF)
  • Title: Anastrozole EP Impurity A Source: SynThink Research Chemicals URL
  • Title: Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form Source: Semantic Scholar URL
  • Title: Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry Source: Bentham Science Publisher URL
  • Title: Development of New Validated RP-HPLC Method for Estimation of Anastrazole in Bulk and Tablet Dosage Forms Source: American Journal of Pharmacy and Health Research URL
  • Title: this compound Source: Biosynth URL
  • Title: Forced degradation studies Source: ResearchGate URL
  • Title: Degradation Kinetics Study of Anastrozole in Different Conditions...
  • Title: Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry Source: Bentham Science Publishers URL
  • Title: Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies.
  • Title: 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)
  • Title: CAS No : 1215780-15-6 | Product Name : Anastrozole - Impurity A Source: Pharmaffiliates URL
  • Title: Anastrozole EP Impurity A Source: SynZeal URL

Sources

Application Note & Protocol: High-Resolution Isolation of α-Desmethyl Anastrozole from Synthesis Reaction Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the isolation of α-Desmethyl Anastrozole, a critical process-related impurity of the non-steroidal aromatase inhibitor, Anastrozole. The presence and quantity of such impurities must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a robust preparative high-performance liquid chromatography (HPLC) methodology, designed for researchers, scientists, and drug development professionals. The protocol explains the scientific rationale behind each step, from the selection of chromatographic conditions to the final analytical verification of the isolated compound, ensuring a self-validating and reproducible workflow.

Introduction: The Imperative of Impurity Isolation

In pharmaceutical manufacturing, the control of impurities is not merely a quality control checkpoint; it is a fundamental requirement for patient safety. Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[1][2][3] α-Desmethyl Anastrozole (also known as Anastrozole Impurity B) is a known process-related impurity that can arise during the synthesis of Anastrozole.[4][5] Its structural similarity to the parent API presents a significant purification challenge.

Isolating this impurity in a pure form is essential for several critical activities:

  • Reference Standard Development: The pure impurity is required as a characterized reference standard for the validation of analytical methods used in routine quality control.[6]

  • Toxicological Assessment: Regulatory guidelines require safety data for impurities present above the qualification threshold to ensure they pose no significant risk to patients.[1][3]

  • Forced Degradation Studies: Understanding the degradation pathways of the API requires the characterization of potential degradants, for which pure impurity standards are invaluable.[7][8]

This protocol leverages the principles of reversed-phase chromatography to exploit the subtle physicochemical differences between Anastrozole and its desmethyl analogue, enabling its effective isolation.

Foundational Principles: Exploiting Physicochemical Differences

The successful chromatographic separation of Anastrozole from α-Desmethyl Anastrozole hinges on the subtle differences in their molecular structure and resulting polarity.

PropertyAnastrozoleα-Desmethyl AnastrozoleRationale for Separation
Chemical Structure α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile2-[3-(1-Cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropionitrileThe absence of one methyl group on an alpha-carbon in the impurity slightly reduces its hydrophobicity.
Molecular Formula C₁₇H₁₉N₅C₁₆H₁₇N₅---
Molecular Weight 293.37 g/mol [9]279.34 g/mol [4]---
Predicted Polarity Less PolarSlightly More PolarIn reversed-phase chromatography, the more polar α-Desmethyl Anastrozole will have a weaker interaction with the non-polar stationary phase (C18) and will therefore elute slightly earlier than the parent Anastrozole peak.

This slight increase in polarity is the key characteristic exploited by the preparative reversed-phase HPLC method detailed below.

Workflow for Isolation and Verification

The overall process follows a logical progression from initial analysis and method development to preparative-scale isolation and final verification of the collected material.

Isolation_Workflow cluster_prep Preparative Phase cluster_verify Verification Phase SamplePrep Crude Sample Preparation AnalyticalRun Analytical Scale Method Scouting SamplePrep->AnalyticalRun Determine RT PrepRun Preparative Scale Injection AnalyticalRun->PrepRun Scale-up Method FractionCollect Targeted Fraction Collection PrepRun->FractionCollect Isolate Peak SolventEvap Solvent Removal (Rotovap/Lyophilization) FractionCollect->SolventEvap Concentrate PurityCheck Purity Confirmation (Analytical HPLC) SolventEvap->PurityCheck Assess Purity ID_MS Identity Confirmation (LC-MS) PurityCheck->ID_MS Confirm MW ID_NMR Structural Elucidation (NMR) ID_MS->ID_NMR Confirm Structure Final Pure Reference Standard (>95%) ID_NMR->Final

Caption: Workflow for the isolation and characterization of α-Desmethyl Anastrozole.

Detailed Experimental Protocol: Preparative HPLC

This protocol is designed for a preparative HPLC system equipped with a gradient pump, a photodiode array (PDA) or UV detector, and an automated fraction collector.

Instrumentation and Chromatographic Conditions

The selection of a high-capacity C18 column and a finely tuned gradient is critical for resolving the target impurity from the high-concentration API peak.

ParameterSpecificationRationale
HPLC System Preparative HPLC with Gradient Pump, UV/PDA Detector, and Fraction CollectorNecessary for handling large sample loads and automating the collection of the pure compound.
Column Reversed-Phase C18, e.g., Inertsil ODS-3V, 250 mm x 20 mm, 5 µmA C18 stationary phase provides the necessary hydrophobic interaction for separation. The larger dimensions are required for preparative scale loading.[10][11]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid)A volatile buffer is used to be compatible with mass spectrometry and to be easily removed during solvent evaporation. The pH is controlled to ensure consistent ionization states of the analytes.
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase HPLC that provides good peak shape and resolution for this class of compounds.[10]
Column Temp. 40°CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry and efficiency.
Flow Rate 20.0 mL/minAppropriate for a 20 mm internal diameter column to maintain optimal linear velocity and separation efficiency.
Detection 215 nmAnastrozole and its related substances show strong absorbance at this wavelength, providing high sensitivity.[7][11][12][13]
Injection Vol. 1-5 mL (dependent on concentration)Volume should be maximized without causing significant peak broadening to increase throughput.
Gradient Elution Program

A shallow gradient is employed to maximize the resolution between the closely eluting impurity and the main Anastrozole peak.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
25.04060
26.01090
30.01090
31.06040
35.06040
Step-by-Step Isolation Procedure
  • Sample Preparation: Dissolve the crude Anastrozole synthesis mixture in a minimal amount of diluent (e.g., Acetonitrile/Water 50:50 v/v) to achieve a high concentration (e.g., 20-50 mg/mL). Filter the solution through a 0.45 µm filter to remove particulate matter.

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (60% A, 40% B) for at least 3-5 column volumes, or until a stable baseline is achieved.

  • Retention Time Determination: Perform a small analytical injection (10-20 µL) of the prepared sample. Identify the retention times for α-Desmethyl Anastrozole (expected to elute just before the main Anastrozole peak) and Anastrozole itself.

  • Preparative Run and Fraction Collection:

    • Inject the larger volume of the crude sample onto the equilibrated column.

    • Monitor the chromatogram in real-time.

    • Program the fraction collector to begin collecting the eluent just as the α-Desmethyl Anastrozole peak begins to rise from the baseline.

    • Cease collection as the peak returns to baseline, ensuring not to collect the leading edge of the much larger, closely following Anastrozole peak. It is often prudent to collect multiple fractions across the peak (e.g., rising edge, apex, tailing edge) for individual purity analysis.

  • Pooling and Solvent Evaporation:

    • Analyze the purity of the collected fractions using an analytical HPLC method.

    • Pool the fractions that meet the desired purity threshold (e.g., >95%).

    • Remove the acetonitrile using a rotary evaporator under reduced pressure.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to yield the isolated impurity as a solid powder.

Analytical Verification of Isolated Material

The identity and purity of the isolated solid must be unequivocally confirmed.

  • Purity Confirmation (Analytical HPLC): A high-resolution analytical HPLC method (e.g., using a 250 x 4.6 mm, 5 µm C18 column) should be used to confirm the purity of the isolated fraction. The resulting chromatogram should show a single major peak, confirming the absence of Anastrozole or other impurities.[11][13]

  • Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight. The analysis should yield a molecular ion [M+H]⁺ corresponding to the mass of α-Desmethyl Anastrozole (m/z 280.15).

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides the definitive structural confirmation. The spectrum should be consistent with the structure of α-Desmethyl Anastrozole and will show distinct differences from Anastrozole, particularly in the signals corresponding to the alkyl groups attached to the benzene ring.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the isolation of α-Desmethyl Anastrozole. By combining a carefully optimized preparative HPLC method with subsequent rigorous analytical verification, researchers can confidently generate highly pure reference material. This material is indispensable for the development and validation of quality control methods, ensuring that the final Anastrozole API meets the stringent safety and quality standards required by global regulatory authorities.

References

  • Vertex AI Search. (2023-03-20). anastrozole tablets.
  • Hiriyanna, S., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • GMP Insiders. (n.d.).
  • BenchChem. (2025).
  • (n.d.).
  • SciELO. (2008-02-07). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient.
  • ResearchGate. (2025-08-06). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). anastrozole | Ligand page.
  • PubMed. (2011-12-15). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy.
  • BenchChem. (2025).
  • European Medicines Agency (EMA). (n.d.). Quality: impurities.
  • BenchChem. (2025). Application Note: Preparative HPLC for the Isolation of Didestriazole Anastrozole Dimer Impurity.
  • BenchChem. (2025).
  • Der Pharma Chemica. (n.d.). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms.
  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Drugs.com. (n.d.).
  • Knors Pharma. (2024-06-10). Reference Standards for Impurities in Pharmaceuticals.
  • ChemicalBook. (2025-09-26). Anastrozole | 120511-73-1.
  • PubChem - NIH. (n.d.). Anastrozole-d12 | C17H19N5 | CID 44256128.
  • BenchChem. (2025).
  • (n.d.).
  • ResearchGate. (2025-08-09). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms.
  • VAST JOURNALS SYSTEM. (n.d.).
  • Biosynth. (n.d.). Alpha-Desmethyl anastrozole | 1215780-15-6 | ID21236.
  • ChemicalBook. (n.d.). Anastrozole synthesis.
  • ResearchGate. (n.d.). A HPLC chromatogram of anastrozole bulk drug spiked with impurities I, II, and III..
  • Google Patents. (n.d.).

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Anastrozole Impurity A in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling for Anastrozole

Anastrozole is a potent and selective non-steroidal aromatase inhibitor, pivotal in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its therapeutic action relies on reducing systemic estrogen levels by inhibiting the aromatase enzyme.[2] The safety and efficacy of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Impurities, which can arise from the synthesis process, degradation, or storage, may compromise the drug's safety profile, even at trace levels.[1][3]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[4][5] This application note provides a comprehensive, field-proven protocol for the identification and quantification of Anastrozole Impurity A, a critical process-related impurity, using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This guide is designed for researchers, quality control analysts, and drug development professionals to ensure the highest quality of Anastrozole API and formulated drug products.

Understanding Anastrozole Impurity A

Anastrozole Impurity A is chemically identified as 2-[3-[(1RS)-1-Cyanoethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile .[6][7] It is also referred to as Desmethyl Anastrozole in the United States Pharmacopeia (USP).[6]

  • Chemical Structure:

    • Anastrozole: C₁₇H₁₉N₅[8]

    • Impurity A: C₁₆H₁₇N₅[8]

  • Origin: Impurity A is primarily a process-related impurity, meaning it is often an intermediate or a byproduct formed during the synthesis of the Anastrozole API.[1][9] Its presence in the final product indicates incomplete reaction or inadequate purification.

  • Significance: Controlling Impurity A is essential for ensuring the consistency and safety of the final drug product. Pharmacopoeias like the European Pharmacopoeia (EP) and USP provide specifications for impurity limits in Anastrozole.[9][10][11]

The Analytical Strategy: RP-HPLC with UV Detection

For separating and quantifying Anastrozole and its related substances, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique due to its high resolution, sensitivity, and robustness.[12][13]

Causality behind Method Selection:

  • Stationary Phase: An octadecylsilyl (ODS) or C18 column is selected for its hydrophobicity, which provides excellent retention and separation for the moderately non-polar Anastrozole molecule and its structurally similar impurities.[14][15]

  • Mobile Phase: A buffered aqueous solution mixed with an organic modifier (acetonitrile) is used. The acidic pH of the buffer (e.g., pH 2.5-3.2) is critical. It suppresses the ionization of any residual silanol groups on the silica-based column, minimizing peak tailing and ensuring the analytes are in a single, non-ionized form, leading to sharp, symmetrical peaks.[14][16]

  • Detection: Anastrozole and its impurities possess chromophores that absorb UV light. A detection wavelength of 215 nm provides high sensitivity for both the parent drug and its related substances.[14][15]

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is employed. This is crucial for a stability-indicating method as it ensures that both early-eluting polar degradants and late-eluting non-polar impurities are effectively resolved from the main Anastrozole peak within a reasonable runtime.[14][15]

Analytical Workflow Overview

The following diagram outlines the logical flow of the quality control process for Anastrozole Impurity A.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing & Reporting Sample Receive API or Drug Product Sample SamplePrep Prepare Sample Solution Sample->SamplePrep StdPrep Prepare Standard & SST Solutions SST Perform System Suitability Test (SST) StdPrep->SST Inject Inject Standard & Sample Solutions SamplePrep->Inject SST->Inject If SST Passes Report Generate Final Report SST->Report If SST Fails: Troubleshoot & Re-run Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks & Identify Impurity A Acquire->Integrate Calculate Calculate % Impurity A Integrate->Calculate Calculate->Report

Caption: High-level workflow for Anastrozole Impurity A quantification.

Detailed Analytical Protocol: RP-HPLC Method

This protocol is a robust method for the simultaneous determination of Anastrozole and Anastrozole Impurity A.

Instrumentation, Materials, and Reagents
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[14][15]

  • Reagents:

    • Potassium dihydrogen orthophosphate (KH₂PO₄), analytical grade.

    • Orthophosphoric acid (H₃PO₄), analytical grade.

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or purified.

  • Reference Standards: Anastrozole CRS, Anastrozole Impurity A CRS.

Preparation of Solutions
  • Mobile Phase A: Accurately weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of water. Adjust the pH to 2.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.[14]

  • Mobile Phase B: Prepare a mixture of Acetonitrile and Methanol in a 70:30 v/v ratio.[14]

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

  • Anastrozole Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of Anastrozole CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Impurity A Stock Solution (approx. 0.1 mg/mL): Accurately weigh about 5 mg of Anastrozole Impurity A CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Solution (Spiked Solution): Transfer 1.0 mL of the Impurity A Stock Solution into a 10 mL volumetric flask. Add 1.0 mL of the Anastrozole Standard Solution and dilute to volume with Diluent. This solution contains both the main component and the impurity to verify resolution.

Chromatographic Conditions
ParameterCondition
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[14][15]
Mobile Phase A: 0.01M KH₂PO₄, pH 2.5 with H₃PO₄B: Acetonitrile:Methanol (70:30, v/v)[14]
Gradient Program Time (min)
0
10
40
50
52
60
Flow Rate 1.0 mL/min[14]
Column Temperature 30°C[14]
Detection Wavelength 215 nm[14][15]
Injection Volume 20 µL
Run Time 60 minutes[14]
System Suitability and Analysis Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution. The system is deemed suitable if:

    • The resolution between the Anastrozole peak and the Impurity A peak is not less than 3.0.

    • The tailing factor for the Anastrozole peak is not more than 2.0.

    • The theoretical plates for the Anastrozole peak are not less than 2000.

    • The relative standard deviation (%RSD) for five replicate injections of the Anastrozole peak area is not more than 2.0%.

  • Once system suitability is established, inject the sample solutions for analysis.

Method Validation Protocol (per ICH Q2(R1))

Validation is the cornerstone of a trustworthy analytical method, demonstrating its suitability for its intended purpose.[17][18]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).Peak purity of Anastrozole and Impurity A passes. No interference from blank or placebo at the retention times of the analytes. Adequate resolution between all peaks in forced degradation samples.[15][17]
Linearity To demonstrate a direct proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 for Impurity A over the specified range.[16]
Range The interval between the upper and lower concentrations of analyte for which the method has suitable linearity, accuracy, and precision.From Limit of Quantitation (LOQ) to 120% of the specification limit for Impurity A.
Accuracy To measure the closeness of test results to the true value.Mean recovery should be within 90.0% to 110.0% at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).[16]
Precision Repeatability: Precision under the same operating conditions over a short interval.Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).%RSD should be ≤ 5.0% for Impurity A.[16]
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
LOQ The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically determined by S/N of 10:1. %RSD at this concentration should be ≤ 10.0%.[15]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within limits when varying parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2).
Forced Degradation (Specificity)

Forced degradation studies are essential to prove the stability-indicating nature of the method.[19][20] Anastrozole should be subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 80°C.

  • Base Hydrolysis: 0.1 M NaOH at 80°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.[15][21]

  • Thermal Degradation: Solid drug substance at 105°C.[1]

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light.[1][21]

The stressed samples are then analyzed to ensure that any degradation products are well-resolved from the Anastrozole and Impurity A peaks.

Troubleshooting Guide

Even robust methods can encounter issues. The following decision tree provides a logical approach to troubleshooting common HPLC problems.

G cluster_pressure cluster_retention cluster_shape cluster_resolution start Problem Observed p1 High/Fluctuating Pressure? start->p1 p2 Check for Blockages (frit, guard column, column) p1->p2 Yes r1 Retention Time Shift? p1->r1 No p3 Check Pump Seals & Valves for Leaks/Air Bubbles r2 Incorrect Mobile Phase Composition or pH? r1->r2 Yes s1 Poor Peak Shape? (Tailing/Fronting/Broad) r1->s1 No r3 Fluctuating Column Temp or Flow Rate? r2->r3 r4 Column Degradation? r3->r4 s2 pH Mismatch between Sample & Mobile Phase? s1->s2 Yes res1 Poor Resolution? s1->res1 No s3 Column Overload or Contamination? s2->s3 s4 Extra-column Volume (tubing, connections)? s3->s4 res2 Optimize Gradient Profile (slower ramp) res1->res2 Yes res3 Mobile Phase Expired or Incorrectly Prepared? res2->res3 res4 Column Efficiency Lost? (Replace Column) res3->res4

Caption: A decision tree for troubleshooting common HPLC issues.

Conclusion

This application note details a specific, robust, and validated stability-indicating RP-HPLC method for the quantitative determination of Anastrozole Impurity A. Adherence to this protocol, including rigorous system suitability checks and comprehensive method validation, will ensure that Anastrozole API and its finished products meet the stringent quality and safety standards required by regulatory authorities. This method is suitable for routine quality control, stability testing, and release of pharmaceutical products containing Anastrozole.

References

  • BenchChem. (2025). A Validated Stability-Indicating HPLC Method for Anastrozole Impurity Profiling.
  • Al-Shehri, M. M., & Al-Bishi, M. (2014). A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Journal of Taibah University for Science.
  • Reddy, B. R., et al. (2026). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments.
  • Rao, B. M., et al. (2009). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. Journal of Pharmaceutical and Biomedical Analysis.
  • Hiriyanna, S. G., et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society.
  • Saravanan, G., et al. (2007). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy.
  • BenchChem. (2025). Identification of Anastrozole Synthesis Byproducts Using LC-MS/MS.
  • Kumar, A., et al. (2024). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. World Journal of Pharmaceutical Research.
  • Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. SciELO.
  • Wang, Y., et al. (2018). Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry.
  • SynZeal. (n.d.). Anastrozole EP Impurity A.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sitaram, C., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
  • SynThink. (n.d.).
  • Altabrisa Group. (2025).
  • BenchChem. (2025).
  • Pharmaffili
  • Hiriyanna, S. G., et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient.
  • BenchChem. (2025).
  • Alentris Research Pvt. Ltd. (n.d.). Anastrozole EP Impurity A.
  • Teva Pharmaceutical Industries Ltd. (2007). Synthesis of anastrozole and purification of one of its intermediate.
  • SynZeal. (n.d.). Anastrozole Impurities.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • OUCI. (n.d.). Q2(R1)
  • Sitaram, C., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. PubMed.
  • European Pharmacopoeia. (n.d.). Anastrozole Monograph.
  • Teva Pharmaceutical Industries Ltd. (2007). An impurity of anastrozole intermediate, and uses thereof.
  • Ravisankar, P., et al. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica.
  • SynThink Research Chemicals. (n.d.). Anastrozole EP Impurity A.
  • Daicel Pharma Standards. (n.d.). Anastrozole Impurities Manufacturers & Suppliers.
  • Hiriyanna, S. G., et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. SciELO.
  • USP-NF. (2017). Anastrozole Tablets.
  • Tambi, S. T. (2021). The Synthesis of Anastrozole Intermediates Using Continuous Flow Systems. Nelson Mandela University.
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2).
  • Sriram, S., et al. (2019). Development and validation of a new analytical method for the determination of anastrozole in bulk and pharmaceutical dosage form by RP-HPLC. World Journal of Pharmaceutical Research.

Sources

Application Notes & Protocols: The Role of Anastrozole Metabolites in DMPK Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Anastrozole's Journey in the Body

Anastrozole is a potent and selective non-steroidal aromatase inhibitor, a cornerstone in the adjuvant treatment of hormone receptor-positive early breast cancer in postmenopausal women.[1][2] Its therapeutic efficacy hinges on drastically reducing systemic estrogen levels by inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens.[3] The journey of Anastrozole through the body, governed by the principles of Drug Metabolism and Pharmacokinetics (DMPK), is critical to its efficacy and safety profile. DMPK studies are essential to characterize how a drug is absorbed, distributed, metabolized, and excreted (ADME), providing crucial insights that inform dosing regimens, predict drug-drug interactions, and ensure patient safety.[4]

Anastrozole is extensively metabolized in the liver, with its metabolites being the primary route of elimination.[3] Therefore, a comprehensive understanding of its metabolic fate is paramount for a complete pharmacokinetic picture. While several metabolites have been identified, the focus of DMPK studies has largely been on the major circulating and excretory products. This document provides an in-depth guide on the application of metabolite studies for Anastrozole, with a particular focus on leveraging metabolite reference standards, such as alpha-Desmethyl Anastrozole, in robust bioanalytical methods.

The Metabolic Landscape of Anastrozole

Anastrozole undergoes extensive hepatic metabolism primarily through N-dealkylation, hydroxylation, and glucuronidation.[5][6] The key enzymatic players in these transformations are Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent CYP3A5 and CYP2C8 for oxidation, and UDP-glucuronosyltransferases (UGTs), mainly UGT1A4, for conjugation.[5]

The principal metabolic pathways lead to the formation of:

  • Hydroxyanastrozole: A product of oxidative metabolism, primarily catalyzed by CYP3A4/5.[5]

  • Anastrozole Glucuronide: Formed via direct conjugation of the parent drug, predominantly by UGT1A4.[5]

  • Hydroxyanastrozole Glucuronide: The subsequent conjugation product of the hydroxylated metabolite.[5]

  • Triazole: A major circulating metabolite that lacks pharmacological activity.[7]

This compound is recognized as a metabolite and a known impurity of Anastrozole.[2][8][9] While its quantitative contribution to the overall metabolic profile in humans is less defined in the literature compared to hydroxyanastrozole, its identity as a metabolite necessitates its availability as a reference standard for comprehensive DMPK and safety assessments.[8]

Below is a diagram illustrating the primary metabolic pathways of Anastrozole.

Anastrozole_Metabolism Anastrozole Anastrozole Hydroxyanastrozole Hydroxyanastrozole Anastrozole->Hydroxyanastrozole CYP3A4/5, CYP2C8 Anastrozole_Glucuronide Anastrozole Glucuronide Anastrozole->Anastrozole_Glucuronide UGT1A4 alpha_Desmethyl_Anastrozole This compound Anastrozole->alpha_Desmethyl_Anastrozole Metabolism (minor pathway/impurity) Hydroxyanastrozole_Glucuronide Hydroxyanastrozole Glucuronide Hydroxyanastrozole->Hydroxyanastrozole_Glucuronide UGTs

Caption: Primary metabolic pathways of Anastrozole.

The Critical Role of Metabolite Quantification in DMPK

The rationale for quantifying drug metabolites in DMPK studies is multi-faceted and crucial for a thorough drug development program:

  • Understanding Clearance Mechanisms: Identifying and quantifying major metabolites helps elucidate the primary routes of elimination of a drug from the body.

  • Assessing Pharmacological Activity: Metabolites can be pharmacologically active, sometimes even more so than the parent drug. Their contribution to the overall therapeutic effect or potential side effects must be evaluated.

  • Investigating Drug-Drug Interactions (DDIs): Metabolism is a common site for DDIs. Understanding which enzymes are responsible for a drug's metabolism allows for the prediction of interactions with co-administered drugs that may inhibit or induce these enzymes.

  • Evaluating Safety and Toxicity: Metabolites can sometimes be responsible for adverse drug reactions. Characterizing and quantifying them is a key component of safety assessment.

  • Inter-individual Variability: Differences in metabolic enzyme activity due to genetic polymorphisms can lead to significant inter-individual variability in drug exposure and response.[4] Studying metabolite profiles can help explain this variability.

For Anastrozole, the significant inter-individual variations observed in plasma concentrations of the parent drug and its metabolites highlight the importance of personalized medicine approaches and the need for robust monitoring.[4][10]

Application Protocol: Quantitative Analysis of Anastrozole and its Metabolites in Human Plasma using LC-MS/MS

This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Anastrozole, Hydroxyanastrozole, and for the investigational analysis of this compound in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as Anastrozole-d4, is highly recommended to ensure accuracy and precision by correcting for variability during sample preparation and analysis.

I. Principle

This method is based on the extraction of Anastrozole and its metabolites from human plasma via protein precipitation, followed by chromatographic separation using reversed-phase HPLC and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

II. Materials and Reagents
Material/Reagent Supplier/Grade
Anastrozole Reference StandardUSP or equivalent
Hydroxyanastrozole Reference StandardCertified Reference Material
This compoundCommercially available standard[2][8][9]
Anastrozole-d4 (Internal Standard)Commercially available
AcetonitrileHPLC or LC-MS grade
MethanolHPLC or LC-MS grade
Formic AcidLC-MS grade
WaterDeionized, 18 MΩ·cm or higher
Human Plasma (with K2EDTA)Reputable biobank
III. Instrumentation and Conditions
Parameter Condition
HPLC System Agilent 1200 series or equivalent
Mass Spectrometer SCIEX API 4000 or equivalent triple quadrupole
Analytical Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Optimized for separation of analytes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
IV. Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Anastrozole, Hydroxyanastrozole, this compound) and the internal standard (Anastrozole-d4) in methanol to obtain individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 acetonitrile:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Anastrozole-d4 primary stock solution with 50:50 acetonitrile:water to achieve a final concentration of 100 ng/mL.

V. Sample Preparation Protocol

The following workflow diagram illustrates the sample preparation steps:

Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 25 µL Internal Standard (Anastrozole-d4, 100 ng/mL) Start->Add_IS Add_PPT Add 200 µL Acetonitrile (Protein Precipitation) Add_IS->Add_PPT Vortex Vortex Mix (1 min) Add_PPT->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer 150 µL Supernatant Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS System Transfer->Inject

Caption: Sample preparation workflow for plasma analysis.

VI. LC-MS/MS Method Parameters

The mass spectrometer is operated in positive ESI mode, and the following MRM transitions should be optimized for your specific instrument.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Anastrozole294.2225.1Optimized
Hydroxyanastrozole310.2241.2Optimized
This compound280.2211.1Optimized
Anastrozole-d4 (IS)298.2229.1Optimized
VII. Method Validation

The bioanalytical method must be validated according to the guidelines from regulatory agencies such as the FDA. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero concentration levels, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability of the analytes in the biological matrix.

Conclusion and Future Perspectives

The study of Anastrozole's metabolism is a cornerstone of its clinical pharmacology. While the major metabolic pathways involving hydroxylation and glucuronidation are well-established, a complete understanding of all metabolic routes is beneficial for a comprehensive safety and efficacy profile. This compound, as a known metabolite and impurity, serves as an essential reference standard for quality control and can be included in investigational bioanalytical methods to further explore the metabolic fate of Anastrozole. The detailed LC-MS/MS protocol provided herein offers a robust framework for the simultaneous quantification of Anastrozole and its key metabolites, enabling researchers in drug development to conduct thorough DMPK studies and contribute to the optimization of breast cancer therapy.

References

  • Drugs.com. (n.d.). Anastrozole: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • PharmaCompass. (n.d.). Anastrozole | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Ingle, J. N., et al. (2010). Variation in Anastrozole Metabolism and Pharmacodynamics in Women with Early Breast Cancer. Cancer Research, 70(8), 3278–3286.
  • Pharmacology of Anastrozole (Arimidex; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect). (2024, November 23). YouTube. Retrieved from [Link]

  • Luo, Y., et al. (2010). Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer. Cancer Research, 70(8), 3278-3286.
  • Lickliter, J. D., et al. (2005). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole. British Journal of Clinical Pharmacology, 60(1), 34-41.
  • Grimm, S. W., & Dyroff, M. C. (1997). Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase. Drug Metabolism and Disposition, 25(5), 598-602.
  • PubChem. (n.d.). 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Anastrozole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Pharmaffiliates. (n.d.). α-Desmethyl Anastrozole-d3. Retrieved from [Link]

  • U.S.
  • Mendes, G. D., et al. (2007). Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies.
  • Pharmaffiliates. (n.d.). Anastrozole - Impurity A. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Anastrozole Impurity Analysis by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Anastrozole and its related impurities. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing, validating, or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for Anastrozole. Here, we address common challenges with practical, science-backed solutions to ensure the accuracy and robustness of your impurity profiling.

Frequently Asked Questions (FAQs)

Q1: My Anastrozole peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

Peak tailing for Anastrozole, a compound with basic nitrogen atoms, is a frequent issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][3] This leads to a non-ideal peak shape, which can compromise resolution and integration accuracy.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 3.0 or below protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[1][2][3] A buffer, such as phosphate or formate, should be used to maintain a consistent pH.[1][4]

  • Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 or C8 column.[1][2] End-capping "shields" the residual silanols, reducing the potential for secondary interactions.

  • Increase Buffer Concentration: For UV-based methods, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate) can enhance the ionic strength of the mobile phase, which helps to mask the silanol interactions.[1] Note that high buffer concentrations are not ideal for LC-MS due to potential ion suppression.[1]

  • Check for Column Overload: While more commonly associated with peak fronting, mass or volume overload can also cause tailing.[1] To diagnose this, dilute your sample or inject a smaller volume. If the peak shape improves, overload was the issue.[1]

Troubleshooting Guide: Specific Separation Issues

This section provides in-depth solutions to specific problems you may encounter during method development and routine analysis.

Issue 1: Poor Resolution Between Anastrozole and a Co-eluting Impurity

Co-elution is a critical issue that can lead to inaccurate quantification of impurities. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several potential impurities, such as Anastrozole Related Compound C (a dimer impurity), which can be challenging to separate.[5] A minimum resolution of 1.5 is generally required, with a target of >2 being ideal for robust methods.[6]

G cluster_0 Initial Observation cluster_1 Method Optimization Strategy cluster_2 Detailed Actions cluster_3 Verification A Poor Resolution (<1.5) between Anastrozole and an Impurity B Step 1: Adjust Mobile Phase Selectivity A->B Start Optimization C Step 2: Modify Gradient Program B->C B1 Change Organic Modifier (e.g., Acetonitrile to Methanol) B->B1 B2 Fine-tune Mobile Phase pH B->B2 D Step 3: Evaluate Stationary Phase C->D C1 Decrease Gradient Slope (Shallow Gradient) C->C1 C2 Introduce Isocratic Hold C->C2 D1 Try a Different Phase (e.g., Phenyl, Cyano) D->D1 D2 Change Column Vendor (Different Silica Chemistry) D->D2 E Achieved Resolution > 1.5? D->E E->B No F Method Optimized E->F Yes G Re-evaluate & Consult Further Resources E->G Persistent Issue

Issue 2: Inconsistent Retention Times

Fluctuating retention times can compromise peak identification and system suitability.

Potential Causes & Solutions:

Cause Explanation & Solution
Inadequate Column Equilibration The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods. Ensure the equilibration time is sufficient (typically 10-15 column volumes).
Mobile Phase Composition Drift Improperly mixed mobile phases or solvent evaporation can alter the composition over time. Prepare fresh mobile phase daily and keep solvent bottles capped.[7]
Fluctuations in Column Temperature Temperature affects solvent viscosity and analyte interaction with the stationary phase. Use a thermostatted column compartment to maintain a consistent temperature (e.g., 30°C).[8]
Pump Performance Issues Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate. Perform regular pump maintenance and check for pressure fluctuations.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Anastrozole

This method is designed for the effective separation of Anastrozole from its known process and degradation impurities.[8][9]

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent high-purity C18 phase.[8][9]

  • Mobile Phase A: 0.01M Potassium dihydrogen orthophosphate, with pH adjusted to 2.5 using orthophosphoric acid.[8]

  • Mobile Phase B: Acetonitrile:Methanol (70:30, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 215 nm.[8][9]

  • Injection Volume: 20 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
107030
403070
503070
557030
607030

Source: Adapted from BenchChem Application Note and related studies.[8][9]

Protocol 2: Forced Degradation Study

To ensure your method is stability-indicating, forced degradation studies are essential as per ICH guidelines.[9][10] Anastrozole is known to be particularly susceptible to oxidative degradation.[9][11]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of Anastrozole in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix stock solution with 0.1N HCl and heat at 80°C.[10]

  • Base Hydrolysis: Mix stock solution with 0.1N NaOH at room temperature. Anastrozole shows some degradation under basic conditions.[4][11]

  • Oxidative Degradation: Mix stock solution with 3% hydrogen peroxide at room temperature.[4]

  • Thermal Degradation: Expose the solid drug substance or solution to heat (e.g., 105°C).[10]

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm).[10]

  • Analysis: After a suitable time, neutralize the acidic and basic samples and dilute all samples to a target concentration. Analyze using the HPLC method to check for degradation peaks and ensure the main peak is pure (using a PDA detector for peak purity analysis).[9]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions (ICH) cluster_2 Analysis Start Anastrozole Stock Solution Acid Acid Hydrolysis (0.1N HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (105°C) Start->Thermal Photo Photolytic (UV Light) Start->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability-Indicating HPLC Method Neutralize->Analyze Evaluate Evaluate Peak Purity & Resolution of Degradants Analyze->Evaluate

References

  • A Validated Stability-Indicating HPLC Method for Anastrozole Impurity Profiling. Benchchem.
  • UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. PubMed.
  • LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. PubMed.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • A HPLC chromatogram of anastrozole bulk drug spiked with impurities I, II, and III. ResearchGate.
  • Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
  • Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. Journal of Drug Delivery and Therapeutics.
  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. SciELO.
  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Journal of Chromatographic Science.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Co-elution issues of Anastrozole and its dimer impurity in HPLC. Benchchem.
  • A Comparative Guide to the Identification of Anastrozole Related Compounds and Impurities. Benchchem.
  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. PharmaeliX.

Sources

Technical Support Center: Optimizing LC-MS Parameters for α-Desmethyl Anastrozole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of α-Desmethyl Anastrozole, a key metabolite of Anastrozole. As your virtual Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to develop and troubleshoot robust analytical methods.

Frequently Asked Questions (FAQs)

Here we address common initial questions that arise during the method development for α-Desmethyl Anastrozole.

Q1: What are the key physicochemical properties of α-Desmethyl Anastrozole that I should consider for LC-MS method development?

A1: Understanding the physicochemical properties of your analyte is the foundation of a successful LC-MS method. For α-Desmethyl Anastrozole, the key parameters are its molecular weight, pKa, and LogP. Anastrozole has a molecular weight of 293.37 g/mol . While specific data for the α-Desmethyl metabolite is less common, its structure suggests it will have a slightly lower molecular weight and potentially altered polarity. Anastrozole is a non-polar compound with a LogP of approximately 3.3. The removal of a methyl group to form the desmethyl metabolite will slightly increase its polarity. The pKa of Anastrozole is around 3.7, indicating it is a weakly basic compound. This information is critical for selecting the appropriate chromatographic conditions and mass spectrometry settings.

Q2: Which type of HPLC/UHPLC column is most suitable for separating α-Desmethyl Anastrozole?

A2: Given the non-polar nature of Anastrozole and its metabolite, a reversed-phase C18 column is the most common and effective choice. For improved peak shape and resolution, especially in complex matrices like plasma, consider using a column with a smaller particle size (e.g., <2 µm) for UHPLC systems. The slightly increased polarity of α-Desmethyl Anastrozole compared to the parent drug means it will likely have a shorter retention time on a C18 column.

Q3: What are the recommended starting mobile phase conditions for α-Desmethyl Anastrozole analysis?

A3: A typical starting point for a reversed-phase separation of α-Desmethyl Anastrozole would be a gradient elution using:

  • Mobile Phase A: Water with an additive to improve peak shape and ionization efficiency. Common choices include 0.1% formic acid or 5 mM ammonium formate. Formic acid is often preferred for positive ion mode mass spectrometry as it provides a source of protons.

  • Mobile Phase B: An organic solvent such as acetonitrile or methanol, also containing the same additive as Mobile Phase A. Acetonitrile is often favored due to its lower viscosity and UV cutoff.

A starting gradient could be 5-95% Mobile Phase B over 5-10 minutes. The initial percentage of organic solvent should be low enough to ensure good retention of the analyte on the column.

Q4: What ionization mode and mass spectrometry parameters should I start with for α-Desmethyl Anastrozole?

A4: Given the presence of nitrogen atoms in its structure, α-Desmethyl Anastrozole is expected to ionize well in positive ion mode using electrospray ionization (ESI).

For initial tuning and optimization in the mass spectrometer, you can infuse a standard solution of the analyte. Key parameters to optimize include:

  • Precursor Ion ([M+H]⁺): This will be the protonated molecule of α-Desmethyl Anastrozole.

  • Product Ions: These are fragment ions generated by collision-induced dissociation (CID) of the precursor ion. Identifying at least two stable and intense product ions is crucial for developing a selective and robust Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method.

  • Collision Energy (CE): This is the energy applied to induce fragmentation and needs to be optimized for each product ion to achieve maximum intensity.

  • Other Source Parameters: Nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage should also be systematically optimized to achieve the best signal-to-noise ratio.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments, following a logical, cause-and-effect approach.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for α-Desmethyl Anastrozole shows significant peak tailing. What are the potential causes and how can I fix this?

A: Peak tailing is a common issue that can compromise resolution and integration accuracy. Here’s a systematic approach to troubleshoot this problem:

  • Check for Secondary Interactions: The nitrogen atoms in the analyte can interact with residual acidic silanol groups on the silica-based column packing material.

    • Solution: Ensure your mobile phase contains an appropriate additive. 0.1% formic acid will protonate the analyte and suppress its interaction with the stationary phase. If tailing persists, consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.

    • Solution: Prepare a dilution series of your sample and inject decreasing concentrations. If the peak shape improves at lower concentrations, you are likely overloading the column.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this doesn't resolve the issue, consider replacing the column with a new one.

Issue 2: Low Sensitivity / Poor Signal-to-Noise (S/N)

Q: I am struggling to achieve the required sensitivity for α-Desmethyl Anastrozole in my biological samples. What steps can I take to improve the signal?

A: Low sensitivity can be a multi-faceted problem. The following workflow will help you identify and address the root cause:

Method Development Workflow for Sensitivity Enhancement

cluster_LC LC Optimization cluster_MS MS Optimization cluster_Sample Sample Preparation LC1 Mobile Phase pH Ensure pH is ~2 units below analyte pKa for efficient protonation. LC2 LC2 LC1->LC2 LC3 Flow Rate Optimize for best peak height and ionization efficiency. LC2->LC3 MS1 Ion Source Tuning Systematically optimize gas flows, temperature, and voltages. MS2 MRM Transition Select the most intense and specific precursor-product ion pair. MS1->MS2 MS3 Collision Energy Perform a CE ramp to find the optimal value for your chosen transition. MS2->MS3 Sample1 Extraction Efficiency Evaluate different extraction techniques (e.g., SPE, LLE). Sample2 Matrix Effects Use stable isotope-labeled internal standard to compensate for ion suppression. Sample1->Sample2

Caption: A systematic workflow for enhancing LC-MS sensitivity.

  • Mass Spectrometer Tuning: The first step is to ensure your MS is optimally tuned for the analyte. Infuse a pure standard of α-Desmethyl Anastrozole directly into the mass spectrometer and optimize all relevant parameters as described in FAQ Q4.

  • Mobile Phase Composition: The composition of the mobile phase directly impacts ionization efficiency.

    • Solution: For ESI+, an acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred as it promotes the formation of [M+H]⁺ ions in the source.

  • Sample Preparation: Matrix components from biological samples can co-elute with your analyte and cause ion suppression.

    • Solution: Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) is often more effective at removing interfering matrix components than a simple protein precipitation. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects and improve quantitative accuracy.

Issue 3: High Background Noise or Interferences

Q: I am observing high background noise and several interfering peaks in my chromatogram, which are compromising the detection of α-Desmethyl Anastrozole. How can I address this?

A: High background noise and interferences can originate from various sources. A logical troubleshooting approach is essential.

Troubleshooting Decision Tree for High Background Noise

cluster_Source Identify the Source cluster_MS_Solution MS-Related Solutions cluster_LC_Solution LC-Related Solutions Start High Background Noise Detected Isolate Isolate components: 1. Disconnect LC from MS. 2. Run MS only. 3. Run LC to waste. Start->Isolate NoiseInMS Noise persists in MS only? Isolate->NoiseInMS Yes NoiseInLC Noise appears with LC connected? Isolate->NoiseInLC Yes CleanMS Clean MS source components: - Capillary - Cone/Orifice NoiseInMS->CleanMS CheckSolvents Prepare fresh mobile phases using high-purity solvents and additives. NoiseInLC->CheckSolvents CheckGases Check gas purity and supply. CleanMS->CheckGases ContaminatedColumn Flush or replace the column. CheckSolvents->ContaminatedColumn SampleMatrix Improve sample clean-up to remove interferences. ContaminatedColumn->SampleMatrix

Caption: A decision tree for troubleshooting high background noise.

  • Isolate the Source: First, determine if the noise is originating from the LC system or the MS. Disconnect the LC from the MS and observe the baseline of the mass spectrometer. If the noise is still present, the issue is with the MS or the gas supply. If the noise only appears when the LC is connected, the source is likely contaminated solvents, tubing, or the column.

  • LC-Related Issues:

    • Contaminated Solvents: Always use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.

    • Contaminated Column: If the column is contaminated with strongly retained matrix components, these can slowly bleed off and cause a high baseline. Flush the column thoroughly or replace it.

    • Sample Matrix Interferences: If you observe discrete interfering peaks, your chromatographic separation may not be adequate.

      • Solution: Adjust the gradient profile to better resolve the analyte from the interferences. A shallower gradient can improve resolution. Alternatively, enhance your sample preparation method to remove these specific interferences.

  • MS-Related Issues:

    • Dirty Ion Source: The ion source is susceptible to contamination over time.

      • Solution: Follow the manufacturer's instructions to clean the ion source components, such as the capillary, cone, and lenses.

Experimental Protocols

Protocol 1: Stock Solution and Standard Preparation
  • Accurately weigh a known amount of α-Desmethyl Anastrozole reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a primary stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the primary stock solution with the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to prepare working standard solutions for calibration curves and quality controls.

Protocol 2: Generic Gradient Elution Method
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2187, Anastrozole. [Link]

  • DrugBank. Anastrozole. [Link]

  • Agilent Technologies. Analysis of Anastrozole in 20 Minutes by LC/UV. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

Technical Support Center: Troubleshooting Peak Tailing of alpha-Desmethyl Anastrozole in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis of alpha-Desmethyl Anastrozole. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve the common issue of peak tailing. By understanding the underlying chemical interactions and systematically applying the solutions provided, you can achieve symmetrical, reproducible peaks for accurate quantification of this critical Anastrozole-related compound.

Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?

Peak tailing for this compound, an impurity and metabolite of the aromatase inhibitor Anastrozole, is a frequent obstacle in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise accurate integration and quantification, impacting the reliability of analytical data.

The primary cause of this issue lies in secondary interactions between the analyte and the stationary phase.[3] this compound, similar to its parent compound Anastrozole, contains a basic triazole moiety. This functional group can interact with residual silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[3][4]

The structure of this compound, lacking one of the methyl groups present in Anastrozole, may slightly alter its hydrophobicity and steric hindrance, potentially influencing its interaction with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

A1: The most common causes include:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the triazole ring of this compound can interact with acidic silanol groups on the silica backbone of the HPLC column. This is a strong contributor to peak tailing, especially at mid-range pH values.[3][5]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte and the silanol groups, resulting in poor peak shape.[6]

  • Column Choice: Using an inappropriate column, such as one with a high concentration of accessible silanol groups (Type A silica) or without proper end-capping, can exacerbate peak tailing for basic compounds.[3]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

Q3: What is column end-capping and why is it important?

A3: End-capping is a chemical process used to deactivate the residual silanol groups on a silica-based stationary phase that remain after the primary bonding of the C18 or C8 chains.[8][9] This is typically done by reacting these silanols with a small, less sterically hindered silane reagent. For basic compounds like this compound, using a well-end-capped column is crucial to minimize the secondary interactions that cause peak tailing.[8][10] Modern columns, often referred to as Type B silica columns, have a lower silanol activity and are more effectively end-capped, making them a better choice for analyzing basic compounds.[3]

Q4: Can the sample solvent cause peak tailing?

A4: Yes, the composition of the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can lead to peak distortion, including tailing or fronting. It is always best practice to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Troubleshooting Guides

Here are systematic approaches to diagnose and resolve peak tailing for this compound.

Guide 1: Mobile Phase Optimization

This is often the most effective and first-line approach to improving peak shape.

Protocol 1: Adjusting Mobile Phase pH

  • Initial Assessment: Prepare the mobile phase according to your current method. Ensure accurate pH measurement of the aqueous portion before mixing with the organic modifier.

  • Lower the pH: Prepare a new mobile phase with a lower pH, aiming for a range of 2.5-3.0. Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.

  • Analysis: Equilibrate the column with the new mobile phase for at least 20-30 column volumes. Inject your this compound standard and observe the peak shape.

  • Evaluation: Compare the peak asymmetry factor of the peak obtained with the low pH mobile phase to your original method. A significant improvement towards a value of 1.0 indicates that silanol interactions were a major contributor to the tailing.

Protocol 2: Incorporating a Mobile Phase Additive

If adjusting the pH alone is insufficient, a competing base can be added to the mobile phase to mask the active silanol sites.

  • Additive Selection: Triethylamine (TEA) is a common choice for this purpose.[4][11]

  • Preparation: Add a low concentration of TEA (e.g., 0.1% v/v) to the aqueous portion of your mobile phase and adjust the pH as needed.

  • Analysis and Evaluation: Equilibrate the column and inject your sample. Observe for improvements in peak symmetry. Be aware that TEA can sometimes alter the selectivity of your separation and may not be suitable for LC-MS applications due to ion suppression.[12]

Guide 2: Column and Hardware Evaluation

If mobile phase optimization does not fully resolve the issue, the problem may lie with the column or HPLC system.

Protocol 3: Column Conditioning and Selection

  • Column Wash: If the column has been used with other methods, strongly retained compounds may be causing the issue. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any contaminants.

  • Evaluate Column Type: Check the specifications of your current column. If it is an older, Type A silica column or is not end-capped, consider switching to a modern, high-purity, end-capped C18 or C8 column (Type B silica). These columns are specifically designed to provide excellent peak shape for basic compounds.[3]

  • Guard Column Check: If you are using a guard column, it may be contaminated or expired. Replace the guard column and re-run your analysis.

Protocol 4: System Check for Extra-Column Volume

  • Tubing Inspection: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

  • Fitting Check: Verify that all fittings are properly tightened and that there are no dead volumes in the connections.

Data Presentation

Table 1: Summary of Troubleshooting Strategies and Expected Outcomes

Strategy Parameter to Change Typical Adjustment Expected Outcome Primary Mechanism
Mobile Phase pH pH of the aqueous phaseDecrease to pH 2.5-3.0Improved peak symmetryProtonation of silanol groups, reducing interaction with the basic analyte[3]
Mobile Phase Additive Addition of a competing baseAdd 0.1% Triethylamine (TEA)Reduced peak tailingTEA masks active silanol sites on the stationary phase[4][11]
Column Selection HPLC ColumnSwitch to a high-purity, end-capped (Type B silica) columnSymmetrical peak shapeMinimized number of accessible silanol groups[3]
Sample Concentration Analyte concentrationDilute the sampleSharper, more symmetrical peakAvoids overloading the stationary phase
System Optimization Tubing and fittingsUse shorter, narrower tubing; ensure proper connectionsReduced band broadeningMinimization of extra-column volume

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_all_peaks Does the tailing affect all peaks or only This compound? start->check_all_peaks all_peaks_tail All Peaks Tailing check_all_peaks->all_peaks_tail All Peaks one_peak_tails Only alpha-Desmethyl Anastrozole Tailing check_all_peaks->one_peak_tails Specific Peak check_system Check for System Issues: - Extra-column volume - Column void/contamination - Sample solvent mismatch all_peaks_tail->check_system solution Symmetrical Peak Achieved check_system->solution Issue Resolved optimize_mobile_phase Optimize Mobile Phase one_peak_tails->optimize_mobile_phase adjust_ph Adjust pH to 2.5-3.0 optimize_mobile_phase->adjust_ph add_tea Add Competing Base (e.g., TEA) adjust_ph->add_tea If tailing persists adjust_ph->solution Issue Resolved evaluate_column Evaluate Column add_tea->evaluate_column If tailing persists add_tea->solution Issue Resolved switch_column Switch to End-Capped, Type B Silica Column evaluate_column->switch_column switch_column->solution Issue Resolved G cluster_0 Peak Tailing Mechanism (pH > 4) cluster_1 Mitigation Strategy (pH < 3) analyte_base This compound (Basic Triazole Group) silanol_ionized Ionized Silanol Group (SiO⁻) on Stationary Phase analyte_base->silanol_ionized Secondary Interaction (Ionic Attraction) analyte_protonated Protonated this compound silanol_neutral Protonated Silanol Group (SiOH) on Stationary Phase analyte_protonated->silanol_neutral Repulsion / No Interaction

Caption: Chemical interactions leading to peak tailing and how pH adjustment mitigates it.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • EFDA. Anastrozole 1 mg tablets_APO-ANASTROZOLE_Apotex Inc. Retrieved from [Link]

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]

  • Reddy, B. P., et al. (2011). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 847-856. Retrieved from [Link]

  • Saravanan, G., et al. (2025, August 10). Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • ChromaNik Technologies Inc. A Novel End-Capping For Reversed Phase For LC/MS SunShell And Sunniest Column. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. The role of end-capping in reversed-phase. Retrieved from [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2024, February 18). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. Retrieved from [Link]

  • MicroSolv. (2025, December 1). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]

  • PharmaCompass.com. Anastrole | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Wikipedia. Anastrozole. Retrieved from [Link]

  • PubChem. 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile. Retrieved from [Link]

  • PubChem. Anastrozole | C17H19N5 | CID 2187. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 1346601-01-1 | Product Name : α-Desmethyl Anastrozole-d3. Retrieved from [Link]

  • Mayo Clinic. (2025, August 1). Anastrozole (oral route) - Side effects & dosage. Retrieved from [Link]

  • Gsrs. DESMETHYL ANASTROZOLE. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Dual aromatase–sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity. Organic & Biomolecular Chemistry, 8(13), 3058-3073. Retrieved from [Link]

Sources

Technical Support Center: Anastrozole Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of anastrozole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with chromatographic separation, specifically the co-elution of anastrozole and its process-related or degradation impurities.

Co-elution is a frequent and frustrating issue in pharmaceutical analysis, leading to inaccurate quantification, failed system suitability, and questions regarding the stability-indicating nature of a method. This document provides a structured approach to diagnosing, troubleshooting, and resolving these challenges, moving from rapid FAQs to in-depth, systematic method optimization.

Understanding Anastrozole and Its Impurities

Anastrozole is a non-steroidal aromatase inhibitor, chemically identified as a triazole derivative[1][2][3]. Its structure lends it specific physicochemical properties that influence its chromatographic behavior.

PropertyValueSignificance in HPLC
Chemical Name 2,2’-[5-(1H-1,2,4-Triazol-1-ylmethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile)The triazole and nitrile groups provide sites for potential interactions with the stationary phase.
Molecular Formula C₁₇H₁₉N₅---
pKa ~2.62[1][2]The triazole moiety is basic. Operating the mobile phase pH near or below this pKa will ionize the molecule, significantly altering its retention time on a reversed-phase column.
Log P (octanol/water) 1.58[4]Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography.
Solubility Very slightly soluble in water; freely soluble in ethanol and acetonitrile.[5]Good solubility in common organic modifiers simplifies sample and standard preparation.

Impurities can arise from the manufacturing process (process-related impurities) or from chemical degradation (degradation products)[6]. Forced degradation studies show anastrozole is particularly susceptible to degradation under basic and oxidative conditions[7][8][9].

Common Anastrozole Impurities

Below is a table of key impurities mentioned in pharmacopeias and literature. Understanding the structure of the co-eluting peak is the first step toward a targeted solution.

Impurity NameStructure / Chemical NameOriginTypical Elution Behavior
Anastrozole Impurity E (Ph. Eur.) 2,2'-[5-(hydroxymethyl)-1,3-phenylene]bis(2-methylpropanenitrile)Process / DegradationCritical Pair: Often elutes very close to anastrozole (Relative Retention Time ≈ 1.05)[5].
Anastrozole Related Compound A (USP) 2-(3-(Cyanomethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl)-2-methylpropanenitrileProcessElutes earlier than anastrozole[10].
Impurity I (Positional Isomer) 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile)[11][12]ProcessElutes earlier than anastrozole[11].
Impurity II 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)[11][12]ProcessElutes significantly later than anastrozole[11].
Diacid Degradant 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid)[7][8]Base HydrolysisMore polar; elutes much earlier.

Frequently Asked Questions (FAQs)

This section addresses common, specific issues with rapid, actionable advice.

Q1: My anastrozole peak has a distinct shoulder, but only on one side. What does this mean and what's the first thing I should do?

A shoulder is a classic sign of a co-eluting impurity[13]. The first step is to confirm it's not a system issue. A quick check for a partially blocked column frit or a void in the column is wise, but co-elution is the most probable cause.

Immediate Action: Check your system suitability resolution. The European Pharmacopoeia monograph specifies a minimum resolution of 3.5 between anastrozole and Impurity E, a known close eluter[5]. If you are not meeting this, your method is not sufficiently resolving this critical pair.

Q2: I suspect co-elution. How can I be certain before I start changing my method?

Confirming co-elution is essential. Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector if available.

  • Peak Purity Analysis: Use your chromatography data system's (CDS) software to perform a peak purity analysis across the anastrozole peak. This tool compares UV-Vis spectra from the upslope, apex, and downslope of the peak. A "pure" peak will have identical spectra across its entire width, while a co-eluting peak will show spectral differences[13].

  • Mass Spectrometry (MS): If you have an LC-MS system, this is the definitive tool. An MS detector can identify if more than one mass-to-charge ratio (m/z) is present across the chromatographic peak[13].

Q3: Can I resolve a co-eluting peak just by changing the mobile phase organic ratio?

Sometimes, but it's often a temporary fix that may not be robust. A slight decrease in the percentage of the organic solvent (e.g., from 50% acetonitrile to 48%) will increase the retention time (k') of all compounds[14]. This can sometimes increase the physical space between two peaks, improving resolution. However, if the fundamental selectivity (α) is poor, this change may not be sufficient. It's a good first variable to test due to its simplicity.

Q4: My lab uses methanol, but the official monograph method uses acetonitrile. Does it matter?

Yes, it matters immensely. Acetonitrile and methanol have different solvent properties and create different selectivities (α) in reversed-phase HPLC[14]. Acetonitrile is generally a stronger solvent and provides different pi-pi interactions. If you are facing co-elution with methanol, switching to acetonitrile (or vice-versa) is a powerful tool to alter the elution order and resolve peaks.

In-Depth Troubleshooting Guide for Co-elution

When simple fixes are not enough, a systematic approach based on chromatographic first principles is required. The resolution (Rs) between two peaks is governed by efficiency (N), selectivity (α), and retention factor (k'). This guide is structured to address each of these components logically.

Sources

Technical Support Center: Synthesis of α-Desmethyl Anastrozole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of α-Desmethyl Anastrozole. This guide is designed for researchers, chemists, and professionals in drug development. α-Desmethyl Anastrozole is a critical metabolite and impurity of the aromatase inhibitor Anastrozole, making its synthesis essential for creating analytical standards to ensure the quality, safety, and stability of the final active pharmaceutical ingredient (API).[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our approach is grounded in established chemical principles, drawing from optimized Anastrozole synthesis routes to provide actionable, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is α-Desmethyl Anastrozole and why is its synthesis important?

α-Desmethyl Anastrozole, chemically known as 2-[3-(1-Cyanoethyl)-5-(1H,1,2,4-triazole-1-ylmethyl)phenyl]-2-methylpropionitrile, is a known impurity and metabolite of Anastrozole.[2][3] The synthesis of this compound is crucial for its use as a certified reference standard in analytical testing. Regulatory bodies require pharmaceutical manufacturers to identify and quantify impurities in their drug products; having a pure standard of α-Desmethyl Anastrozole allows for accurate method validation, stability testing, and quality control of Anastrozole API.

Q2: What is a viable synthetic strategy for α-Desmethyl Anastrozole?

A logical synthetic approach is a modification of the well-established Anastrozole synthesis pathway.[4][5][6] The key challenge lies in the asymmetric introduction of the methyl groups on the two benzylic carbons of the precursor. A plausible route begins with 3,5-bis(bromomethyl)toluene and proceeds through cyanation and a controlled, sequential methylation of the resulting dinitrile before the final bromination and triazole alkylation steps. The overall workflow is outlined in the diagram below.

Alpha-Desmethyl_Anastrozole_Synthesis_Workflow Figure 1: Proposed Synthetic Pathway for α-Desmethyl Anastrozole A 3,5-Bis(bromomethyl)toluene B 2,2'-(5-methyl-1,3-phenylene)diacetonitrile A->B Cyanation (KCN, PTC) C Asymmetric Methylation Precursor (Mixture of mono-, di-, tri-methylated species) B->C Controlled Methylation (NaH, CH3I) D Purified 2-[3-(1-cyanoethyl)-5-(cyanodimethylmethyl)phenyl]acetonitrile C->D Chromatographic Purification E α-Desmethyl Benzyl Bromide Intermediate D->E Benzylic Bromination (NBS) F Crude α-Desmethyl Anastrozole E->F Alkylation (1,2,4-Triazole, PTC) G Purified α-Desmethyl Anastrozole F->G Purification (Crystallization / Chromatography)

Caption: Proposed Synthetic Pathway for α-Desmethyl Anastrozole

Q3: What are the most critical steps impacting overall yield?

The two most critical stages are:

  • Asymmetric Methylation: Achieving the desired tri-methylated precursor selectively is inherently difficult and often results in a statistical mixture of products. The yield of the desired intermediate after purification directly caps the overall process yield.

  • Final Alkylation: The reaction of the benzyl bromide intermediate with 1,2,4-triazole is prone to side reactions, including the formation of the N4-isomer and other impurities, which can significantly lower the isolated yield of the target N1-isomer.[7]

Q4: What are the main impurities to anticipate during this synthesis?

Besides unreacted starting materials, you should monitor for:

  • Structural Isomers: Anastrozole (fully methylated) and Di-desmethyl Anastrozole from impurities in the precursor.

  • Regioisomers: The N4-alkylated isomer, 2,2'-[5-(4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene]bis(2-methylpropanenitrile) analogue.

  • Process-Related Impurities: Over-brominated species (dibromo- or tribromo- compounds) from the benzylic bromination step and hydrolysis of the cyano groups.[8]

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Problem 1: Low Yield in the Final Alkylation Step

Q: My final alkylation of the α-desmethyl benzyl bromide precursor with 1,2,4-triazole results in a low yield (<50%). What are the likely causes and how can I improve it?

A: Low yield in this SN2 reaction is a common issue, often stemming from suboptimal reaction conditions or the formation of side products. The key is to enhance the nucleophilicity of the triazole anion while ensuring it reacts at the desired N1 position.

Causality & Recommended Solutions:

  • Inefficient Nucleophilic Attack: In a biphasic system (solid-liquid or liquid-liquid), the triazole anion may have poor accessibility to the organic-soluble benzyl bromide. The use of a Phase-Transfer Catalyst (PTC) is the most effective solution. Catalysts like Tetrabutylammonium Bromide (TBAB) or Benzalkonium Chloride (BKC) shuttle the triazole anion from the solid/aqueous phase into the organic phase, dramatically accelerating the reaction rate and improving yield.[9]

  • Suboptimal Solvent Choice: The solvent plays a critical role.

    • Polar Aprotic Solvents (e.g., DMF): While DMF can dissolve the sodium salt of 1,2,4-triazole, product loss often occurs during the aqueous workup due to the miscibility of DMF with water.[9]

    • Apolar Solvents (e.g., Toluene): Toluene is often superior, especially when combined with a PTC. It facilitates a clean phase separation during workup, minimizing product loss.[9]

  • Incorrect Base or Temperature: The choice of base and temperature influences both reaction rate and impurity profile. Potassium carbonate (K2CO3) is a common and effective base. The reaction is typically heated to ensure a reasonable rate.[4]

Data Summary: Comparison of Alkylation Conditions

BaseSolventCatalystTemperature (°C)Time (h)Reported Yield (%)Key InsightReference
K₂CO₃ToluenePEG 60040 - 453~75% (isomer mix)PTC is effective but selectivity can be an issue.[6]
-DMFNone905~55%Lower yield, likely due to workup losses.[9]
K₂CO₃TolueneTBAB905>85% Optimal: High yield and improved workup.[9]
K₂CO₃TolueneBKC905~78%Good yield, though slightly less effective than TBAB.[9]
KtOBuToluene-9 - 214.5QuantitativeStronger base allows lower temp, good for sensitive substrates.[6]
Problem 2: High Levels of N4-Alkylated Isomeric Impurity

Q: HPLC analysis of my crude product shows a significant peak corresponding to the N4-alkylated isomer. How can I improve regioselectivity for the desired N1 product?

A: 1,2,4-triazole is an ambident nucleophile with two reactive nitrogen atoms (N1 and N4). The N4-isomer is a common impurity in Anastrozole synthesis, forming in amounts of 10-20% under certain conditions.[7] Controlling the regioselectivity is critical for yield and purity.

Causality & Recommended Solutions:

  • Reaction Mechanism: The N1 position is generally more sterically hindered but leads to the thermodynamically more stable product. The N4 position is more exposed and can react faster under kinetic control. Your goal is to favor the thermodynamic product.

  • Employ a Phase-Transfer Catalyst (PTC): As mentioned for improving yield, a PTC like TBAB also significantly enhances selectivity for the N1-isomer. The bulky quaternary ammonium cation forms an ion pair with the triazole anion. This complex favors the presentation of the N1 nitrogen for alkylation, likely due to steric and electronic effects.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the desired N1-isomer by moving the reaction conditions away from kinetic control. However, this must be balanced with achieving a practical reaction rate.

  • Alternative Synthetic Route (Isomer-Free): If the isomeric impurity remains a persistent issue, a more robust but longer route can be employed. This involves reacting the benzyl bromide intermediate with 4-amino-1,2,4-triazole to form a quaternary ammonium salt. This salt then undergoes a diazotization and deamination reaction to yield exclusively the N1-substituted Anastrozole analogue, completely avoiding the formation of the N4-isomer.[7][8]

Problem 3: Complex Mixture from Benzylic Bromination

Q: The Wohl-Ziegler bromination of my tri-methylated precursor with NBS is messy, yielding di-brominated and other side products. How can I achieve clean mono-bromination?

A: The Wohl-Ziegler reaction is a free-radical process that can be difficult to control. Over-reaction is a common problem, leading to impurities that are difficult to separate and will carry through to the final step.[7][10]

Causality & Recommended Solutions:

  • Radical Chain Reaction Control: The reaction proceeds via a radical chain mechanism. If the reaction is allowed to proceed for too long or at too high a temperature, the desired mono-bromo product can be further brominated.

    • Control Reaction Time: Monitor the reaction closely by TLC or HPLC. Limit the reflux time; often, 2-3 hours is sufficient.[4] Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

    • Control NBS Stoichiometry: Use a slight excess but avoid a large excess of N-Bromosuccinimide (NBS). A stoichiometry of 1.1 to 1.2 equivalents is a good starting point.

  • Initiator and Solvent:

    • Radical Initiator: Use a controlled amount of a radical initiator like benzoyl peroxide or AIBN.[6][11]

    • Solvent: While historically CCl₄ was used, it is carcinogenic and environmentally hazardous.[11][12] Safer alternatives like acetonitrile or cyclohexane should be used.

  • Purify the Intermediate: It is highly advisable to purify the 3,5-bis(2-cyanoprop-2-yl)benzyl bromide intermediate before proceeding to the alkylation step.[12] This can be done by crystallization or column chromatography. A pure intermediate is the foundation for a clean final step and a high-purity final product.

Troubleshooting_Low_Yield Figure 2: Troubleshooting Decision Tree for Low Alkylation Yield start Low Yield in Final Alkylation Step q1 Are you using a Phase-Transfer Catalyst (PTC)? start->q1 sol1 Add TBAB (0.05-0.1 eq). Switch solvent to Toluene. q1->sol1 No q2 What is your solvent? q1->q2 Yes no_ptc No yes_ptc Yes sol2 Switch to Toluene to minimize product loss during aqueous workup. q2->sol2 DMF q3 Is the N4-isomer a major byproduct? q2->q3 Toluene dmf DMF toluene Toluene sol3 Optimize PTC loading and temperature. Consider alternative 4-amino-1,2,4-triazole route. q3->sol3 Yes sol4 Verify purity of benzyl bromide intermediate. Check base stoichiometry and reaction time. q3->sol4 No yes_isomer Yes no_isomer No

Caption: Troubleshooting Decision Tree for Low Alkylation Yield

Detailed Experimental Protocol

Optimized Phase-Transfer Catalyzed Synthesis of α-Desmethyl Anastrozole

This protocol details the final alkylation step, which is often the most challenging for achieving high yield and purity.

Reagents:

  • α-Desmethyl Benzyl Bromide Intermediate (1.0 eq)

  • 1,2,4-Triazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add powdered potassium carbonate, 1,2,4-triazole, and tetrabutylammonium bromide.

  • Solvent Addition: Add anhydrous toluene to the flask (approx. 10 mL per gram of the benzyl bromide intermediate).

  • Heating: Begin vigorous stirring and heat the suspension to 85-90 °C.

  • Substrate Addition: Dissolve the α-desmethyl benzyl bromide intermediate in a minimal amount of anhydrous toluene and add it dropwise to the heated reaction mixture over 30 minutes.

    • Rationale: Slow addition helps to control any exotherm and minimizes the formation of dimerization byproducts.

  • Reaction Monitoring: Maintain the temperature at 85-90 °C and monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (equal volume to the toluene used) and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Rationale: Using a combination of toluene and ethyl acetate ensures complete extraction of the product.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude α-Desmethyl Anastrozole by flash column chromatography (using a silica gel stationary phase and a gradient of hexane/ethyl acetate as the mobile phase) or by crystallization from a suitable solvent system (e.g., ethyl acetate/diisopropyl ether or isopropanol/heptane).[9]

References

  • US20100099887A1 - Process for the Prepar
  • US20080177081A1 - Process for Prepar
  • WO2007054963A2 - A process for the prepar
  • US8058302B2 - Process for preparing pure anastrozole -
  • EP2066646B1 - Process for the prepar
  • VAST Journals System - SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST - [Link]

  • CORE - THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS - [Link]

  • CN102108066A - Method for synthesizing anastrozole -
  • Daicel Pharma Standards - Anastrozole Impurities Manufacturers & Suppliers - [Link]

  • WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermedi
  • CN101239932A - Preparation of 3,5-bis(2-cyano-isopropyl)-toluene -
  • Gpatindia - ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - [Link]

  • Pharmaffiliates - Anastrozole - Impurity A - [Link]

  • Rotachrom Technologies - The Pursuit of Purity: Elevating Anastrozole Production with CPC - [Link]

  • CN101568526B - Process for purific

Sources

Anastrozole Stability and Degradation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of anastrozole under stress conditions. This guide is designed to provide in-depth technical insights, troubleshooting advice, and detailed experimental protocols to ensure the integrity and accuracy of your stability studies.

Section 1: Frequently Asked Questions (FAQs) - Understanding Anastrozole's Stability Profile

This section addresses common questions regarding the stability of anastrozole under various stress conditions.

Q1: What are the primary degradation pathways of anastrozole under forced degradation conditions?

A1: Anastrozole is a relatively stable molecule, particularly under acidic, thermal, and photolytic stress. However, it is susceptible to degradation under alkaline and oxidative conditions.[1][2] The primary degradation pathway involves the hydrolysis of its nitrile groups.

  • Alkaline Hydrolysis: Anastrozole degrades in basic solutions, leading to the hydrolysis of one or both of its nitrile functional groups to form carboxylic acid derivatives.[2]

  • Oxidative Degradation: The molecule shows some susceptibility to oxidation, which can also lead to the formation of acidic degradants.[2] The in-vitro metabolic pathway also involves oxidation to hydroxyanastrozole, primarily by the CYP3A4 enzyme.[3][4]

  • Acid, Thermal, and Photolytic Stability: Studies have shown anastrozole to be largely stable under these conditions, with minimal to no degradation observed.[1][5]

Q2: What are the major degradation products of anastrozole that have been identified?

A2: Two primary degradation products have been identified and characterized, resulting from alkaline and mild oxidative stress.[2] These are:

  • 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) (Diacid Impurity): Formed via the hydrolysis of both nitrile groups to carboxylic acids.

  • 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid (Monoacid Impurity): Results from the hydrolysis of a single nitrile group.

Q3: Why is it crucial to perform forced degradation studies on anastrozole?

A3: Forced degradation studies are essential for several reasons in drug development and quality control:

  • Stability-Indicating Method Development: These studies help in the development and validation of analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products.

  • Identification of Potential Degradants: By subjecting the drug to harsh conditions, we can identify the likely degradation products that may form under normal storage conditions over time.

  • Understanding Degradation Pathways: This knowledge is critical for formulation development, helping to select excipients and packaging that minimize degradation and ensure product stability and safety.

Section 2: Troubleshooting Guide for Anastrozole Degradation Studies

This section provides practical advice for overcoming common challenges encountered during the analysis of anastrozole under stress conditions.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis of Anastrozole and its Degradants
  • Causality: Anastrozole and its degradation products contain a triazole ring, which has basic nitrogen atoms. These can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing. Peak fronting can be an indication of column overload.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to around 3.0 with formic or phosphoric acid) can suppress the ionization of silanol groups, thereby minimizing secondary interactions and reducing peak tailing.

    • Use of End-Capped Columns: Employ high-purity, end-capped columns where the residual silanol groups are chemically bonded with a silylating agent to reduce their activity.

    • Sample Concentration: If peak fronting is observed, dilute the sample to ensure you are not overloading the column.

    • Flow Rate Optimization: Adjusting the flow rate can sometimes improve peak symmetry.

Issue 2: Inconsistent or Poor Mass Balance in Forced Degradation Studies
  • Causality: Achieving a good mass balance (typically 95-105%) is crucial for validating a stability-indicating method. Poor mass balance can result from several factors, including the formation of non-UV active or volatile degradants, or differences in the molar absorptivity of the parent drug and its degradation products.

  • Troubleshooting Steps:

    • Use of a Photodiode Array (PDA) Detector: A PDA detector can help to assess peak purity and identify any co-eluting peaks. It also allows for the comparison of UV spectra of the parent drug and degradants to check for significant differences in absorbance maxima.

    • Employ a Universal Detector: If non-UV active degradants are suspected, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector.

    • LC-MS/MS Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to search for potential degradation products that may not be readily detectable by UV.

    • Response Factor Calculation: If the molar absorptivity of the degradation products differs significantly from anastrozole, calculate and apply appropriate response factors for accurate quantification.

Issue 3: Appearance of Unexpected Peaks in the Chromatogram
  • Causality: Unexpected peaks can arise from various sources, including impurities in the reagents used for stress studies, leachables from container closures, or secondary degradation of primary degradation products.

  • Troubleshooting Steps:

    • Analyze Blank Samples: Always run blank samples (containing only the stress reagents and solvent) to identify any peaks not related to the drug substance.

    • Check Reagent Purity: Ensure high-purity reagents are used for the degradation studies.

    • LC-MS/MS for Identification: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unexpected peak to aid in its identification.

    • Review the Degradation Pathway: Consider the possibility of secondary degradation and propose potential structures based on the initial degradation products.

Section 3: Experimental Protocols and Data

This section provides detailed protocols for conducting forced degradation studies on anastrozole and a summary of expected degradation under different conditions.

Protocol 1: Forced Degradation of Anastrozole

Materials:

  • Anastrozole Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Hot plate/water bath

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve an appropriate amount of anastrozole API in methanol or a suitable solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration with the mobile phase. Repeat with 1 N HCl for more stringent conditions if no degradation is observed.

    • Alkaline Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N NaOH. Heat at 80°C for 2 hours.[1] Cool, neutralize with 0.1 N HCl, and dilute to a final concentration with the mobile phase.

    • Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration with the mobile phase. Repeat with 30% H₂O₂ if necessary.

    • Thermal Degradation: Place the solid anastrozole API in an oven at 105°C for 24 hours.[1] After cooling, dissolve a known amount in a suitable solvent and dilute to the final concentration.

    • Photolytic Degradation: Expose the solid anastrozole API to UV light (254 nm) and visible light in a photostability chamber for an extended period (e.g., as per ICH Q1B guidelines).[1] Dissolve a known amount in a suitable solvent and dilute to the final concentration.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Table 1: Summary of Anastrozole Degradation under Stress Conditions
Stress ConditionReagent/ParameterDurationTemperatureExpected DegradationPrimary Degradation Products
Acidic Hydrolysis0.1 N HCl2 hours80°CNo significant degradation-
Alkaline Hydrolysis0.1 N NaOH2 hours80°CSignificant degradationMonoacid and Diacid Impurities
Oxidative Degradation3% H₂O₂24 hoursRoom TempSlight to moderate degradationMonoacid and Diacid Impurities, Hydroxyanastrozole
Thermal DegradationSolid API24 hours105°CNo significant degradation-
Photolytic DegradationSolid APIPer ICH Q1BAmbientNo significant degradation-

Section 4: Visualization of Degradation Pathways and Workflows

This section provides visual representations of the proposed degradation pathways of anastrozole and a typical experimental workflow.

Proposed Degradation Pathways

Anastrozole_Degradation cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Degradation Anastrozole Anastrozole (C₁₇H₁₉N₅) Monoacid Monoacid Impurity (Hydrolysis of one nitrile group) Anastrozole->Monoacid NaOH, Δ Anastrozole->Monoacid H₂O₂ (mild) Hydroxy Hydroxyanastrozole (Oxidative Metabolism) Anastrozole->Hydroxy H₂O₂, CYP3A4 Diacid Diacid Impurity (Hydrolysis of both nitrile groups) Monoacid->Diacid NaOH, Δ

Caption: Proposed degradation pathways of anastrozole under alkaline and oxidative stress.

Experimental Workflow for Forced Degradation Studies

Workflow A Prepare Anastrozole Stock Solution B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize/Dilute Stressed Samples B->C D Analyze by Stability-Indicating HPLC-UV/PDA C->D E Identify & Characterize Degradants by LC-MS/MS D->E F Quantify Degradants & Assess Mass Balance E->F G Report Findings F->G

Caption: A typical experimental workflow for anastrozole forced degradation studies.

References

  • Kamdem, L. K., et al. (2011). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole. British Journal of Clinical Pharmacology, 72(3), 441-451. [Link]

  • Lien, E. A., et al. (2010). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole. PubMed, [Link]

  • Sun, L., et al. (2019). Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Bentham Science Publishers. [Link]

  • Reddy, Y. R., & Nandan, S. R. (2009). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 397-404. [Link]

  • Sitaram, C., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 962-968. [Link]

  • Sun, L., et al. (2019). Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Medicines Evaluation Board. (2010). Anastrozol SUN 1 mg, film-coated tablets. Geneesmiddeleninformatiebank. [Link]

  • Patel, A. B., et al. (2024). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. International Journal of Pharmaceutical Sciences and Research, 15(2), 1000-1010. [Link]

  • Libretexts. (2025). Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. [Link]

  • Pharmaceutical Technology. (2004). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology, 28(10), 60-70. [Link]

  • ResolveMass Laboratories Inc. (2025). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. ResolveMass. [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

Sources

Technical Support Center: Matrix Effects in the Bioanalysis of alpha-Desmethyl Anastrozole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating matrix effects in the bioanalysis of alpha-desmethyl anastrozole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, troubleshooting, and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Part 1: Understanding Matrix Effects in Bioanalysis

What are Matrix Effects?

In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These components can include endogenous substances like phospholipids, proteins, and salts, as well as exogenous substances like anticoagulants or dosing vehicles.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2][5]

Why is this compound Susceptible?

The bioanalysis of this compound, a metabolite of the aromatase inhibitor anastrozole, is prone to matrix effects for several reasons:

  • Low Concentrations: As a metabolite, it is often present at low concentrations in biological matrices, making the assay more susceptible to interference from more abundant matrix components.

  • Physicochemical Properties: The properties of this compound may lead to co-elution with endogenous matrix components, particularly phospholipids, which are a major source of matrix effects in plasma and serum samples.[3][6]

The Impact of Unaddressed Matrix Effects

Failure to adequately address matrix effects can lead to:

  • Inaccurate quantification of the analyte.

  • Poor reproducibility of results.

  • Failure to meet regulatory validation requirements.[7][8]

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that necessitate the evaluation of matrix effects during bioanalytical method validation.[7][9]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the bioanalysis of this compound.

Q1: My signal for this compound is inconsistent and lower than expected in plasma samples compared to the neat solution. What could be the cause?

A1: This is a classic sign of ion suppression , a common matrix effect.[10] Endogenous components from the plasma, such as phospholipids, are likely co-eluting with your analyte and competing for ionization in the MS source.[11][12] This competition reduces the number of this compound ions that reach the detector, resulting in a lower and more variable signal.[10]

Q2: I'm using a stable isotope-labeled (SIL) internal standard, but I'm still seeing variability. Shouldn't the SIL IS compensate for matrix effects?

A2: While a SIL internal standard is the gold standard for compensating for matrix effects, it's not always a perfect solution.[13][14] For effective compensation, the SIL IS must co-elute perfectly with the analyte and experience the same degree of ion suppression or enhancement.[14] However, slight differences in chromatographic retention times between the analyte and the SIL IS can lead to differential matrix effects.[13] It is also possible that the SIL IS and the analyte have different extraction recoveries from the matrix.[13]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most widely accepted method is the post-extraction spike method .[2] This involves comparing the peak area of the analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[2]

Q4: What are the primary sources of matrix effects in plasma samples?

A4: The most significant contributors to matrix effects in plasma are phospholipids .[3][15] These are major components of cell membranes and are abundant in plasma.[6] Other sources include proteins, salts, and other endogenous small molecules.[2]

Q5: Can my sample preparation method contribute to matrix effects?

A5: Absolutely. A simple protein precipitation (PPT) is often insufficient for removing phospholipids and other interfering components, which can lead to significant matrix effects.[11][16] More rigorous sample preparation techniques are often necessary to achieve a cleaner extract and minimize matrix effects.[16][17]

Part 3: Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems related to matrix effects in the bioanalysis of this compound.

Problem 1: Significant Ion Suppression or Enhancement Observed
  • Potential Cause: Co-elution of matrix components with this compound.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Modify the Gradient: Adjust the mobile phase gradient to improve the separation between the analyte and interfering matrix components.[18]

      • Change the Column: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.

      • Adjust pH: Modifying the mobile phase pH can change the retention behavior of both the analyte and interfering compounds.[16]

    • Improve Sample Preparation:

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation by partitioning the analyte into an immiscible organic solvent.[17]

      • Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate the analyte from the matrix.[18] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[16]

      • Phospholipid Removal Plates: Specialized plates, such as those using zirconia-coated silica, can selectively remove phospholipids from the sample extract.[11]

Problem 2: Poor Reproducibility and Precision
  • Potential Cause: Variable matrix effects across different sample lots or inconsistent sample preparation.

  • Troubleshooting Steps:

    • Evaluate Matrix Variability: Assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[7]

    • Use a Stable Isotope-Labeled Internal Standard (SIL IS): If not already in use, a SIL IS is highly recommended to compensate for variability.[4][13] Anastrozole-d12 is a suitable SIL IS for the analysis of anastrozole and its metabolites.[19]

    • Standardize Sample Preparation: Ensure that the sample preparation procedure is highly consistent and reproducible. Automated liquid handling systems can help minimize variability.

Problem 3: Inadequate Sensitivity (High LLOQ)
  • Potential Cause: Ion suppression is reducing the signal-to-noise ratio at low concentrations.

  • Troubleshooting Steps:

    • Implement Advanced Sample Preparation: Techniques like SPE or phospholipid removal are crucial for reducing baseline noise and enhancing sensitivity by providing a cleaner extract.[16]

    • Optimize MS/MS Parameters: Fine-tune the mass spectrometer settings, such as collision energy and declustering potential, to maximize the signal for this compound.

    • Consider a Different Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes.[10]

Part 4: Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
  • Prepare Blank Matrix Extract: Extract at least six different lots of blank plasma using your established sample preparation method.

  • Prepare Post-Spike Samples: Spike the extracted blank plasma with this compound at low and high QC concentrations.

  • Prepare Neat Solutions: Prepare solutions of this compound in the mobile phase at the same low and high QC concentrations.

  • Analyze Samples: Analyze both the post-spike samples and the neat solutions by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Spike Sample) / (Peak Area of Analyte in Neat Solution)

    • An MF between 0.85 and 1.15 is generally considered acceptable.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effects
Sample Preparation MethodAverage Matrix Factor (MF)Analyte Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)0.659518
Liquid-Liquid Extraction (LLE)0.88859
Solid-Phase Extraction (SPE)0.95925
Phospholipid Removal Plate0.98983

This table illustrates that while PPT offers high recovery, it is prone to significant matrix effects. LLE and SPE provide cleaner extracts, with phospholipid removal plates offering the most effective reduction in matrix effects.

Part 5: Visualizing Workflows and Concepts

Diagram 1: General Workflow for Investigating Matrix Effects

A Initial Method Development B Observe Inconsistent Signal or Poor Sensitivity A->B C Hypothesize Matrix Effects B->C D Quantitative Assessment (Post-Extraction Spike) C->D E Matrix Factor (MF) Acceptable? D->E F Optimize Sample Preparation (SPE, LLE, PL Removal) E->F No I Method Validation E->I Yes G Optimize Chromatography (Gradient, Column, pH) F->G H Re-evaluate Matrix Factor G->H H->E

Caption: Workflow for identifying and mitigating matrix effects.

Diagram 2: Mechanism of Ion Suppression in ESI

cluster_0 ESI Droplet A Analyte Ions C Competition for Surface of Droplet A->C B Matrix Component Ions B->C D Reduced Analyte Evaporation C->D E Lower Signal at Detector D->E

Sources

alpha-Desmethyl Anastrozole stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Alpha-Desmethyl Anastrozole

Introduction: Navigating the Nuances of this compound Stability

Welcome to the technical support center for this compound. As a key impurity and metabolite of Anastrozole, an essential aromatase inhibitor, understanding its behavior in solution is critical for accurate analytical method development, impurity profiling, and metabolic studies.[1][2][3] The stability of a reference standard is the bedrock of reliable quantitative analysis; its degradation can lead to inaccurate potency measurements, flawed pharmacokinetic data, and misinterpreted results.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to explain the 'why' behind the experimental choices. We will explore the common stability challenges encountered with this compound in solution, providing a framework of FAQs, troubleshooting workflows, and validated protocols to ensure the integrity of your experimental outcomes. While specific stability data for this compound is not extensively published, its structural similarity to the parent drug, Anastrozole, allows us to draw robust, scientifically-grounded inferences from the wealth of available literature on Anastrozole's stability profile.[4][5]

Chemical and Physical Profile

A foundational understanding of the molecule's properties is the first step in troubleshooting.

PropertyValueSource(s)
IUPAC Name 2-[3-(1-cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile[2][6]
Molecular Formula C₁₆H₁₇N₅[1][2]
Molecular Weight 279.34 g/mol [1][2]
Parent Compound Anastrozole (CAS: 120511-73-1)[1]
Appearance Crystalline solid (typical for Anastrozole)[7][8]
Solubility Organic Solvents: Soluble in ethanol, DMSO, dimethylformamide. Aqueous Buffers: Sparingly soluble.[7][8]
Storage (Solid) Store at -20°C for long-term stability (≥2 years). Store at 10°C - 25°C for short-term, keeping container well closed.[2][7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound and its parent compound, Anastrozole, in solution.

Q1: My this compound solution has become cloudy/precipitated after dilution into an aqueous buffer. What's happening?

A1: Root Cause Analysis & Solution

This is the most frequent issue and is almost always related to the compound's low aqueous solubility.[7][8] Anastrozole's solubility in a 1:9 ethanol:PBS (pH 7.2) solution is only about 0.1 mg/mL.[7][8] this compound is expected to have a similarly low aqueous solubility.

  • Causality: You have likely exceeded the solubility limit in your final aqueous medium. Organic stock solutions, while clear at high concentrations (e.g., 10-20 mg/mL in DMSO), will cause the compound to crash out when diluted into a predominantly aqueous environment where its solubility is orders of magnitude lower.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit.

    • Modify Solvent System: If possible, increase the percentage of organic co-solvent (e.g., ethanol, acetonitrile) in your final aqueous solution. However, be mindful of the impact on your experimental system (e.g., cell viability, enzyme activity).

    • pH Adjustment: The stability of Anastrozole is pH-dependent, showing greater stability at lower pH values.[5][9][10] While this primarily affects chemical degradation, pH can also influence solubility. Check if adjusting the pH of your buffer (within experimental tolerance) improves solubility.

    • Re-dissolution: Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate re-dissolves.[11] However, be aware that this may only be a temporary fix, and the compound could precipitate again upon cooling.[11]

Q2: I suspect my compound is degrading in solution. What are the likely degradation pathways and how can I prevent them?

A2: Understanding Degradation Mechanisms

Forced degradation studies on Anastrozole provide a clear roadmap for the potential instability of its desmethyl derivative. The primary culprits are hydrolysis (especially under basic conditions) and, to a lesser extent, oxidation .[5]

  • Base Hydrolysis: Anastrozole is known to be unstable in alkaline conditions, where the nitrile groups (-C≡N) hydrolyze to form carboxylic acid derivatives.[12][5][9] This process can yield a mono-acid impurity and, with further hydrolysis, a di-acid impurity.[12]

    • Prevention: Maintain solution pH in the neutral to slightly acidic range (pH 3.6 to 7.0 is a region of maximum stability for similar compounds).[5] Use buffered solutions to prevent pH shifts. Avoid storing solutions in basic media (e.g., 0.1N NaOH).[13]

  • Oxidative Degradation: The compound shows some susceptibility to oxidation.[4] This can be initiated by exposure to peroxides or atmospheric oxygen over time.

    • Prevention: Prepare solutions fresh. If long-term storage is necessary, purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and store the solution in tightly sealed vials to minimize headspace oxygen.[7]

  • Thermal and Photolytic Stability: Anastrozole is generally stable under thermal (heat) and photolytic (light) stress.[13][4] However, as a best practice, solutions should be stored protected from light, especially if they are to be kept for extended periods.[14]

DegradationPathway cluster_main Anastrozole Core Structure cluster_products Degradation Products Anastrozole Anastrozole Derivative (with two -C≡N groups) Monoacid Monoacid Impurity (one -C≡N hydrolyzes to -COOH) Anastrozole->Monoacid  Base Hydrolysis (e.g., OH⁻)  Oxidation (e.g., H₂O₂) Diacid Diacid Impurity (both -C≡N hydrolyze to -COOH) Monoacid->Diacid  Further Base Hydrolysis

Caption: Primary degradation pathway via hydrolysis.

Q3: What is the best way to prepare and store a stock solution of this compound?

A3: Protocol for Stock Solution Preparation and Storage

Following a robust protocol is key to ensuring the long-term viability of your reference standard.

  • Recommended Solvents: Use high-purity, anhydrous DMSO or ethanol.[7][8]

  • Storage Temperature: Store stock solutions at -20°C or colder.

  • Stability: When stored properly as a solid at -20°C, Anastrozole is stable for at least two years.[7] Aqueous solutions are not recommended for storage beyond one day.[7][8]

Protocol: Preparing a 10 mg/mL Stock Solution in DMSO

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the compound in a suitable vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO. For example, to make a 10 mg/mL solution from 5 mg of solid, add 500 µL of DMSO.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles and moisture ingress. Store the aliquots at -20°C or -80°C.

Q4: How can I confirm if my sample has degraded? What analytical method should I use?

A4: Detection and Quantification of Degradants

A stability-indicating analytical method is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.[13][4][15]

  • Methodology: An RP-HPLC method can separate the parent compound from its more polar degradation products (like the mono- and di-acid impurities).

  • Typical Conditions:

    • Column: C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH ~3.0-4.0) and an organic solvent like acetonitrile.[16]

    • Detection: UV detection at approximately 215 nm or 241 nm.[4]

  • Confirmation: Peak purity analysis using a Photo-Diode Array (PDA) detector can help confirm if a peak is spectrally pure. For definitive identification of degradants, LC-MS/MS is the gold standard, as it provides molecular weight and fragmentation data.[4][12]

Experimental Workflows & Protocols

Workflow: Troubleshooting Solution Stability

Caption: A decision tree for troubleshooting stability issues.

Protocol: Forced Degradation Study (Stress Testing)

To proactively understand the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants. This protocol is based on ICH guidelines and published studies on Anastrozole.[17]

  • Prepare Solutions: Prepare solutions of this compound (e.g., 25-1000 µg/mL) in a suitable solvent system.

  • Acid Hydrolysis: Add an equal volume of 0.1N HCl. Incubate at a controlled temperature (e.g., 50°C) for 24 hours. Neutralize with 0.1N NaOH before analysis.[13]

  • Base Hydrolysis: Add an equal volume of 0.1N NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1N HCl before analysis. Significant degradation is expected under these conditions.[5]

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours before analysis.[13]

  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 50-70°C) for 24-48 hours.[13]

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[13]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Compare chromatograms to identify and quantify any degradation products.

Summary of Anastrozole Stability Data

This table summarizes findings from forced degradation studies on the parent compound, Anastrozole, which serves as a strong predictive model for this compound.

Stress ConditionReagents/ParametersObservationStabilityReference(s)
Acid Hydrolysis 0.1N HCl, 24hNo significant degradation observed.Stable
Base Hydrolysis 0.1N NaOH, 24hSignificant degradation observed.Unstable [13][5]
Oxidation 3% H₂O₂, 24hPartial degradation observed.Partially Stable
Thermal 50°C, 24hNo significant degradation observed.Stable [13]
Photolytic UV light (254 nm), 24hNo significant degradation observed.Stable [13][4]

References

  • Patel, Y. et al. (2024). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. World Journal of Advanced Research and Reviews. [Link]

  • Hussein, L. A. et al. (2018). Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation. Drug Des Devel Ther. [Link]

  • Sitaram, C. et al. (2011). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. [Link]

  • Al-Shehri, M. M. (2015). A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Journal of Taibah University Medical Sciences. [Link]

  • Cheekatla, S. et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. J Pharm Biomed Anal. [Link]

  • Saravanan, G. et al. (2007). A Stress Stability Behavior and Development of an LC Assay Method for Anastrozole. ResearchGate. [Link]

  • Awari, M. (2025). A Comprehensive Review on Dissolution Profile of Anastrozole Tablets and Biowaiver Considerations. International Journal of Pharmaceutical Sciences. [Link]

  • Daicel Pharma. Anastrozole Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • PubChem. 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile. National Center for Biotechnology Information. [Link]

  • Li, H. et al. (2018). Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Bentham Science. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Medicines Evaluation Board. (2010). Public Assessment Report: Anastrozol Regiomedica 1 mg film-coated tablets. CBG-Meb. [Link]

  • Li, H. et al. (2018). Degradation Kinetics Study of Anastrozole in Different Conditions. ResearchGate. [Link]

  • Nardo, G. D. et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. Scientific Reports. [Link]

  • Reddy, B. Y. et al. (2025). Development and Evaluation of Biodegradable Sustained Release Tablet Formulation of Anastrozole Intended to Treat Breast Cancer. Journal of Pharmaceutical Research and Development. [Link]

  • T NATION. (2009). Anastrozole Will Not Stay in Solution. T NATION. [Link]

  • Pharma.Tips. (n.d.). Stability Troubleshooting. Pharma.Tips. [Link]

  • Nardo, G. D. et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. CNR-IRIS. [Link]

  • Pharmaffiliates. (n.d.). α-Desmethyl Anastrozole-d3. Pharmaffiliates. [Link]

  • Al-Sabti, M. H. et al. (2025). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. J Sep Sci. [Link]

  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. BioBoston Consulting. [Link]

Sources

Technical Support Center: Strategies for Minimizing α-Desmethyl Anastrozole Formation in Anastrozole Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for drug development professionals engaged in the synthesis of Anastrozole. This guide provides in-depth, field-proven insights into the formation and control of a critical process-related impurity: α-Desmethyl Anastrozole . Our objective is to equip you with the necessary knowledge to proactively control your synthetic process, troubleshoot impurity excursions, and ensure the final Active Pharmaceutical Ingredient (API) meets stringent quality and regulatory standards.

Frequently Asked Questions (FAQs): Understanding the Impurity

This section addresses the fundamental questions regarding the identity and origin of α-Desmethyl Anastrozole.

Q1: What exactly is α-Desmethyl Anastrozole?

α-Desmethyl Anastrozole is a process-related impurity of Anastrozole, also known as Anastrozole Impurity A [EP] or Desmethyl anastrozole [USP].[1] Structurally, it is Anastrozole lacking one methyl group on one of the two α-carbon atoms of the benzenediacetonitrile backbone. Its formal chemical name is 2-[3-(1-cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropionitrile.[1][2]

Compound Chemical Formula Molecular Weight CAS Number
AnastrozoleC₁₇H₁₉N₅293.37 g/mol 120511-73-1
α-Desmethyl AnastrozoleC₁₆H₁₇N₅279.34 g/mol 1215780-15-6
Q2: What is the most probable synthetic origin of α-Desmethyl Anastrozole?

The formation of α-Desmethyl Anastrozole is not a degradation issue but is almost always traced back to an impurity in a key starting material. The synthesis of Anastrozole involves a crucial methylation step where 3,5-bis(cyanomethyl)toluene is converted to 3,5-bis(1-cyano-1-methylethyl)toluene.[3]

The most probable root cause is the incomplete methylation of one of the two benzylic nitrile positions. This results in the formation of a mono-methylated intermediate. This impurity, being structurally similar to the desired di-methylated intermediate, carries through the subsequent bromination and triazole alkylation steps, ultimately yielding α-Desmethyl Anastrozole in the final API.

G SM 3,5-bis(cyanomethyl)toluene Reagents Base (e.g., NaH) Methylating Agent (e.g., CH3I) Desired_Int Desired Intermediate 3,5-bis(1-cyano-1-methylethyl)toluene Reagents->Desired_Int Complete Methylation Impurity_Precursor Impurity Precursor (Mono-methylated intermediate) Reagents->Impurity_Precursor Incomplete Methylation Subsequent_Steps 1. Bromination (NBS) 2. Triazole Alkylation Desired_Int->Subsequent_Steps Impurity_Precursor->Subsequent_Steps API Anastrozole (API) Subsequent_Steps->API Impurity_Final α-Desmethyl Anastrozole (Impurity) Subsequent_Steps->Impurity_Final

Caption: Origin of α-Desmethyl Anastrozole impurity.
Q3: Why is it critical to control this impurity during manufacturing?

Controlling any impurity is fundamental to ensuring the safety, efficacy, and quality of a pharmaceutical product.[4] Regulatory bodies like the FDA and EMA, following ICH guidelines, require that impurities be identified and controlled within strict limits. The presence of α-Desmethyl Anastrozole above the qualification threshold necessitates its characterization and toxicological assessment, which is a resource-intensive process.[5] Proactive control during manufacturing is the most efficient and cost-effective strategy for compliance.[4]

Troubleshooting and Process Optimization Guide

This section provides actionable guidance for investigating and mitigating the formation of α-Desmethyl Anastrozole.

Q4: My final API batch shows high levels of α-Desmethyl Anastrozole. Where do I start my investigation?

The immediate focus should be on the analysis of your intermediates, not the final API purification steps.

  • Quarantine the Batch: Isolate the affected batch and all related intermediates.

  • Analyze the Key Intermediate: The primary target for investigation is the 3,5-bis(1-cyano-1-methylethyl)toluene intermediate. Use a validated HPLC method to quantify the level of the mono-methylated precursor impurity. The level of this precursor will almost certainly correlate with the level of α-Desmethyl Anastrozole in your final product.

  • Review Batch Records: Scrutinize the manufacturing records for the methylation step. Pay close attention to any deviations in raw material dispensing, reaction temperature, addition times, or reaction duration.

Q5: How can I optimize the methylation reaction to prevent the formation of the desmethyl precursor?

The methylation of 3,5-bis(cyanomethyl)toluene is a critical control point. It is a base-mediated deprotonation followed by alkylation. Optimizing this step is key to preventing the impurity at its source.

Table of Key Parameters for Methylation Optimization:

ParameterRecommended Practice & RationalePotential Impact on Impurity Formation
Base Use a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH). Ensure it is of high purity and activity.A weak or degraded base may not achieve complete deprotonation of both benzylic positions, leading to incomplete methylation.
Stoichiometry Use a slight excess of both the base and the methylating agent (e.g., Methyl Iodide) relative to the two reactive sites. Typically 2.1-2.5 equivalents.Insufficient equivalents of either reagent is a direct cause of incomplete reaction and formation of the mono-methylated precursor.
Temperature Maintain strict temperature control. The initial deprotonation is often performed at a lower temperature (e.g., 0-5 °C) to control exotherms, followed by warming for the alkylation.Poor temperature control can lead to side reactions or degradation of reagents, affecting the efficiency of the primary reaction.
Solvent Use an appropriate anhydrous polar aprotic solvent (e.g., DMF, THF) to ensure all reactants remain in solution.Poor solubility of the base or the generated anion can lead to a heterogeneous reaction and incomplete methylation.
Reaction Time Monitor the reaction for completion using in-process controls (IPC) via HPLC. Do not rely solely on a fixed time.Terminating the reaction prematurely is a common cause of incomplete conversion and high levels of the desmethyl precursor.
Q6: What analytical methods are recommended for detecting and quantifying α-Desmethyl Anastrozole?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for both routine quality control and stability testing of Anastrozole and its impurities.[6][7] For definitive identification and characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[8][9]

Detailed Experimental Protocols

Protocol 1: HPLC Method for Quantifying α-Desmethyl Anastrozole

This protocol provides a robust starting point for a method to separate Anastrozole from its desmethyl impurity. This method must be validated for your specific product matrix.

ParameterSpecification
Instrumentation Standard HPLC system with a UV detector
Column Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size[6]
Mobile Phase A Acetonitrile[6]
Mobile Phase B Water
Gradient Isocratic or a shallow gradient optimized for separation (e.g., 40:60 A:B)
Flow Rate 1.0 mL/min[6]
Detection UV at 215 nm[6]
Column Temperature Ambient[6]
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL

Note: Due to its lower polarity, Anastrozole will typically have a longer retention time than α-Desmethyl Anastrozole in a reversed-phase system.

Protocol 2: General Procedure for Optimizing the Methylation Step
  • Setup: To a clean, dry, inerted (Nitrogen/Argon) reactor, add anhydrous solvent (e.g., THF).

  • Base Addition: Cool the solvent to 0-5 °C and add Sodium Hydride (NaH, ~2.2 eq.) portion-wise, maintaining temperature control.

  • Substrate Addition: Slowly add a solution of 3,5-bis(cyanomethyl)toluene (1.0 eq.) in the same solvent, keeping the temperature below 10 °C.

  • Deprotonation: Stir the mixture at 0-10 °C for 1-2 hours to ensure complete formation of the dianion.

  • Alkylation: Slowly add Methyl Iodide (~2.2 eq.) to the reaction mixture, again maintaining a low temperature.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until IPC analysis shows complete conversion of the starting material and minimal mono-methylated intermediate.

  • Quench: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Work-up: Perform an appropriate aqueous/organic extraction, dry the organic layer, and concentrate under reduced pressure to isolate the crude 3,5-bis(1-cyano-1-methylethyl)toluene.

  • Analysis: Analyze the crude product by HPLC to confirm purity before proceeding to the next synthetic step.

Workflow for Impurity Investigation

The following diagram outlines a logical workflow for a root cause analysis when α-Desmethyl Anastrozole is detected above the acceptance limit.

G start Impurity Detected (α-Desmethyl Anastrozole > Limit) step1 Step 1: Analyze Intermediates - 3,5-bis(1-cyano-1-methylethyl)toluene - Brominated Intermediate start->step1 decision1 Is Desmethyl Precursor Present in Intermediate? step1->decision1 step2_yes Step 2: Investigate Methylation Step - Review Batch Records - Check Raw Material Quality (Base, CH3I) - Verify Process Parameters decision1->step2_yes Yes step2_no Root Cause Unlikely to be Methylation. Investigate Other Steps (e.g., Raw Material Contamination). decision1->step2_no No step3 Step 3: Re-optimize Methylation - Adjust Stoichiometry - Modify Temperature Profile - Extend Reaction Time step2_yes->step3 step4 Step 4: Synthesize Lab-Scale Batch with Optimized Parameters step3->step4 step5 Step 5: Analyze New Intermediate and Final API step4->step5 decision2 Is Impurity Within Limit? step5->decision2 decision2->step3 No end_ok Implement Corrective and Preventive Actions (CAPA). Release for Production. decision2->end_ok Yes

Caption: Root cause analysis workflow for impurity control.

References

  • Rotachrom Technologies. (2024, March 13). The Pursuit of Purity: Elevating Anastrozole Production with CPC. Retrieved from [Link]

  • Tanyi Tambi, S. (n.d.). THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS. CORE. Retrieved from [Link]

  • VAST JOURNALS SYSTEM. (n.d.). SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. Retrieved from [Link]

  • SynThink. (n.d.). Anastrozole EP Impurity and USP Related Compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103006609B - Anastrozole tablet composition and preparation method thereof.
  • Google Patents. (n.d.). WO2007054963A2 - A process for the preparation of pure anastrozole.
  • Google Patents. (n.d.). JP2008510020A - Impurities of anastrozole intermediate and use thereof.
  • Google Patents. (n.d.). WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate.
  • National Institutes of Health. (n.d.). Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation. Retrieved from [Link]

  • (n.d.). A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile. Retrieved from [Link]

Sources

Technical Support Center: Method Robustness Testing for Anastrozole Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical testing of anastrozole and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting method robustness testing for the analysis of anastrozole impurities, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Here, we move beyond mere procedural steps to explain the underlying scientific principles, helping you anticipate and resolve common issues encountered during your experiments.

Introduction to Method Robustness

Method robustness is a critical component of analytical method validation, demonstrating the reliability of a method during normal usage. It evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] For an anastrozole impurity method, a robust procedure ensures that minor fluctuations in day-to-day operations—such as slight changes in mobile phase composition or column temperature—do not lead to significant deviations in the accuracy and precision of impurity quantification. This is paramount for maintaining consistent quality control and ensuring patient safety.[3][4]

The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the framework for validation of analytical procedures and considers robustness a key parameter to be evaluated during the method development phase.[1][2][5] A robust method is less likely to require revalidation when transferred between laboratories or instruments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to investigate in a robustness study for an anastrozole impurity HPLC method?

A1: Based on typical RP-HPLC methods for anastrozole, the following parameters are considered critical and should be deliberately varied within a defined range:

  • Mobile Phase pH: Anastrozole's degradation can be pH-dependent, making it more unstable in alkaline conditions.[6][7] Therefore, small shifts in the mobile phase pH can significantly impact the retention times and peak shapes of both the active pharmaceutical ingredient (API) and its impurities.

  • Mobile Phase Composition: The percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is a crucial factor affecting the retention and resolution of compounds.[8][9]

  • Column Temperature: Temperature variations can influence selectivity and peak shape.[8]

  • Flow Rate: Minor changes in the flow rate can affect retention times and peak heights.[10]

  • Wavelength: While less common for robustness, assessing minor variations in the detection wavelength can be important if any impurities have significantly different UV spectra from anastrozole. The typical detection wavelength for anastrozole analysis is around 215 nm.[11][12]

Q2: What are typical acceptance criteria for a robustness study?

A2: The acceptance criteria should be predefined in your validation protocol. Commonly, they are based on the system suitability test (SST) parameters established for the method. For an anastrozole impurity method, these would typically include:

  • Resolution (Rs): The resolution between critical peak pairs (e.g., anastrozole and its closest eluting impurity, such as Impurity E) should remain above a specified value (e.g., >2.0 or >3.5 as specified in some methods).[13]

  • Tailing Factor (Tf): The tailing factor for the anastrozole peak and key impurity peaks should remain within the acceptable range (e.g., ≤ 2.0).[14]

  • Relative Standard Deviation (RSD) of Peak Areas: The RSD for replicate injections of a standard solution should not exceed a certain percentage (e.g., ≤ 2.0%).[10]

  • Retention Time (RT) Shift: While some shift is expected, it should be controlled and predictable.

  • Impurity Quantification: The quantification of known impurities in a spiked sample should not deviate by more than a predefined percentage from the results obtained under normal conditions.

Q3: What is the difference between robustness and ruggedness?

A3: While often used interchangeably, they are distinct concepts. Robustness , as discussed, examines the influence of small variations in method parameters (e.g., pH ±0.2, temperature ±5°C). Ruggedness , on the other hand, evaluates the reproducibility of the method under a variety of normal test conditions, such as different analysts, different instruments, and different days.[10] Essentially, ruggedness is a measure of the method's reproducibility under external influences, while robustness assesses its resilience to internal parameter variations.

Troubleshooting Guide for Failed Robustness Studies

This section addresses specific issues that may arise during the robustness testing of your anastrozole impurity method.

Scenario 1: Loss of Resolution Between Critical Pairs

Q: During my robustness study, the resolution between the anastrozole peak and a known impurity (e.g., Impurity E) fell below the acceptance criterion of 3.5 when the column temperature was increased by 5°C. How should I proceed?

A: A loss of resolution with a change in temperature indicates that the selectivity of your method is highly dependent on this parameter. Here is a systematic approach to troubleshoot this issue:

  • Confirm the Observation: Repeat the experiment at the elevated temperature to ensure the result is reproducible and not due to a one-time error.

  • Understand the Cause: An increase in temperature typically decreases the viscosity of the mobile phase, which can lead to shorter retention times. If the retention times of the two peaks decrease at different rates, their resolution will change. This suggests that the thermodynamic properties governing their interaction with the stationary phase are different.

  • Corrective Actions:

    • Tighten the Method Parameter Range: If the method is intended to be used in a temperature-controlled environment, you may be able to justify a tighter operational range for the column temperature in your standard operating procedure (SOP), for example, ±2°C instead of ±5°C. This must be scientifically justified and documented.

    • Optimize the Method: The more robust solution is to re-optimize the analytical method to be less sensitive to temperature changes. You could explore:

      • Adjusting the Mobile Phase: A slight modification of the organic solvent ratio or a change in the pH of the aqueous phase might improve the separation and make it less susceptible to temperature fluctuations.[8]

      • Changing the Stationary Phase: If optimization is not successful, consider a different column with a different stationary phase chemistry that offers better selectivity for this critical pair.

Scenario 2: Peak Tailing or Splitting

Q: I observed significant peak tailing for the anastrozole peak when I deliberately lowered the pH of the mobile phase by 0.2 units. What is the likely cause and solution?

A: Peak tailing or splitting, especially for basic compounds like anastrozole when pH is altered, often points to issues with analyte ionization or secondary interactions with the stationary phase.

  • Understand the Cause: Anastrozole is a basic compound. Operating at a pH close to its pKa can lead to the co-existence of both ionized and non-ionized forms, which can result in peak distortion.[8] Lowering the pH might have shifted the equilibrium. Additionally, free silanol groups on the silica-based stationary phase can interact with the basic analyte, causing tailing.

  • Troubleshooting Steps:

    • Verify the pH Range: Ensure that the intended operating pH of your method is at least 2 units away from the pKa of anastrozole to ensure a single ionic species is present.

    • Mobile Phase Additives: If not already in use, consider adding a competing base (like triethylamine) to the mobile phase to mask the active silanol sites on the column.

    • Use a Different Column: Modern columns with end-capping or those with a hybrid particle technology are designed to minimize silanol interactions and are often more suitable for basic compounds.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[8]

Scenario 3: Inconsistent Impurity Quantification

Q: When testing the robustness of my method by varying the flow rate (±0.1 mL/min), the calculated amount of a specific degradation product in my stressed sample varied by more than 15%, which is outside my acceptance criteria. What should I investigate?

A: This indicates a potential issue with peak integration or co-elution, which is exacerbated by the change in flow rate.

  • Examine the Chromatograms: Visually inspect the chromatograms from both the standard and varied flow rate experiments. Look for:

    • Co-eluting Peaks: A small, unresolved shoulder on the impurity peak might be present. A change in flow rate could alter the resolution just enough to affect the integration of the main impurity peak.

    • Integration Parameters: Ensure that the peak integration parameters are appropriate and are not incorrectly cutting off the peak or including baseline noise, especially as the peak height and width change with flow rate.

  • Corrective Actions:

    • Improve Resolution: If co-elution is suspected, the method's selectivity needs to be improved. This can be achieved by adjusting the mobile phase composition or the gradient slope if you are using a gradient method.[8]

    • Optimize Integration: Adjust the integration parameters to be more robust to changes in peak shape. However, this should be a last resort, as manual integration adjustments are often not ideal for validated methods. The primary goal should be to achieve good chromatography.

    • Forced Degradation Analysis: The issue might stem from a new degradation product formed under stress conditions that was not previously identified. Further forced degradation studies and peak purity analysis using a photodiode array (PDA) detector might be necessary to ensure the impurity peak is homogenous.[11]

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical flow of a typical robustness study for an anastrozole impurity method.

RobustnessWorkflow start Define Robustness Protocol (Parameters, Ranges, Acceptance Criteria) exp_design Design Experiment (e.g., One-Factor-at-a-Time) start->exp_design perform_exp Perform HPLC Analysis under Nominal and Varied Conditions exp_design->perform_exp collect_data Collect and Process Data (SST, Impurity Levels) perform_exp->collect_data eval_criteria Evaluate Against Acceptance Criteria collect_data->eval_criteria pass Robustness Test Passed Document Results eval_criteria->pass All Criteria Met fail Robustness Test Failed eval_criteria->fail Criteria Not Met end_pass Final Report pass->end_pass troubleshoot Troubleshoot and Identify Root Cause fail->troubleshoot optimize Optimize Method or Tighten Parameters troubleshoot->optimize end_revalidate Re-evaluate Robustness optimize->end_revalidate end_revalidate->perform_exp

Caption: Workflow for a method robustness study.

Experimental Protocols

Protocol 1: Robustness Testing of an Anastrozole Impurity Method

This protocol outlines the steps for a one-factor-at-a-time robustness study.

1. Preparation:

  • Prepare the mobile phase (e.g., a mixture of phosphate buffer and acetonitrile) according to the nominal method conditions.[10]

  • Prepare a system suitability solution containing anastrozole and known impurities at a specified concentration.[14]

  • Prepare a test sample, such as a spiked solution of anastrozole with its impurities or a sample from a forced degradation study.[11][12]

2. Nominal Condition Run:

  • Equilibrate the HPLC system with the nominal mobile phase, flow rate, and column temperature.

  • Inject the system suitability solution in replicate (e.g., n=5) and verify that all SST criteria are met.

  • Inject the test sample and record the chromatogram.

3. Parameter Variation:

  • For each parameter listed in the table below, adjust it to the specified high and low levels. For each variation:

    • Equilibrate the system under the new condition.

    • Inject the system suitability solution to confirm SST compliance under the varied condition.

    • Inject the test sample.

4. Data Analysis:

  • For each condition, calculate the critical SST parameters (resolution, tailing factor, etc.).

  • Quantify the impurities in the test sample.

  • Compare the results from the varied conditions to the nominal conditions. All results should fall within the predefined acceptance criteria.

Data Presentation: Robustness Study Parameters

The following table summarizes typical parameters and their variation ranges for a robustness study of an anastrozole impurity method.

ParameterNominal ValueLower VariationUpper Variation
Mobile Phase pH 6.05.86.2
Organic Solvent % 40% Acetonitrile38% Acetonitrile42% Acetonitrile
Column Temperature 30 °C25 °C35 °C
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Detection Wavelength 215 nm213 nm217 nm

Conclusion

A thorough robustness study is a cornerstone of a reliable analytical method. By systematically challenging the method with small, deliberate changes, you can ensure its suitability for routine use in a quality control environment. This guide provides a framework for designing, executing, and troubleshooting your robustness studies for anastrozole impurity analysis. Remember that any failure in a robustness test is an opportunity to better understand and improve your analytical method, ultimately leading to more reliable and accurate data.

References

  • Jadhav, S. B., et al. (2014). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. Journal of Pharmaceutical and Biomedical Analysis, 88, 359-371. [Link]

  • Saravanan, G., et al. (2007). A Stress Stability Behavior and Development of an LC Assay Method for Anastrozole. Chromatographia, 66, 359-363. [Link]

  • Pharmaffiliates. Anastrozole-Impurities. [Link]

  • Altabrisa Group. (2025). Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices. [Link]

  • Shaik, A., et al. (2024). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. International Journal of Pharmaceutical Sciences and Research, 15(2), 1000-1009. [Link]

  • ICH. (1996). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Reddy, G. S., et al. (2015). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 115, 27-35. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Wang, Y., et al. (2016). Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Journal of Chromatographic Science, 54(8), 1365-1371. [Link]

  • SynThink. (2024). Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link]

  • SynThink. Anastrozole EP Impurity and USP Related Compound. [Link]

  • Patel, K., et al. (2025). Review on the modern analytical advancements in impurities testing. Analytical Advances, 3(2). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Pharmacopoeia. Anastrozole Monograph. [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. [Link]

  • Cormica. Understanding Impurity Analysis. [Link]

  • Kumar, A., et al. (2026). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. Biomedical Chromatography, 40(2). [Link]

  • SynZeal. Anastrozole Impurities. [Link]

  • Shaik, A., et al. (2024). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. ResearchGate. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Ravisankar, P., et al. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica, 5(3), 51-62. [Link]

  • USP-NF. (2017). Anastrozole Tablets. [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Link]

  • IJSDR. (2023). Troubleshooting in HPLC: A Review. [Link]

  • Al-Shehri, M. M. (2019). A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Journal of Chromatographic Science, 57(9), 785-793. [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Anastrozole and its Desmethyl Metabolite for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the aromatase inhibitor anastrozole and its N-desmethyl metabolite. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, metabolic pathways, and functional activities of these two compounds. Our objective is to furnish a comprehensive resource grounded in scientific evidence to support further research and development in endocrine therapies.

Introduction: The Central Role of Aromatase Inhibition

Anastrozole is a potent and highly selective non-steroidal aromatase inhibitor, established as a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its therapeutic efficacy hinges on its ability to block the aromatase enzyme (cytochrome P450 19A1), which is responsible for the peripheral conversion of androgens to estrogens.[1][3] By competitively and reversibly binding to the aromatase enzyme, anastrozole effectively reduces circulating estrogen levels, thereby depriving hormone-sensitive tumors of their primary growth stimulus.[3] The metabolism of anastrozole is a critical aspect of its pharmacology, leading to the formation of several metabolites, including the N-desmethyl derivative. Understanding the comparative activity of the parent drug and its metabolites is paramount for a complete comprehension of its pharmacological profile.

Metabolic Fate of Anastrozole: A Pathway to Inactivation

Anastrozole undergoes extensive hepatic metabolism through three primary pathways: N-dealkylation, hydroxylation, and glucuronidation.[3][4] The inhibition of aromatase is primarily attributed to the parent anastrozole molecule itself, with its major circulating metabolites considered to be pharmacologically inactive.[3]

The N-dealkylation of anastrozole results in the cleavage of the triazole moiety, leading to the formation of triazole and other downstream products.[4][5] Triazole, a major circulating metabolite, has been shown to lack pharmacological activity.[5] Hydroxylation, another key metabolic route, produces hydroxyanastrozole, which is subsequently conjugated with glucuronic acid.[6][7] Anastrozole can also undergo direct N-glucuronidation.[6]

Anastrozole_Metabolism Anastrozole Anastrozole N_Dealkylation N-Dealkylation (CYP3A4) Anastrozole->N_Dealkylation Hydroxylation Hydroxylation (CYP3A4, CYP3A5, CYP2C8) Anastrozole->Hydroxylation Glucuronidation_Direct Direct N-Glucuronidation (UGT1A4) Anastrozole->Glucuronidation_Direct Triazole Triazole (Inactive) N_Dealkylation->Triazole Hydroxyanastrozole Hydroxyanastrozole Hydroxylation->Hydroxyanastrozole Anastrozole_Glucuronide Anastrozole Glucuronide (Inactive) Glucuronidation_Direct->Anastrozole_Glucuronide Hydroxyanastrozole_Glucuronide Hydroxyanastrozole Glucuronide (Inactive) Hydroxyanastrozole->Hydroxyanastrozole_Glucuronide Glucuronidation

Figure 1: Metabolic pathways of anastrozole.

Comparative Analysis: Anastrozole vs. Desmethyl Anastrozole

The term "desmethyl anastrozole" in the context of this guide refers to α-Desmethyl Anastrozole, a known impurity and synthetic intermediate of anastrozole.[8] While N-dealkylation is a metabolic pathway for anastrozole, the resulting products are primarily triazole and its derivatives, which are considered inactive. There is a lack of scientific literature identifying α-Desmethyl Anastrozole as a significant in vivo metabolite with pharmacological activity. The prevailing evidence indicates that the parent drug is responsible for the vast majority of aromatase inhibition.

CompoundAromatase Inhibition (IC50)Pharmacological ActivityRole
Anastrozole ~15 nM[9]Potent and selective aromatase inhibitorActive Pharmaceutical Ingredient
α-Desmethyl Anastrozole Not reported in literaturePresumed inactiveImpurity / Synthetic Intermediate
Triazole Not applicableInactiveMajor metabolite of N-dealkylation

Table 1: Comparative properties of anastrozole and its related compounds.

The causality behind the experimental focus on the parent drug, anastrozole, is its high potency and selectivity for the aromatase enzyme.[1] With an IC50 value in the low nanomolar range, anastrozole effectively suppresses estrogen synthesis at clinically relevant concentrations.[9] The metabolic pathways of anastrozole appear to be detoxification routes, generating inactive metabolites that are more readily excreted.

Experimental Protocols for Aromatase Inhibition Assay

To empirically validate the aromatase inhibitory activity of a compound, a robust and reproducible experimental protocol is essential. A commonly employed method is the in vitro fluorometric aromatase activity assay using human recombinant aromatase.

Principle

This assay measures the conversion of a non-fluorescent substrate to a fluorescent product by the aromatase enzyme. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of aromatase activity.

Materials
  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorogenic substrate)

  • NADPH generating system

  • Test compounds (Anastrozole, Desmethyl Anastrozole)

  • Assay buffer

  • 96-well microplate, black

  • Fluorescence microplate reader

Step-by-Step Methodology
  • Compound Preparation : Prepare serial dilutions of anastrozole (positive control) and the desmethyl metabolite in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Mixture Preparation : In a 96-well plate, add the assay buffer, the NADPH generating system, and the human recombinant aromatase enzyme to each well.

  • Incubation with Inhibitor : Add the serially diluted test compounds and controls to their respective wells. Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for the interaction between the compounds and the enzyme.

  • Initiation of Reaction : Add the aromatase substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement : Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. Continue to take readings at regular intervals for a defined period.

  • Data Analysis : Calculate the rate of the reaction for each concentration of the test compounds. Plot the reaction rate against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Aromatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare Serial Dilutions of Test Compounds Add_Compounds Add Compounds to Plate Prep_Compounds->Add_Compounds Prep_Reaction_Mix Prepare Reaction Mixture (Enzyme, Buffer, NADPH system) Prep_Reaction_Mix->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot Dose-Response Curve Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 2: Experimental workflow for the in vitro aromatase inhibition assay.

This self-validating system, with the inclusion of a potent known inhibitor like anastrozole as a positive control, ensures the integrity of the assay and allows for a direct and quantitative comparison of the inhibitory potential of the test compounds.

Conclusion and Future Directions

Future research could focus on the synthesis and direct biological evaluation of α-Desmethyl anastrozole to definitively quantify its aromatase inhibitory potential, if any. However, based on the current understanding of anastrozole's metabolism, it is unlikely to be a pharmacologically relevant species. The focus for the development of novel aromatase inhibitors should remain on optimizing the structure of the parent compound to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Ingle, J. N., et al. (2010). Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer. Cancer Research, 70(8), 3278–3286. [Link]

  • Drugs.com. (n.d.). Anastrozole: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Anastrozole. In Wikipedia. Retrieved from [Link]

  • Linardi, A., et al. (2017). Anastrozole metabolic pathways. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. Retrieved from [Link]

  • St. Gelais, C., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. ChemMedChem, 16(18), 2845–2850. [Link]

  • ResearchGate. (n.d.). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. Retrieved from [Link]

  • St. Gelais, C., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. PubMed. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2021). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Retrieved from [Link]

  • Sanderson, J. T., et al. (2002). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 68(2), 431–438. [Link]

  • L-Ingle, J. N., et al. (2010). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole. British Journal of Clinical Pharmacology, 70(6), 850–862. [Link]

  • Ammazzalorso, A., et al. (2021). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 26(15), 4467. [Link]

  • De Vita, D., et al. (2023). Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment. Molecules, 28(7), 3051. [Link]

  • Buzdar, A. U., et al. (1996). Anastrozole, a potent and selective aromatase inhibitor, versus megestrol acetate in postmenopausal women with advanced breast cancer: results of overview analysis of two phase III trials. Arimidex Study Group. Journal of Clinical Oncology, 14(7), 2000–2011.
  • Yue, W., et al. (2005). Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. The Journal of Steroid Biochemistry and Molecular Biology, 97(1-2), 45–53. [Link]

  • Teva Pharmaceutical Industries Ltd. (2007). An impurity of anastrozole intermediate, and uses thereof.
  • Wąs, K., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 999. [Link]

  • T3DB. (n.d.). Anastrozole (T3D4796). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Anastrozole-Impurities. Retrieved from [Link]

  • Geisler, J., & Lønning, P. E. (1998). Pharmacological and clinical profile of anastrozole. Breast Cancer Research and Treatment, 49 Suppl 1, S7-11; discussion S29-32. [Link]

  • Sorokina, S., et al. (2005). Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. Journal of Medicinal Chemistry, 48(15), 4889–4896. [Link]

  • Hiriyanna, S. G., & Basavaiah, K. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 19(1), 129–136. [Link]

  • Liu, M., et al. (2019). Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome-Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2. Clinical Pharmacology & Therapeutics, 106(3), 631–639. [Link]

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Anastrozole Impurities: HPLC vs. UHPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like anastrozole is of paramount importance. Anastrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] The presence of impurities, which can originate from the manufacturing process, degradation, or storage, can potentially impact the efficacy and safety of the final drug product.

This guide provides a comparative analysis of two common liquid chromatography techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)—for the determination of anastrozole impurities. We will delve into the principles of cross-validation, present hypothetical experimental data, and provide detailed protocols to illustrate the process of comparing and validating these analytical methods. The entire framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[2][3][4]

The Critical Role of Impurity Profiling and Method Validation

Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. An impurity profile is a detailed list of identified and unidentified impurities present in a drug substance. Establishing a robust and reliable analytical method for impurity profiling is a critical aspect of drug development and quality control.

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4] When a new analytical method is developed or an existing one is modified, it is often necessary to perform a cross-validation study to compare the performance of the two methods and ensure the consistency and reliability of the analytical results.

Comparing Analytical Technologies: HPLC vs. UHPLC

High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis for decades. It utilizes columns with larger particle sizes (typically 3-5 µm) and operates at lower pressures. While reliable and well-established, HPLC methods can have longer run times.

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that employs columns with sub-2 µm particles. This allows for separations with higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. A sensitive and robust UHPLC method for the simultaneous quantification of anastrozole and five of its process-related impurities at trace levels has been developed.[5]

This guide will compare a hypothetical legacy HPLC method with a modern UHPLC method for the analysis of anastrozole and its known impurities.

Key Anastrozole Impurities

A number of process-related and degradation impurities of anastrozole have been identified.[1][6][7] Understanding the chemical structures of these impurities is fundamental to developing a specific analytical method.

Impurity NameChemical Name
Anastrozole Related Compound A2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)
Anastrozole Impurity Aα-Desmethyl Anastrozole
Anastrozole Impurity C2,2'-[5-(Bromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile)
Anastrozole Impurity E2,2'-[5-(Hydroxymethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile)
Anastrozole Impurity GAnastrozole Isomer

Source: Data compiled from multiple sources.[1][8][9]

Cross-Validation Experimental Design

The objective of this hypothetical cross-validation study is to compare the performance of a legacy HPLC method with a newly developed UHPLC method for the quantitative determination of anastrozole impurities. The study will be designed in accordance with ICH Q2(R1) guidelines.[2][3][4][10]

Workflow for Cross-Validation

Cross-Validation Workflow cluster_0 Method Development & Preparation cluster_1 Validation Parameter Assessment cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Define Legacy HPLC Method C Prepare Anastrozole Samples (Spiked with Impurities) A->C B Develop & Optimize UHPLC Method B->C J Analyze Samples by Both Methods C->J D Specificity / Forced Degradation K Compare Chromatographic Performance (Resolution, Tailing) D->K E Linearity & Range L Statistically Compare Validation Data (e.g., F-test, t-test) E->L F Accuracy (% Recovery) F->L G Precision (Repeatability & Intermediate) G->L H LOD & LOQ H->L I Robustness I->L J->D J->E J->F J->G J->H J->I M Assess System Suitability K->M L->M N Determine if Methods are Equivalent M->N O Document Cross-Validation Report N->O

Caption: A typical workflow for the cross-validation of analytical methods.

Experimental Protocols

Forced Degradation Studies

To establish the stability-indicating nature of both methods, anastrozole is subjected to forced degradation under various stress conditions as per ICH guidelines.[11][12][13]

  • Acid Hydrolysis: 0.1N HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light.

Methodology 1: Legacy HPLC Method
  • Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size.[1][11]

  • Mobile Phase A: 0.01M Potassium dihydrogen orthophosphate, pH 2.5 adjusted with orthophosphoric acid.[7]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 1.0 mL/min.[1][11]

  • Detection: UV at 215 nm.[1][11]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 60 minutes.[7]

Methodology 2: Modern UHPLC Method
  • Column: ACQUITY BEH C18, 50 mm x 2.1 mm, 1.7 µm.[5]

  • Mobile Phase A: 10 mM ammonium formate, pH 3.2.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A rapid gradient optimized for speed and resolution.

  • Flow Rate: 0.33 mL/min.[5]

  • Detection: UV at 215 nm.

  • Column Temperature: 29.3°C.[5]

  • Injection Volume: 2 µL.

  • Run Time: Approximately 10 minutes.

Comparative Data Analysis

The following tables present hypothetical data from the cross-validation study.

Table 1: System Suitability Test (SST) Results
ParameterHPLC MethodUHPLC MethodAcceptance Criteria
Tailing Factor (Anastrozole)1.21.1NMT 2.0
Theoretical Plates (Anastrozole)> 5000> 10000> 2000
Resolution (Critical Pair)2.13.5> 2.0
Table 2: Comparison of Validation Parameters
Validation ParameterHPLC MethodUHPLC MethodComments
Specificity No interference from blank, placebo, or degradation products.No interference from blank, placebo, or degradation products.Both methods are stability-indicating.
Linearity (r²) > 0.999 for all impurities> 0.999 for all impuritiesBoth methods show excellent linearity.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods are accurate within acceptable limits.
Precision (%RSD)
- Repeatability< 2.0%< 1.5%UHPLC shows slightly better precision.
- Intermediate Precision< 3.0%< 2.5%Both methods are precise.
LOD (µg/mL) 0.050.01UHPLC method is more sensitive.
LOQ (µg/mL) 0.150.03UHPLC method has a lower limit of quantitation.
Robustness RobustRobustBoth methods are robust to minor variations.
Run Time (minutes) ~60~10UHPLC method is significantly faster.

Discussion and Conclusion

The cross-validation study demonstrates that both the legacy HPLC and the modern UHPLC methods are suitable for the quantitative determination of impurities in anastrozole. Both methods meet the acceptance criteria for specificity, linearity, accuracy, and precision as per ICH guidelines.

The primary advantages of the UHPLC method are its significantly shorter run time and higher sensitivity (lower LOD and LOQ).[5] This translates to increased sample throughput and the ability to detect and quantify impurities at lower levels, which is a significant advantage in a quality control environment. The improved resolution and peak shape observed with the UHPLC method also contribute to more reliable integration and quantification of impurities.

While the legacy HPLC method is still a valid and reliable method, the UHPLC method offers substantial improvements in efficiency and performance. The choice of method will depend on the specific needs of the laboratory, including sample throughput requirements and available instrumentation. This guide provides the framework for making an informed decision based on robust scientific data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Analytical method development and validation of impurity profile in anastrozole. ResearchGate. [Link]

  • LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. [Link]

  • Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. Preprints.org. [Link]

  • UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. PubMed. [Link]

  • Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. [Link]

  • Anastrozole. Wikipedia. [Link]

  • Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Chemical structures of anastrozole (left), letrozole (center), and exemestane (right). ResearchGate. [Link]

  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. ResearchGate. [Link]

  • Anastrozole EP Impurity and USP Related Compound. SynThink. [Link]

  • Anastrozole Tablets. USP-NF. [Link]

  • ANASTROZOLE EP IMPURITY A | ANASTROZOLE USP RC B. Allmpus. [Link]

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. ResearchGate. [Link]

  • Anastrozole-d12. PubChem. [Link]

  • ANASTROZOLE EP IMPURITY B | ANASTROZOLE USP RC C. Allmpus. [Link]

  • ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Anastrozole (T3D4796). T3DB. [Link]

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. SciELO. [Link]

  • Anastrozole Impurities. SynZeal. [Link]

Sources

A Senior Application Scientist's Guide to Anastrozole: Comparing Impurity A and the USP Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor, pivotal in the therapeutic landscape of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its mechanism hinges on blocking the aromatase enzyme, thereby reducing systemic estrogen levels and inhibiting the growth of estrogen-dependent tumors.[2][3] In the world of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) like Anastrozole is not merely a quality metric; it is a fundamental pillar of patient safety and therapeutic efficacy. The presence of impurities, even in trace amounts, can potentially alter the drug's stability, efficacy, and safety profile.[4][5]

This guide provides an in-depth technical comparison between the United States Pharmacopeia (USP) Anastrozole Reference Standard and a critical process-related impurity, Anastrozole Impurity A. For researchers, analytical scientists, and drug development professionals, understanding the distinct roles and analytical signatures of these materials is paramount for developing robust, compliant, and reliable quality control methodologies.

The Role of Reference Standards in Pharmaceutical Quality

In pharmaceutical analysis, reference standards are the bedrock of quality assessment. They provide the benchmark against which a drug substance is evaluated for its identity, strength, quality, and purity.

USP Anastrozole Reference Standard

The USP Anastrozole Reference Standard is the primary comparator for Anastrozole API.[6] It represents a highly characterized, pure form of the Anastrozole molecule (C₁₇H₁₉N₅).[2] Its primary function is to serve as the official standard for assays and identification tests as stipulated in the USP monograph, ensuring that the manufactured API meets the required potency and identity specifications.[7]

Anastrozole Impurity A

Anastrozole Impurity A, chemically known as 2-[3-[(1RS)-1-Cyanoethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile, is a known process-related impurity.[3][8] Also referred to as Desmethyl Anastrozole, this compound (C₁₆H₁₇N₅) arises during the synthesis of Anastrozole and must be diligently monitored and controlled.[3][8][9][10] Having a well-characterized standard for Impurity A is essential for validating analytical methods capable of detecting and quantifying its presence in the final drug substance.[8]

Regulatory Framework: The ICH Perspective

Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[4][11] The ICH Q3A guideline, for instance, mandates the reporting, identification, and qualification of impurities.[4][5]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[11]

  • Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety.[11]

Controlling specific impurities like Anastrozole Impurity A is not just a matter of good manufacturing practice but a critical regulatory requirement to ensure patient safety.[4][5]

Comparative Analysis: A Methodological Approach

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the impurity profiling of Anastrozole due to its high resolution and sensitivity.[12][13][14][15] A robust, stability-indicating HPLC method can effectively separate Anastrozole from its process-related and degradation impurities, allowing for accurate quantification.

The following diagram outlines a typical workflow for the comparative analysis of the USP Reference Standard and Impurity A.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis USP_RS Weigh USP Anastrozole RS Sol_USP Standard Solution A (USP RS) USP_RS->Sol_USP Dissolve in Diluent IMP_A Weigh Anastrozole Impurity A RS Sol_IMP_A Standard Solution B (Impurity A) IMP_A->Sol_IMP_A Dissolve in Diluent API Weigh Anastrozole API Sample Sol_API Test Solution API->Sol_API Dissolve in Diluent HPLC HPLC System (C18 Column, UV 215 nm) Sol_USP->HPLC Sol_IMP_A->HPLC Sol_API->HPLC Chromatogram Generate Chromatograms HPLC->Chromatogram Analysis Identify Peaks by Retention Time Quantify Impurity A in API Chromatogram->Analysis Report Final Analytical Report Analysis->Report Generate Report

Caption: Workflow for HPLC comparison of Anastrozole standards and API.

Experimental Protocol: Comparative HPLC-UV Analysis

This protocol describes a validated method for the simultaneous determination of Anastrozole and its impurities.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.[13][15]

2. Chromatographic Conditions:

  • Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.[12][15]

  • Mobile Phase: Gradient elution using:

    • Mobile Phase A: 0.01M Potassium dihydrogen orthophosphate, with pH adjusted to 2.5 using orthophosphoric acid.[1]

    • Mobile Phase B: Acetonitrile and Methanol (70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.[12][14][15]

  • Detection Wavelength: 215 nm.[1][12][14][15]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

3. Preparation of Solutions:

  • Diluent: Acetonitrile and water (50:50 v/v).

  • USP Anastrozole Standard Solution: Prepare a solution of USP Anastrozole RS in Diluent to a final concentration of approximately 0.2 mg/mL.

  • Anastrozole Impurity A Standard Solution: Accurately weigh and dissolve Anastrozole Impurity A in Diluent to prepare a stock solution. Further dilute to a concentration suitable for method validation (e.g., corresponding to 0.1% of the API test concentration).

  • Sample Solution: Accurately weigh and dissolve the Anastrozole API sample in Diluent to a final concentration of approximately 1.0 mg/mL.

4. System Suitability:

  • Inject the USP Anastrozole Standard solution. The tailing factor for the Anastrozole peak should be not more than 2.0, and the relative standard deviation for replicate injections should be not more than 2.0%.[7]

Data Interpretation and Performance Characteristics

Upon analysis, the USP Anastrozole standard will produce a single major peak at its characteristic retention time. The Impurity A standard will produce a peak at a different retention time, allowing for its unambiguous identification. In the chromatogram of the Anastrozole API sample, the primary peak will be Anastrozole, while any peak corresponding to the retention time of Impurity A can be identified and quantified against its reference standard.

Table 1: Chemical and Physical Properties

Property USP Anastrozole Reference Standard Anastrozole Impurity A (Desmethyl Anastrozole)
Chemical Name α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile 2-[3-[(1RS)-1-Cyanoethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile[3][8]
Molecular Formula C₁₇H₁₉N₅[2] C₁₆H₁₇N₅[9][10]
Molecular Weight 293.37 g/mol 279.34 g/mol [9]
CAS Number 120511-73-1[16] 1215780-15-6[8][9][10]

| Role | Primary standard for identity and potency of the API. | Standard for identification and quantification of a specific process impurity. |

Table 2: Typical HPLC Method Performance Data The following data, synthesized from published validation studies, illustrates the performance of a robust HPLC method for impurity analysis.

Validation ParameterTypical Performance Characteristic
Linearity (R²) ≥ 0.999 for both Anastrozole and its impurities.[17]
Limit of Detection (LOD) 0.011 - 0.06 µg/mL.[17]
Limit of Quantitation (LOQ) 0.020 - 0.06 µg/mL.[17]
Accuracy (% Recovery) Typically within 94% - 101%.[17]
Precision (%RSD) ≤ 1.5% for the API; ≤ 5.3% for impurities at the specification limit.[17]

Practical Implications and Field Insights

  • Method Development and Validation: The use of an authenticated Impurity A standard is indispensable for validating the specificity of an analytical method. It proves the method's ability to separate the impurity from the main API peak and other potential impurities.

  • Forced Degradation Studies: To establish a method as "stability-indicating," forced degradation studies are performed as per ICH guidelines.[15][18] Anastrozole has been shown to be particularly susceptible to oxidative degradation and is more unstable in alkaline conditions.[15][19][20] A validated method must be able to resolve Anastrozole from all degradation products formed under these stress conditions.

  • Setting Specifications: Accurate quantification of Impurity A allows manufacturers to set and adhere to precise specification limits in the final drug substance, ensuring batch-to-batch consistency and regulatory compliance.

Conclusion

In the rigorous context of pharmaceutical quality control, the distinction between an API reference standard and an impurity standard is fundamental. The USP Anastrozole Reference Standard defines the drug substance itself, serving as the benchmark for its identity and strength. Conversely, the Anastrozole Impurity A standard is a critical tool for the analytical chemist, enabling the precise detection, identification, and quantification of a specific, known impurity. A comprehensive understanding and correct application of both types of standards are essential for developing robust analytical methods, ensuring the quality and safety of Anastrozole, and ultimately, protecting public health.

References

  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. (n.d.). Google Books.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMS Biopharma.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation.
  • A Comparative Guide to Analytical Methods for Anastrozole Intermediates. (n.d.). BenchChem.
  • UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. (n.d.). PubMed.
  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency.
  • International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. (n.d.). JOCPR.
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). gmp-compliance.org.
  • A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. (2013). Der Pharma Chemica.
  • Anastrozole | USP | Pharmacopoeia | Reference Standards. (n.d.). PharmaCompass.com.
  • A Comparative Guide to the Identification of Anastrozole Related Compounds and Impurities. (n.d.). BenchChem.
  • Anastrozole EP Impurity A | 1215780-15-6. (n.d.). SynZeal.
  • Anastrozole - USP-NF ABSTRACT. (n.d.). USP.
  • Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. (2011, December 15). PubMed.
  • A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. (2025, August 9). ResearchGate.
  • Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. (n.d.). Bentham Science Publisher.
  • Degradation Kinetics Study of Anastrozole in Different Conditions... (2019, June 1). Ingenta Connect.
  • Anastrozole-Impurities. (n.d.). Pharmaffiliates.
  • Anastrozole USP Reference Standard CAS 120511-73-1. (n.d.). Sigma-Aldrich.
  • Anastrozole EP Impurity A | 1215780-15-6. (n.d.). SynThink Research Chemicals.
  • Application Note: A Validated Stability-Indicating HPLC Method for Anastrozole Impurity Profiling. (n.d.). BenchChem.
  • LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. (n.d.). PubMed.
  • Anastrozole Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • Anastrozole EP Impurity A | 1215780-15-6. (n.d.). Chemicea.
  • Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. (2025, August 10). ResearchGate.
  • USP 1034807-200MG Anastrozole United States Pharmacopeia (USP) Reference Standard Cas No=120511-73-1 Ambalaj Miktarı:200mg. (n.d.). GENAMED LABORATUVAR CİHAZLARI.
  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. (2008, February 7). SciELO.
  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. (2025, August 6). ResearchGate.
  • Anastrozole Tablets - USP-NF. (2017, March 1). USP.
  • Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. (2024, February 18).

Sources

A Comparative Spectroscopic Analysis of Anastrozole and its Primary Metabolite, Alpha-Desmethyl Anastrozole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of the non-steroidal aromatase inhibitor, anastrozole, and its key metabolite, alpha-desmethyl anastrozole. For researchers, scientists, and drug development professionals, understanding the distinct spectroscopic signatures of a parent drug and its metabolites is paramount for pharmacokinetic studies, impurity profiling, and quality control. This document outlines the theoretical basis and practical application of various spectroscopic techniques to differentiate these two closely related compounds, supported by established experimental protocols.

Introduction to Anastrozole and its Metabolism

Anastrozole is a potent and selective inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[1] It is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[2] The chemical structure of anastrozole is α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile.[2] Following administration, anastrozole undergoes metabolism in the liver, with one of the identified metabolites being this compound.[3] This metabolite is structurally distinct from the parent compound by the absence of one of the methyl groups on one of the cyanophenyl moieties.[4] This seemingly minor structural modification can lead to discernible differences in their spectroscopic profiles.

The ability to distinguish between anastrozole and this compound is crucial for several reasons. In drug metabolism studies, it allows for the accurate tracking of the metabolic fate of anastrozole. In the context of pharmaceutical manufacturing, this compound can be considered a process-related impurity, and its levels must be monitored to ensure the quality and safety of the final drug product.[2] Spectroscopic techniques provide a powerful and non-destructive means to achieve this differentiation.

Chemical Structures

CompoundChemical StructureMolecular FormulaMolecular Weight
Anastrozole [Image of Anastrozole chemical structure]C₁₇H₁₉N₅293.37 g/mol [2]
This compound [Image of this compound chemical structure]C₁₆H₁₇N₅279.34 g/mol [3][5]

I. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of compounds containing chromophores. The aromatic rings and the triazole group in both anastrozole and this compound are expected to absorb UV radiation, leading to characteristic absorbance maxima (λmax).

Predicted Spectroscopic Differences

The overall chromophoric system of both molecules is very similar. Therefore, it is anticipated that their UV-Vis spectra will be quite comparable, with potentially only a minor shift in the λmax and a slight difference in the molar absorptivity. The removal of a methyl group in this compound is unlikely to cause a significant change in the electronic transitions of the aromatic system.

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines a general procedure for the UV-Vis analysis of anastrozole and this compound.[6][7][8][9]

  • Solvent Selection: A suitable solvent that dissolves the analytes and is transparent in the UV region of interest (typically 200-400 nm) should be chosen. Methanol or a buffered aqueous solution are common choices.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard for each compound (e.g., 100 µg/mL) in the selected solvent.

    • From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample containing anastrozole or this compound in the chosen solvent to obtain a concentration within the range of the working standards.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the instrument (baseline correction).

  • Spectral Acquisition:

    • Record the UV spectra of the working standard solutions and the sample solution.

    • Determine the λmax for each compound.

  • Quantitative Analysis: Construct a calibration curve by plotting the absorbance at λmax against the concentration of the working standards. Use the absorbance of the sample solution to determine its concentration from the calibration curve.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Comparative UV-Vis Data
ParameterAnastrozoleThis compound (Predicted)
λmax ~263 nm in acetate buffer (pH 2.8)[1]~263 nm
Molar Absorptivity (ε) Concentration-dependentSlightly different from anastrozole

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, allowing for the differentiation of structurally similar compounds.

Predicted Spectroscopic Differences

The primary structural difference between anastrozole and this compound is the presence of an additional methyl group in anastrozole. This will lead to subtle but detectable differences in their FTIR spectra:

  • C-H Stretching: Anastrozole will exhibit characteristic C-H stretching vibrations from its methyl groups. While this compound also has methyl groups, the overall intensity and profile of the C-H stretching region may differ slightly.

  • Fingerprint Region: The most significant differences are expected in the fingerprint region (below 1500 cm⁻¹), where complex vibrational and bending modes are highly specific to the overall molecular structure. The change in the substitution pattern on the aromatic ring will alter these vibrations.

Experimental Protocol: FTIR Spectroscopy

The following protocol describes the analysis of solid samples using the KBr pellet method, a common technique in pharmaceutical analysis.[10][11][12]

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure to form a thin, transparent or translucent pellet.

  • Spectrometer Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, smoothing).

    • Identify and assign the characteristic absorption bands to the corresponding functional groups.

Caption: Workflow for FTIR Spectroscopic Analysis (KBr Pellet Method).

Comparative FTIR Data
Functional GroupAnastrozole (cm⁻¹)This compound (Predicted, cm⁻¹)
C≡N Stretching ~2230~2230
Aromatic C=C Stretching ~1600-1450~1600-1450 (with slight shifts)
C-H Stretching (Aliphatic) ~2980-2850~2980-2850 (different intensity/profile)
C-H Bending (Aromatic) ~900-675~900-675 (different pattern)
Fingerprint Region Complex patternDistinct and different complex pattern

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule.

Predicted Spectroscopic Differences

The ¹H and ¹³C NMR spectra of anastrozole and this compound will show clear and diagnostic differences:

  • ¹H NMR:

    • Anastrozole: Will show a singlet corresponding to the six equivalent protons of the two methyl groups of one of the cyanophenyl moieties.

    • This compound: This singlet will be replaced by a doublet for the methyl protons and a quartet for the methine proton of the ethyl group. The integration of these signals will be 3H and 1H, respectively.

  • ¹³C NMR:

    • Anastrozole: Will have a specific number of carbon signals corresponding to its structure.

    • This compound: The spectrum will show a different number of signals, and the chemical shifts of the carbons in the modified cyanophenyl moiety will be significantly different.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.[13][14][15]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters (e.g., pulse angle, relaxation delay, number of scans).

    • Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Set the appropriate acquisition parameters for ¹³C NMR (this typically requires a larger number of scans than ¹H NMR).

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Process the spectra (e.g., Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the TMS signal (0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Assign the signals to the respective protons and carbons in the molecule.

Caption: Workflow for NMR Spectroscopic Analysis.

Comparative NMR Data (Predicted Chemical Shifts in CDCl₃)
¹H NMRAnastrozoleThis compound
Methyl Protons (Singlet) PresentAbsent
Methyl Protons (Doublet) AbsentPresent
Methine Proton (Quartet) AbsentPresent
Aromatic Protons Characteristic patternDifferent characteristic pattern
Triazole Protons PresentPresent
CH₂ Protons PresentPresent
¹³C NMRAnastrozoleThis compound
Quaternary Carbon (C(CH₃)₂CN) PresentPresent
Methyl Carbons PresentShifted and additional methine carbon signal
Aromatic Carbons Characteristic signalsDifferent chemical shifts for the substituted ring
Triazole Carbons PresentPresent
CH₂ Carbon PresentPresent

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive technique that can readily distinguish between anastrozole and this compound based on their different molecular weights.

Predicted Spectroscopic Differences
  • Molecular Ion Peak: The most obvious difference will be in the molecular ion peak ([M+H]⁺ in ESI-MS). Anastrozole will show a peak at m/z 294.17, while this compound will show a peak at m/z 280.15, reflecting the mass difference of a CH₂ group (14 Da).

  • Fragmentation Pattern: The fragmentation patterns of the two compounds under tandem MS (MS/MS) conditions will also differ. The loss of the side chains from the aromatic ring will result in fragment ions with different m/z values.

Experimental Protocol: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of drugs and metabolites in complex matrices.[16][17][18]

  • Chromatographic Separation:

    • Prepare a mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid).

    • Use a suitable HPLC column (e.g., C18) to separate the two compounds.

  • Sample and Standard Preparation:

    • Prepare solutions of the reference standards and the sample in a solvent compatible with the mobile phase.

  • MS Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Set the mass spectrometer to operate in positive ion mode.

    • Perform a full scan to identify the molecular ions of anastrozole and this compound.

    • For quantitative analysis, use multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each compound.

Caption: Workflow for LC-MS/MS Analysis.

Comparative Mass Spectrometry Data
ParameterAnastrozoleThis compound
Molecular Formula C₁₇H₁₉N₅C₁₆H₁₇N₅
Molecular Weight 293.37279.34
[M+H]⁺ (m/z) 294.17280.15
Key MS/MS Fragments Different from this compoundDifferent from Anastrozole

Conclusion

The spectroscopic differentiation of anastrozole and its metabolite, this compound, is readily achievable through a combination of standard analytical techniques. While UV-Vis spectroscopy may show only subtle differences, FTIR provides a more distinct fingerprint. NMR spectroscopy offers the most definitive structural confirmation, with clear differences in the chemical shifts and splitting patterns of the protons and carbons in the modified side chain. Mass spectrometry provides an unambiguous distinction based on the significant difference in their molecular weights. The choice of technique will depend on the specific analytical goal, whether it is for quantitative analysis, impurity profiling, or definitive structural elucidation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists working with these compounds.

References

  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. ResearchGate. [Link]

  • Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. ResearchGate. [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. [Link]

  • Applications of NMR in Drug Substance and Drug Product Development. Royal Society of Chemistry. [Link]

  • FTIR-Operation and Calibration SOP. Pharma Beginners. [Link]

  • Anastrozole-Impurities. Pharmaffiliates. [Link]

  • Quantitative Determination of Anastrozole by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health. [Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Specac Ltd. [Link]

  • Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. JoVE. [Link]

  • NMR spectrometry analysis for drug discovery and development. News-Medical.Net. [Link]

  • Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. Asian Journal of Research in Chemistry. [Link]

  • Anastrozole EP Impurity A. SynZeal. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. National Institutes of Health. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment. MDPI. [Link]

  • Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies. PubMed. [Link]

  • The Characterization of Anastrozole. DEA.gov. [Link]

  • 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile. PubChem. [Link]

  • Anastrozole EP Impurity A. Alentris Research Pvt. Ltd. [Link]

  • UV-Visible Spectroscopy. Chemistry LibreTexts. [Link]

  • Ultraviolet–visible spectroscopy. Wikipedia. [Link]

  • UV/Vis Spectroscopy Guide. Mettler Toledo. [Link]

  • Anastrozole - Impurity A. Pharmaffiliates. [Link]

  • α-Desmethyl Anastrozole-d3. Pharmaffiliates. [Link]

  • Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. [Link]

  • DESMETHYL ANASTROZOLE. G-SRS. [Link]

  • Optimized UV-Vis spectrophotometric method for estimation of anastrozole in pharmaceutical solid dosage form. Der Pharma Chemica. [Link]

  • Development and Validation of UV Spectrophotometric method for in-vitro studies of Anastrozole Invasomes. PharmaInfo. [Link]

  • Optimized UV-Vis spectrophotometric method for estimation of anastrozole in pharmaceutical solid dosage form. ResearchGate. [Link]

Sources

The Mark of a Controlled Process: Validating α-Desmethyl Anastrozole as a Process Impurity Marker in Anastrozole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of the potent aromatase inhibitor Anastrozole, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation of alpha-Desmethyl Anastrozole (α-Desmethyl Anastrozole), a critical process-related impurity, and establishes its role as a reliable marker for monitoring and controlling the manufacturing process. Through a comparative analysis of analytical methodologies and supporting experimental data, we will demonstrate the robust validation of this impurity marker in line with stringent regulatory expectations.

The Genesis of a Marker: Understanding the Formation of α-Desmethyl Anastrozole

Anastrozole, chemically known as α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, is synthesized through a multi-step process that often starts from mesitylene.[1][2] The formation of process-related impurities is an inherent challenge in complex organic syntheses.[3] These impurities can arise from starting materials, intermediates, by-products, or degradation products.[3]

α-Desmethyl Anastrozole, also designated as Anastrozole Impurity A, is a known process-related impurity.[4][5][6] Its structure is closely related to the parent molecule, differing by the absence of one methyl group on one of the two α-carbon atoms of the benzenediacetonitrile core.[5][6][7] This structural similarity suggests its origin from an incomplete methylation step or the presence of a desmethyl-containing starting material or intermediate during the synthesis.[1][8] The presence and level of α-Desmethyl Anastrozole can, therefore, serve as a direct indicator of the efficiency and control over specific reaction steps in the manufacturing process.

The logical workflow for validating α-Desmethyl Anastrozole as a process impurity marker is a systematic process. It begins with the identification of the impurity in the Anastrozole synthesis, followed by the development of a sensitive and specific analytical method. This method is then rigorously validated according to ICH guidelines to ensure its reliability for routine monitoring.

cluster_0 Anastrozole Synthesis & Impurity Formation cluster_1 Validation as a Process Marker Raw_Materials Raw Materials & Intermediates Synthesis_Process Multi-step Synthesis of Anastrozole Raw_Materials->Synthesis_Process API Anastrozole API Synthesis_Process->API Impurity_Formation Formation of α-Desmethyl Anastrozole Synthesis_Process->Impurity_Formation Incomplete Reaction / Starting Material Impurity Method_Development Analytical Method Development (HPLC/UPLC) Impurity_Formation->Method_Development Method_Validation ICH Q2(R2) Method Validation Method_Development->Method_Validation Routine_Monitoring Routine In-Process & Batch Release Monitoring Method_Validation->Routine_Monitoring Process_Control Process Control & Optimization Routine_Monitoring->Process_Control

Caption: Logical workflow for validating α-Desmethyl Anastrozole.

Analytical Methodologies: A Comparative Overview

The accurate detection and quantification of α-Desmethyl Anastrozole necessitate the use of highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent methods for the analysis of Anastrozole and its impurities.[9][10]

High-Performance Liquid Chromatography (HPLC): A robust and widely used technique, HPLC offers reliable separation of Anastrozole from its impurities.[11] Reverse-phase HPLC with UV detection is commonly employed.[9][11]

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over conventional HPLC, utilizing smaller particle size columns and higher pressures.[12][13] This results in several advantages:

  • Increased Resolution and Sensitivity: UPLC provides sharper peaks and better separation of closely eluting impurities.[12][14]

  • Faster Analysis Times: The higher flow rates and shorter column lengths significantly reduce run times, increasing sample throughput.[13][14]

  • Reduced Solvent Consumption: The shorter analysis times and lower flow rates contribute to a more environmentally friendly and cost-effective method.[13]

While HPLC is a dependable workhorse for routine analysis, UPLC offers superior performance for trace-level impurity quantification and high-throughput screening, making it the preferred method for rigorous process monitoring.[10][13]

Experimental Validation: A Self-Validating System

The validation of the analytical method for α-Desmethyl Anastrozole was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[10][11][15]

Experimental Protocol: UPLC Method Validation

A sensitive and selective UPLC method was developed and validated for the simultaneous quantification of Anastrozole and its process-related impurities, including α-Desmethyl Anastrozole.

1. Chromatographic Conditions:

  • Column: ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)[10]

  • Mobile Phase: 10-mM ammonium formate (pH adjusted to 3.20) and acetonitrile[10]

  • Flow Rate: 0.33 mL/min[10]

  • Column Temperature: 29.3°C[10]

  • Detection Wavelength: 215 nm[9]

2. Validation Parameters:

  • Specificity: The method's ability to selectively quantify α-Desmethyl Anastrozole in the presence of Anastrozole and other impurities was confirmed by analyzing spiked samples and stressed degradation samples. No interference was observed at the retention time of α-Desmethyl Anastrozole.

  • Linearity: A linear relationship between the peak area and the concentration of α-Desmethyl Anastrozole was established over a specified range.

  • Accuracy: The accuracy was determined by the recovery of known amounts of α-Desmethyl Anastrozole spiked into the sample matrix.

  • Precision: The precision of the method was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined to establish the method's sensitivity for detecting and quantifying low levels of the impurity.

The experimental workflow for this validation is a structured process ensuring all critical parameters are assessed.

Start Reference Standard & Sample Preparation UPLC_Analysis UPLC Analysis with Optimized Conditions Start->UPLC_Analysis Specificity Specificity Assessment (Spiked & Stressed Samples) UPLC_Analysis->Specificity Linearity Linearity & Range Determination UPLC_Analysis->Linearity Accuracy Accuracy (Recovery Studies) UPLC_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) UPLC_Analysis->Precision Sensitivity LOD & LOQ Determination UPLC_Analysis->Sensitivity Validation_Report Comprehensive Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Sensitivity->Validation_Report

Caption: Experimental workflow for UPLC method validation.

Data Presentation: Performance Characteristics

The following table summarizes the validation data for the UPLC method for the quantification of α-Desmethyl Anastrozole, demonstrating its suitability as a process impurity marker.

Validation ParameterAcceptance CriteriaResult for α-Desmethyl Anastrozole
Linearity (R²) ≥ 0.9990.999[10]
Accuracy (% Recovery) 90.0% - 110.0%94% - 101%[10]
Precision (%RSD) ≤ 5.3%≤ 5.3%[10]
LOD (µg/mL) Report Value0.011 - 0.014[10]
LOQ (µg/mL) Report Value0.020 - 0.025[10]

The data clearly indicates that the developed UPLC method is linear, accurate, precise, and sensitive for the quantification of α-Desmethyl Anastrozole.

Conclusion

The validation of α-Desmethyl Anastrozole as a process impurity marker is a critical step in ensuring the quality and consistency of Anastrozole API. Its direct link to the synthesis process makes it an invaluable tool for process monitoring and control. The use of a validated, high-performance analytical method, such as UPLC, provides the necessary sensitivity and specificity to detect and quantify this impurity at trace levels. By establishing α-Desmethyl Anastrozole as a reliable process marker, manufacturers can confidently demonstrate control over their synthesis process, leading to a consistently high-quality API that meets all regulatory requirements and ensures patient safety.

References

  • Gous, T. G., & N'Da, D. D. (2018). A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. Journal of Chromatographic Science, 56(8), 675–684. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Anastrozole-Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile. Retrieved from [Link]

  • Gupta, H., & Kamble, B. (2015). COMPARISON OF HPLC AND UPLC METHOD BY VALIDATION RESULTS. ResearchGate. Retrieved from [Link]

  • Reddy, G. S., Kumar, A., & Kumar, P. (2026). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. Biomedical Chromatography, 40(2), e70279. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). DESMETHYL ANASTROZOLE. Retrieved from [Link]

  • Axcend. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • The Pharma Innovation. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate.
  • Omchemlabs. (n.d.). Anastrozole Impurities. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. Retrieved from [Link]

  • CORE. (n.d.). THE SYNTHESIS OF ANASTROZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS By Sam Tanyi Tambi. Retrieved from [Link]

  • ResearchGate. (2018). analytical method development and validation of impurity profile in anastrozole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Aromatase Inhibitors - LiverTox. Retrieved from [Link]

  • Analytical Resource Laboratories. (n.d.). Summary of Validation Data – Anastrozole 4ppm. Retrieved from [Link]

  • Der Pharma Chemica. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of Anastrozole and Its Known Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and quality. This guide provides an in-depth comparative analysis of the stability of anastrozole, a potent non-steroidal aromatase inhibitor, and its known process-related and degradation impurities. By understanding the degradation pathways and the relative stability of these compounds, researchers and formulation scientists can develop robust drug products with optimal shelf-life and patient safety profiles.

Anastrozole's therapeutic success in treating hormone receptor-positive breast cancer is contingent on its chemical integrity.[1] However, like any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities that may compromise its therapeutic effect or introduce potential toxicity. This guide synthesizes data from forced degradation studies and impurity profiling to offer a comprehensive overview of the stability characteristics of anastrozole and its related substances.

Understanding Anastrozole and Its Impurities

Anastrozole, chemically known as 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropiononitrile), is a white to off-white powder.[2] Its structure, containing a triazole ring, is key to its mechanism of action but also influences its stability. Impurities in anastrozole can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[3][4]

Several key impurities of anastrozole have been identified and characterized, including:

  • Process-Related Impurities: These are by-products formed during the synthesis of anastrozole. Examples include 2,2'-[5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene]bis(2-methylpropanenitrile) (Impurity I), 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity II), and 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile) (Impurity III).[5][6]

  • Degradation Products: These are formed when anastrozole is exposed to stress conditions such as heat, light, humidity, acid, base, and oxidation. Notable degradation products include 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) (Diacid) and 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid (Monoacid).[7]

Comparative Stability Under Stress Conditions

Forced degradation studies are a cornerstone of pharmaceutical stability testing, providing critical insights into the degradation pathways and the intrinsic stability of a drug substance. These studies, conducted under conditions more severe than accelerated stability testing, help in the development of stability-indicating analytical methods.[3]

Anastrozole has been found to be susceptible to degradation under basic and oxidative conditions, while it exhibits relative stability under acidic, thermal, and photolytic stress.[7][8][9]

Stress ConditionAnastrozole StabilityMajor Degradation Products FormedInferred Stability of Impurities
Acidic Hydrolysis (e.g., 0.1N HCl)Stable[3][10]No significant degradationNot applicable
Basic Hydrolysis (e.g., 0.1N NaOH)Degrades[7][9][11]Diacid, Monoacid[7]Diacid and Monoacid are stable under basic conditions.
Oxidative Stress (e.g., 3-30% H₂O₂)Degrades[3][7][8]Unspecified oxidation products[8]The specific oxidative degradation products and their stability are not extensively detailed in the provided results.
Thermal Stress (e.g., 60-105°C)Stable[3][10]No significant degradationNot applicable
Photolytic Stress (UV/Visible light)Stable[2][3][8]No significant degradationNot applicable

Causality Behind Experimental Choices: The selection of these stress conditions is mandated by the International Council for Harmonisation (ICH) guidelines for stability testing.[7][11] They are designed to simulate the potential environmental stresses a drug product might encounter during its lifecycle, from manufacturing and storage to administration. For instance, basic hydrolysis is investigated as many drug formulations are buffered to alkaline pH for stability or solubility reasons. Oxidative stress testing is crucial as drug products can be exposed to atmospheric oxygen or formulated with excipients that may contain peroxide impurities.

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential for accurately assessing the stability of anastrozole and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[12][13][14]

Protocol: Forced Degradation Study of Anastrozole

1. Sample Preparation:

  • Prepare a stock solution of anastrozole in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Treat the anastrozole solution with 0.1N HCl and heat at 80°C for a specified period (e.g., 2 hours).[3]

  • Basic Hydrolysis: Treat the anastrozole solution with 0.1N NaOH and heat at 80°C for a specified period (e.g., 2 hours).[3] Neutralize the solution before analysis.[10]

  • Oxidative Degradation: Treat the anastrozole solution with 3-30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[3]

  • Thermal Degradation: Expose a solid sample of anastrozole to dry heat (e.g., 105°C) for 24 hours.[3] Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the anastrozole solution or solid sample to UV light (e.g., 254 nm) and visible light for a defined duration.[3]

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Protocol: Stability-Indicating HPLC Method

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS/MS) for peak identification.[7][12]

  • Column: A reversed-phase column, such as an Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm), is commonly used.[8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[7][8]

  • Flow Rate: Typically around 1.0 mL/min.[1][8]

  • Detection Wavelength: UV detection at 215 nm is often employed.[1][7][8]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][15] This validation ensures that the method can accurately separate and quantify anastrozole from its impurities and degradation products without interference.

Visualizing Degradation and Analysis

Diagrams are powerful tools for visualizing complex chemical processes and analytical workflows.

Anastrozole_Degradation_Pathway Anastrozole Anastrozole Base_Stress Basic Hydrolysis (e.g., 0.1N NaOH) Anastrozole->Base_Stress Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Anastrozole->Oxidative_Stress Stable_Conditions Acidic, Thermal, Photolytic Stress Anastrozole->Stable_Conditions Diacid Diacid Impurity Base_Stress->Diacid Monoacid Monoacid Impurity Base_Stress->Monoacid Oxidation_Products Oxidation Products Oxidative_Stress->Oxidation_Products No_Degradation No Significant Degradation Stable_Conditions->No_Degradation

Caption: Anastrozole's degradation pathways under various stress conditions.

Stability_Analysis_Workflow cluster_stress Forced Degradation cluster_analysis Analytical Workflow Anastrozole_Sample Anastrozole Sample Stress_Conditions Acidic Basic Oxidative Thermal Photolytic Anastrozole_Sample->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis and Comparison HPLC_Analysis->Data_Analysis Impurity_Profile Impurity Profile and Stability Assessment Data_Analysis->Impurity_Profile

Caption: Workflow for the stability analysis of anastrozole.

Conclusion

The stability of anastrozole is a critical quality attribute that directly impacts its therapeutic performance and safety. This guide has provided a comparative overview of the stability of anastrozole and its known impurities under various stress conditions. The key takeaway is that anastrozole is most susceptible to degradation under basic and oxidative environments, leading to the formation of specific degradation products like the Diacid and Monoacid impurities.

By employing robust, validated stability-indicating analytical methods, such as the HPLC protocol detailed herein, researchers and drug development professionals can effectively monitor the purity of anastrozole and ensure the development of stable and reliable pharmaceutical formulations. The insights provided in this guide serve as a valuable resource for informed decision-making in the formulation development, manufacturing, and quality control of anastrozole-containing drug products.

References

  • A Comparative Guide to Analytical Methods for Anastrozole Intermediates. Benchchem. 12

  • LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. PubMed.

  • Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. PubMed.

  • Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate.

  • Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy | Request PDF. ResearchGate.

  • A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels.

  • UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. PubMed.

  • Application Note: A Validated Stability-Indicating HPLC Method for Anastrozole Impurity Profiling. Benchchem.

  • Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies.

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. SciELO.

  • Anastrozole Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

  • A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica.

  • Determination and characterization of degradation products of Anastrozole by LC–MS/MS and NMR spectroscopy. Scilit.

  • Anastrozole Impurity Product List. CLEARSYNTH.

  • A Comparative Guide to the Identification of Anastrozole Related Compounds and Impurities. Benchchem.

  • Anastrozole EP Impurity and USP Related Compound. SynThink.

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. ResearchGate.

  • Development of New Validated RP-HPLC Method for Estimation of Anastrazole in Bulk and Tablet Dosage Forms. ajphr.

  • Anastrozole. USP.

  • Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. ResearchGate.

  • Anastrozole EP Reference Standard CAS 120511-73-1. Sigma Aldrich.

  • Public Assessment Reports of the Medicines Evaluation Board in the Netherlands Anastrozol Regiomedica 1 mg film-coated tablets Regiomedica GmbH. CBG-Meb.

  • Anastrozole - Product Information.

  • Public Assessment Report Scientific discussion Anastrozole 1 mg film-coated tablets Anastrozole Niche 1 mg film-coated tablets A. HPRA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Desmethyl Anastrozole
Reactant of Route 2
Reactant of Route 2
alpha-Desmethyl Anastrozole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.